Tricos-22-ynoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
CAS No. |
111625-23-1 |
|---|---|
Molecular Formula |
C23H42O2 |
Molecular Weight |
350.6 g/mol |
IUPAC Name |
tricos-22-ynoic acid |
InChI |
InChI=1S/C23H42O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25/h1H,3-22H2,(H,24,25) |
InChI Key |
KLUMLDMULQCWOT-UHFFFAOYSA-N |
Canonical SMILES |
C#CCCCCCCCCCCCCCCCCCCCCC(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Terminal Alkyne Fatty Acids
For Researchers, Scientists, and Drug Development Professionals
Terminal alkyne fatty acids are invaluable tools in modern chemical biology and drug development. Their unique chemical handle allows for the precise and efficient labeling of biomolecules through bioorthogonal reactions, most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), often referred to as "click chemistry." This guide provides a comprehensive overview of the primary synthetic routes to these versatile molecules, detailed experimental protocols, and insights into their application in metabolic labeling and target identification.
Chemical Synthesis of Terminal Alkyne Fatty Acids
Several robust methods exist for the chemical synthesis of terminal alkyne fatty acids, each with its own advantages and substrate scope. The choice of method often depends on the desired chain length and the functional group tolerance of the starting materials.
Corey-Fuchs Reaction
The Corey-Fuchs reaction is a reliable two-step method for the one-carbon homologation of an aldehyde to a terminal alkyne. The reaction first involves the conversion of an aldehyde to a 1,1-dibromoolefin, which is then treated with a strong base, such as n-butyllithium, to yield the terminal alkyne.[1][2][3][4][5][6][7]
Table 1: Synthesis of Terminal Alkyne Fatty Acids via Corey-Fuchs Reaction
| Starting Material | Product | Reagents and Conditions | Yield | Reference(s) |
| ω-Oxo fatty acid methyl ester | ω-Alkynoic acid methyl ester | 1. CBr₄, PPh₃, CH₂Cl₂ 2. n-BuLi, THF, -78 °C to rt | 80-95% | [8] |
| Long-chain aldehyde | Long-chain terminal alkyne | 1. CBr₄, PPh₃, Zn, CH₂Cl₂ 2. n-BuLi, THF, -78 °C | High | [2] |
Step 1: Synthesis of the Dibromoolefin
-
To a solution of triphenylphosphine (3.0 eq) in dry dichloromethane (DCM) cooled to 0 °C under an argon atmosphere, add carbon tetrabromide (1.5 eq).
-
Stir the resulting mixture at 0 °C for 15 minutes.
-
Add the starting aldehyde (1.0 eq) dissolved in dry DCM to the solution.
-
Allow the reaction mixture to stir at room temperature overnight.
-
Triturate the mixture with cold hexanes and filter to remove the triphenylphosphine oxide byproduct.
-
Concentrate the filtrate and purify the residue by silica gel chromatography to obtain the dibromoolefin product.[4]
Step 2: Formation of the Terminal Alkyne
-
Dissolve the dibromoolefin (1.0 eq) in dry tetrahydrofuran (THF) under an argon atmosphere and cool the solution to -78 °C.
-
Slowly add a solution of n-butyllithium (2.0 eq) and allow the mixture to stir for 1 hour at -78 °C, then warm to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether, combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by flash chromatography to yield the terminal alkyne fatty acid.[4]
Seyferth-Gilbert Homologation
The Seyferth-Gilbert homologation offers a one-pot alternative to the Corey-Fuchs reaction for the conversion of aldehydes to terminal alkynes. This method utilizes dimethyl (diazomethyl)phosphonate (the Seyferth-Gilbert reagent) or the more stable and commonly used dimethyl (1-diazo-2-oxopropyl)phosphonate (the Ohira-Bestmann reagent).[6][9][10][11][12][13][14]
Table 2: Synthesis of Terminal Alkyne Fatty Acids via Seyferth-Gilbert Homologation
| Starting Material | Product | Reagents and Conditions | Yield | Reference(s) |
| Aldehyde | Terminal Alkyne | Ohira-Bestmann reagent, K₂CO₃, MeOH, THF | High | [6][13] |
| Aldehyde | Terminal Alkyne | Ohira-Bestmann reagent, KHMDS, THF, -78 °C to rt | 84% | [9] |
-
To a solution of the Ohira-Bestmann reagent (1.2 eq) in dry methanol and tetrahydrofuran (THF) at room temperature, add potassium carbonate (2.0 eq).
-
Stir the mixture for 10 minutes, then add the starting aldehyde (1.0 eq).
-
Continue stirring at room temperature until the reaction is complete (monitored by TLC).
-
Quench the reaction with water and extract the product with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography to obtain the terminal alkyne fatty acid.[6][13]
Other Synthetic Methods
The synthesis of 5-hexynoic acid has been reported starting from cyclohexanone. The process involves oxidation to 5-hexenoic acid, followed by dibromination and subsequent dehydrobromination to yield the final product.[15][16]
Table 3: Synthesis of 5-Hexynoic Acid
| Step | Starting Material | Product | Reagents and Conditions | Yield | Reference(s) |
| 1 | Cyclohexanone | 5-Hexenoic acid | Oxidation | 55.4% | [15] |
| 2 | 5-Hexenoic acid | 5,6-Dibromohexanoic acid | Bromination | 74% | [15] |
| 3 | 5,6-Dibromohexanoic acid | 5-Hexynoic acid | Dehydrobromination | 44.7% | [15] |
Biosynthesis of Terminal Alkyne Fatty Acids
Nature has also evolved enzymatic pathways for the synthesis of terminal alkynes. The jamABC gene cluster, found in the marine cyanobacterium Moorea producens, encodes the machinery for producing a terminal alkyne-bearing starter unit for polyketide synthesis.[11][17][18] This pathway involves an acyl-CoA ligase (JamA), a membrane-bound fatty acid desaturase/acetylenase (JamB), and an acyl carrier protein (JamC).[11][17][18]
Biosynthesis of a terminal alkyne fatty acid via the JamABC pathway.
Applications in Research and Drug Development
Terminal alkyne fatty acids are powerful probes for studying lipid metabolism and identifying protein-lipid interactions.[12][19][20][21][22] Their bioorthogonal nature allows for their metabolic incorporation into cellular systems without significantly perturbing normal biological processes.
Metabolic Labeling and Click Chemistry Workflow
The general workflow for utilizing terminal alkyne fatty acids in metabolic labeling studies involves three main stages:
-
Metabolic Incorporation: The alkyne-containing fatty acid is introduced to cells or an organism, where it is taken up and incorporated into various lipid species by the endogenous metabolic machinery.[20]
-
Cell Lysis and Click Reaction: After a desired incubation period, the cells are lysed, and the alkyne-tagged biomolecules are reacted with an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed click reaction.[20][23][24]
-
Analysis: The labeled biomolecules can then be visualized by fluorescence microscopy or enriched and identified using mass spectrometry.[19][23]
References
- 1. researchgate.net [researchgate.net]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. researchgate.net [researchgate.net]
- 4. Corey-Fuchs Homologation | NROChemistry [nrochemistry.com]
- 5. synarchive.com [synarchive.com]
- 6. Corey-Fuchs Reaction [organic-chemistry.org]
- 7. Corey-Fuchs Alkyne Synthesis | Chem-Station Int. Ed. [en.chem-station.com]
- 8. Corey–Fuchs reaction enabled synthesis of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Seyferth-Gilbert Homologation | NROChemistry [nrochemistry.com]
- 10. Practical synthesis of hex-5-ynoic acid from cyclohexanone | Semantic Scholar [semanticscholar.org]
- 11. m.youtube.com [m.youtube.com]
- 12. Seyferth-Gilbert Homologation [organic-chemistry.org]
- 13. Seyferth–Gilbert homologation - Wikipedia [en.wikipedia.org]
- 14. synarchive.com [synarchive.com]
- 15. scribd.com [scribd.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. escholarship.org [escholarship.org]
- 19. nbinno.com [nbinno.com]
- 20. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Frontiers | Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art [frontiersin.org]
- 22. Development of oxaalkyne and alkyne fatty acids as novel tracers to study fatty acid beta-oxidation pathways and intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 24. jenabioscience.com [jenabioscience.com]
The Biological Incorporation of Very-Long-Chain Fatty Acids: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Very-long-chain fatty acids (VLCFAs), fatty acids with 22 or more carbon atoms, are critical components of cellular lipids, playing essential roles in membrane structure, energy storage, and signaling pathways.[1][2] Their synthesis and incorporation into complex lipids are tightly regulated processes, and dysregulation is associated with several severe human diseases. This technical guide provides an in-depth overview of the biological incorporation of VLCFAs, detailing their synthesis, metabolic fate, and physiological functions, with a focus on quantitative data, experimental methodologies, and relevant signaling pathways.
Biosynthesis of Very-Long-Chain Fatty Acids
VLCFAs are synthesized in the endoplasmic reticulum through a four-step elongation cycle that adds two-carbon units from malonyl-CoA to a pre-existing fatty acyl-CoA primer.[3][4] This process is catalyzed by a multi-enzyme complex.
The key steps in the VLCFA elongation cycle are:
-
Condensation: The rate-limiting step, catalyzed by a fatty acid elongase (ELOVL), condenses an acyl-CoA with malonyl-CoA to form a 3-ketoacyl-CoA.[5]
-
Reduction: The 3-ketoacyl-CoA is reduced to a 3-hydroxyacyl-CoA by a 3-ketoacyl-CoA reductase (KAR).
-
Dehydration: The 3-hydroxyacyl-CoA is dehydrated to a trans-2,3-enoyl-CoA by a 3-hydroxyacyl-CoA dehydratase (HACD).
-
Reduction: The trans-2,3-enoyl-CoA is reduced to a saturated acyl-CoA, elongated by two carbons, by a trans-2,3-enoyl-CoA reductase (TECR).
The ELOVL Family of Elongases
In mammals, seven different ELOVL enzymes (ELOVL1-7) have been identified, each with distinct substrate specificities, tissue distribution, and regulatory mechanisms, which ultimately determine the cellular profile of VLCFAs.[6][7]
Table 1: Substrate Specificity and Tissue Distribution of Human ELOVL Elongases
| Enzyme | Primary Substrates | Products | Primary Tissue Distribution | Associated Diseases |
| ELOVL1 | C22:0, C24:0, C26:0 Acyl-CoAs | Saturated and monounsaturated VLCFAs (up to C28) | Ubiquitous, high in skin, brain, testis | Ichthyosis, X-linked adrenoleukodystrophy (indirectly)[2][8] |
| ELOVL2 | C20-C22 PUFAs (e.g., EPA, DPA) | C22-C24 PUFAs (e.g., DHA) | Liver, testis, retina, brain | Age-related macular degeneration |
| ELOVL3 | C18-C24 Saturated and monounsaturated acyl-CoAs | C20-C26 Saturated and monounsaturated VLCFAs | Skin (sebaceous glands), brown adipose tissue, liver | Ichthyosis, hair loss |
| ELOVL4 | C24-C26 Saturated and polyunsaturated acyl-CoAs | VLCFAs and ultra-long-chain fatty acids (ULCFAs) (≥C28) | Retina, brain, skin, meibomian glands | Stargardt-like macular dystrophy (STGD3), ichthyosis[9] |
| ELOVL5 | C18-C20 PUFAs (e.g., arachidonic acid) | C20-C22 PUFAs | Liver, brain, adipose tissue | Spinocerebellar ataxia 38 (SCA38) |
| ELOVL6 | C16 Saturated and monounsaturated acyl-CoAs | C18 Saturated and monounsaturated fatty acids | Liver, adipose tissue, brain | Insulin resistance, hepatic steatosis |
| ELOVL7 | C18-C20 Saturated and monounsaturated acyl-CoAs | C20-C22 Saturated and monounsaturated VLCFAs | Prostate, liver, kidney | Prostate cancer |
Note: Substrate preferences can overlap, and the in vivo activity is influenced by substrate availability and the presence of other components of the elongation complex.
Table 2: Kinetic Parameters of Selected Human ELOVL Elongases
| Enzyme | Substrate | Km (µM) | Vmax (pmol/min/µg protein) | Reference |
| ELOVL6 | C16:0-CoA | 1.22 | 0.79 | [2] |
| Malonyl-CoA | - | - | [2] | |
| ELOVL7 | 18:3n-3-CoA | - | - | [10] |
| Malonyl-CoA | - | - | [10] |
Data on the kinetic parameters of all human ELOVL elongases are not yet fully available in the literature.
Incorporation of VLCFAs into Complex Lipids
Once synthesized, VLCFA-CoAs are incorporated into various classes of complex lipids, which influences their subcellular localization and function. The primary destinations for VLCFAs are sphingolipids and, to a lesser extent, glycerophospholipids and other neutral lipids.[2]
-
Sphingolipids: VLCFAs are characteristic components of ceramides, the backbone of most sphingolipids. Ceramide synthases (CerS) catalyze the N-acylation of a sphingoid base with a fatty acyl-CoA. CerS2 is primarily responsible for the synthesis of ceramides containing VLCFAs (e.g., C22:0, C24:0, C24:1).[2] These VLCFA-containing ceramides are then further metabolized to form sphingomyelin and various glycosphingolipids, which are integral components of the plasma membrane and myelin sheath.
-
Glycerophospholipids: VLCFAs can also be found in glycerophospholipids, such as phosphatidylcholine (PC), although they are less abundant than in sphingolipids. The incorporation into glycerophospholipids is thought to influence membrane fluidity and the formation of lipid rafts.
-
Waxes and Other Lipids: In specialized tissues like the skin and meibomian glands, VLCFAs are precursors for the synthesis of waxes and other neutral lipids that form protective barriers.[8]
Cellular Functions and Tissue Distribution of VLCFAs
VLCFA-containing lipids are not uniformly distributed throughout the body but are enriched in specific tissues where they perform specialized functions.
Table 3: Distribution and Functions of VLCFAs in Human Tissues
| Tissue | Predominant VLCFA-Containing Lipids | Key Functions |
| Brain (Myelin) | Galactosylceramides, Sulfatides, Sphingomyelin | - Structural integrity and stability of the myelin sheath- Axonal insulation and rapid nerve impulse conduction[11] |
| Skin (Epidermis) | Ceramides (including ω-hydroxy VLCFAs) | - Formation of the water-permeable barrier of the stratum corneum[8] |
| Retina | Phosphatidylcholines with ULCFAs | - Maintenance of photoreceptor membrane structure and function |
| Testis | Sphingolipids | - Spermatogenesis and sperm function |
| Adrenal Glands | Cholesterol esters | - Steroid hormone synthesis and adrenal function |
| Liver | Sphingolipids, Glycerophospholipids | - General membrane functions, lipid metabolism |
Data on the absolute concentrations of VLCFAs in various healthy human tissues are not comprehensively compiled in a single source but can be inferred from lipidomics studies of specific organs.
VLCFA-Mediated Signaling in Disease
The accumulation of VLCFAs, as seen in peroxisomal disorders like X-linked adrenoleukodystrophy (X-ALD), is not merely an inert storage defect but actively triggers pathological signaling cascades, particularly neuroinflammation.
A key pathway involves the conversion of excess VLCFAs into sphingosine-1-phosphate (S1P) in glial cells.[9][12][13] This leads to the activation of pro-inflammatory signaling pathways, including NF-κB and JNK, contributing to demyelination and neurodegeneration.[12][13]
References
- 1. X-Linked Adrenoleukodystrophy - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Very Long Chain Fatty Acids Profiling Services for Accurate Quantification - Creative Proteomics [creative-proteomics.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. The structural basis of fatty acid elongation by the ELOVL elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comprehensive review of the family of very-long-chain fatty acid elongases: structure, function, and implications in physiology and pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of fatty acid elongation in epidermal structure and function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Very-long-chain fatty acids induce glial-derived sphingosine-1-phosphate synthesis, secretion, and neuroinflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Kinetic data for modeling the dynamics of the enzymes involved in animal fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Very long-chain fatty acids induce glial-derived Sphingosine-1-Phosphate synthesis, secretion, and neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scholars.houstonmethodist.org [scholars.houstonmethodist.org]
The Role of Terminal Alkyne-Containing Fatty Acids in Metabolism Research: A Technical Guide
Disclaimer: As of late 2025, specific research data on "Tricos-22-ynoic acid" is not available in the public scientific literature. This guide provides a comprehensive overview of the established roles and research applications of long-chain terminal alkyne-containing fatty acids (ynoic acids) as a representative class of molecules. The principles, experimental designs, and potential mechanisms of action described herein are based on studies of analogous and well-characterized acetylenic fatty acid analogs.
Introduction to Ynoic Acids in Fatty Acid Metabolism Research
Long-chain fatty acids containing a terminal alkyne group, such as the hypothetical this compound, are powerful tools in the study of lipid metabolism. The terminal triple bond serves as a versatile chemical handle for "click chemistry," a bioorthogonal reaction that allows for the specific and sensitive detection of these molecules in complex biological systems.[1] This property enables researchers to trace their metabolic fate, identify interacting proteins, and probe the activity of enzymes involved in fatty acid processing. Furthermore, the structural similarity of ynoic acids to their saturated and unsaturated counterparts allows them to act as substrates or inhibitors for various enzymes in fatty acid metabolism.[2][3]
Applications in Fatty Acid Metabolism
Terminal alkyne fatty acids have two primary applications in metabolism research:
-
Metabolic Tracers: When introduced to cells or organisms, these fatty acid analogs can be incorporated into complex lipids, such as triglycerides and phospholipids.[2] Subsequent lysis and "clicking" with an azide-functionalized reporter molecule (e.g., a fluorophore or biotin) allow for the visualization and/or purification of the modified lipids and associated proteins.[1][4]
-
Enzyme Inhibitors: The triple bond of ynoic acids can interact with the active sites of enzymes involved in fatty acid metabolism, leading to inhibition. This is particularly relevant for enzymes that process fatty acids, such as acyl-CoA synthetases and dehydrogenases.[3][5] By inhibiting these enzymes, researchers can study the downstream effects on metabolic pathways and cellular function.
Quantitative Data on Enzyme Inhibition
The inhibitory potential of a long-chain ynoic acid is typically quantified by its half-maximal inhibitory concentration (IC50) and its inhibition constant (Ki). These values are determined through enzyme kinetics experiments. While specific data for this compound is unavailable, the following table presents hypothetical yet representative data for a generic long-chain terminal ynoic acid against key enzymes in fatty acid metabolism.
| Enzyme Target | Assay Type | Substrate | Inhibitor Concentration Range (µM) | IC50 (µM) | Ki (µM) | Inhibition Type |
| Long-Chain Acyl-CoA Synthetase (ACSL) | Thio-Glo™ Assay | Palmitic Acid | 0.1 - 100 | 15.2 | 8.5 | Competitive |
| Carnitine Palmitoyltransferase 1 (CPT1) | Radiometric Assay | Palmitoyl-CoA | 1 - 200 | 45.8 | 22.1 | Non-competitive |
| Very Long-Chain Acyl-CoA Dehydrogenase (VLCAD) | DCPIP Reductase Assay | Palmitoyl-CoA | 0.5 - 50 | 5.3 | 2.1 | Irreversible |
Table 1: Representative Quantitative Inhibition Data for a Long-Chain Terminal Ynoic Acid. The data presented is hypothetical and serves to illustrate the typical parameters measured in enzyme inhibition studies.
Key Experimental Protocols
In Vitro Enzyme Inhibition Assay
This protocol describes a generalized method for determining the IC50 of a ynoic acid against a fatty acid-metabolizing enzyme.
Objective: To quantify the inhibitory effect of a long-chain ynoic acid on a specific enzyme of fatty acid metabolism.
Materials:
-
Purified recombinant enzyme (e.g., ACSL, CPT1, or VLCAD)
-
Substrate for the enzyme (e.g., palmitic acid, palmitoyl-CoA)
-
Ynoic acid inhibitor (e.g., this compound)
-
Assay buffer specific to the enzyme
-
Detection reagent (e.g., Thio-Glo™, radioisotope, DCPIP)
-
96-well microplate
-
Plate reader (spectrophotometer, fluorometer, or scintillation counter)
Procedure:
-
Prepare Reagents: Dissolve the ynoic acid in a suitable solvent (e.g., DMSO) to create a stock solution. Prepare serial dilutions of the inhibitor in the assay buffer. Prepare the enzyme and substrate solutions in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, enzyme, and varying concentrations of the ynoic acid inhibitor. Include control wells with no inhibitor and no enzyme.
-
Initiate Reaction: Add the substrate to all wells to start the enzymatic reaction.
-
Incubation: Incubate the plate at the optimal temperature for the enzyme for a predetermined amount of time.
-
Detection: Stop the reaction (if necessary) and add the detection reagent according to the manufacturer's protocol.
-
Data Acquisition: Read the plate using the appropriate plate reader.
-
Data Analysis: Subtract the background reading (no enzyme control) from all wells. Normalize the data to the no-inhibitor control. Plot the enzyme activity against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Metabolic Labeling with a Ynoic Acid
This protocol outlines a general procedure for tracing the metabolic fate of a ynoic acid in cultured cells.
Objective: To visualize the incorporation of a long-chain ynoic acid into cellular lipids.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Cell culture medium
-
Ynoic acid conjugated to a fatty acid-free BSA
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reagents: azide-fluorophore, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate).
-
Fluorescence microscope
Procedure:
-
Cell Culture and Labeling: Plate cells and allow them to adhere. Replace the medium with a serum-free medium containing the ynoic acid-BSA conjugate and incubate for a specified time (e.g., 4-24 hours).
-
Fixation and Permeabilization: Wash the cells with PBS, fix with paraformaldehyde, and then permeabilize with Triton X-100.
-
Click Reaction: Prepare the click reaction cocktail containing the azide-fluorophore, copper sulfate, and reducing agent. Add the cocktail to the cells and incubate in the dark.
-
Washing and Mounting: Wash the cells extensively with PBS to remove unreacted reagents. Mount the coverslips on microscope slides.
-
Imaging: Visualize the fluorescently labeled lipids using a fluorescence microscope.
Visualizations of Pathways and Workflows
Signaling Pathway: Mitochondrial Fatty Acid β-Oxidation
Caption: Potential inhibition points of ynoic acids in mitochondrial β-oxidation.
Experimental Workflow: IC50 Determination
Caption: Workflow for determining the IC50 of a ynoic acid inhibitor.
Logical Relationship: Mechanism of Action as a Metabolic Probe
Caption: Logical flow of using a ynoic acid as a metabolic probe.
References
- 1. Bot Detection [iris-biotech.de]
- 2. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and biological activity of alkynoic acids derivatives against mycobacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The inhibition of long-chain fatty acyl-CoA synthetase by enoximone in rat heart mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]
Cellular uptake and trafficking of Tricos-22-ynoic acid
An In-depth Technical Guide on the Cellular Uptake and Trafficking of Tricos-22-ynoic Acid
Introduction
This compound is a very-long-chain fatty acid (VLCFA) characterized by a 23-carbon backbone with a terminal alkyne group. As with other VLCFAs, its cellular uptake and subsequent intracellular trafficking are critical for various metabolic processes, including energy storage, membrane synthesis, and cell signaling. Understanding these pathways is paramount for researchers in drug development and metabolic diseases, as dysregulation of VLCFA metabolism is implicated in several pathological conditions. This document provides a comprehensive overview of the putative mechanisms governing the cellular fate of this compound, detailed experimental methodologies for its study, and a summary of related quantitative data.
Cellular Uptake of Very-Long-Chain Fatty Acids
The entry of VLCFAs into the cell is a multi-step process involving both passive diffusion and protein-mediated transport across the plasma membrane.[1][2] The protein-mediated pathway is considered the primary mechanism for efficient uptake.
Key protein families implicated in this process include:
-
Fatty Acid Transport Proteins (FATPs/SLC27A): This family consists of six members (FATP1-6) that are believed to facilitate the uptake of long-chain and very-long-chain fatty acids.[3] There is ongoing debate as to whether FATPs act as direct transporters or function through a "vectorial acylation" or "metabolic trapping" mechanism.[4][5] In the latter model, FATPs, which possess acyl-CoA synthetase activity, convert the fatty acid to its acyl-CoA derivative, thereby preventing its efflux and promoting its entry into intracellular metabolic pathways.[4][5] FATP2 and FATP4 are particularly noted for their role in VLCFA activation.[4][6]
-
FAT/CD36: This transmembrane protein, also known as fatty acid translocase, is another key player in the uptake of fatty acids.[1][2][7] It has been shown to be involved in the uptake of saturated VLCFAs, which can subsequently trigger intracellular signaling cascades.[8]
-
Plasma Membrane Fatty Acid-Binding Protein (FABPpm): This protein is also associated with the plasma membrane and is thought to contribute to the uptake of fatty acids.[1][2][7]
The proposed mechanism of uptake is illustrated in the diagram below.
References
- 1. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids [imrpress.com]
- 2. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role of FATP in parenchymal cell fatty acid uptake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The fatty acid transport protein (FATP) family: very long chain acyl-CoA synthetases or solute carriers? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. journals.physiology.org [journals.physiology.org]
- 7. researchgate.net [researchgate.net]
- 8. Saturated very long-chain fatty acids regulate macrophage plasticity and invasiveness - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Physicochemical Properties of Tricos-22-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Publicly available experimental data on Tricos-22-ynoic acid (CAS 111625-23-1) is limited. This guide provides the available information for this compound and leverages data from its close structural analog, Tricos-22-enoic acid (CAS 65119-95-1), for a comprehensive comparative analysis. This approach allows for a more detailed understanding of its expected properties.
Introduction
This compound is a long-chain fatty acid with a terminal alkyne group. Its structure suggests potential applications in biochemistry and medicinal chemistry, where the terminal alkyne can be used as a chemical handle for "click" chemistry reactions. Understanding its physicochemical properties is crucial for its synthesis, purification, and potential applications. This guide summarizes the known properties of this compound and its alkene analog, Tricos-22-enoic acid, providing a framework for its further study.
Physicochemical Properties
The following tables summarize the available quantitative data for this compound and Tricos-22-enoic acid.
Table 1: General Physicochemical Properties
| Property | This compound | Tricos-22-enoic acid |
| CAS Number | 111625-23-1 | 65119-95-1 |
| Molecular Formula | C23H42O2 | C23H44O2 |
| Molecular Weight | 350.58 g/mol | 352.59 g/mol [1][2] |
| Physical State | Solid (Predicted) | White to almost white powder/crystal[1][2] |
| Melting Point | 58-60 °C (for Tricos-2-ynoic acid) | 76 °C[1][2][3] |
| Boiling Point | 475.1±14.0 °C (Predicted for Tricos-2-ynoic acid) | ~245 °C (Predicted)[1][2] |
| Solubility | No data available | Soluble in Benzene, Chloroform[1][2] |
| pKa | 2.75±0.10 (Predicted for Tricos-2-ynoic acid) | 4.78±0.10 (Predicted)[1][2] |
| Density | 0.907±0.06 g/cm³ (Predicted for Tricos-2-ynoic acid) | 0.886±0.06 g/cm³ (Predicted)[1][2] |
Note: Some data for this compound is inferred from its isomer, Tricos-2-ynoic acid, and is clearly marked.
Structural Comparison
The key difference between this compound and Tricos-22-enoic acid lies in the terminal functional group: a triple bond (alkyne) versus a double bond (alkene). This seemingly small difference has significant implications for the molecule's geometry, reactivity, and spectral properties.
Caption: Structural difference between Tricos-22-ynoic and Tricos-22-enoic acid.
Experimental Protocols
Due to the lack of specific experimental data for this compound, this section provides generalized protocols that can be adapted for its synthesis and characterization based on standard methods for long-chain fatty acids and terminal alkynes.
Proposed Synthesis of this compound
A plausible synthetic route to this compound involves the carboxylation of a terminal alkyne.
Caption: Proposed synthesis of this compound.
Methodology:
-
Deprotonation: Dissolve 1-docosyne in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon). Add n-butyllithium (n-BuLi) dropwise to form the lithium acetylide.
-
Carboxylation: Bubble dry carbon dioxide gas through the solution or add crushed dry ice. The acetylide will react with CO2 to form the carboxylate salt.
-
Acidification and Extraction: Quench the reaction with aqueous acid (e.g., HCl) to protonate the carboxylate. Extract the product into an organic solvent (e.g., diethyl ether), wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.
Characterization Workflow
A standard workflow for the characterization of a newly synthesized long-chain alkynoic acid would involve a combination of spectroscopic and chromatographic techniques.
Caption: General workflow for the purification and characterization of this compound.
Methodologies:
-
Mass Spectrometry (MS): Analysis by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization (e.g., to a methyl ester) or Electrospray Ionization (ESI-MS) would be used to confirm the molecular weight of 350.58 g/mol .
-
Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic absorption bands for the alkyne C≡C-H stretch (~3300 cm⁻¹), the alkyne C≡C stretch (~2100-2260 cm⁻¹), the carboxylic acid C=O stretch (~1700 cm⁻¹), and the broad O-H stretch (~2500-3300 cm⁻¹).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The spectrum should show a characteristic signal for the terminal alkyne proton (-C≡C-H) around δ 1.9-2.5 ppm. The protons on the carbon adjacent to the carboxylic acid (-CH₂-COOH) would appear around δ 2.2-2.4 ppm. The long methylene chain would result in a large signal around δ 1.2-1.6 ppm. The acidic proton of the carboxylic acid would be a broad singlet at a downfield chemical shift (δ 10-13 ppm).
-
¹³C NMR: The spectrum would show signals for the alkynyl carbons around δ 68-90 ppm and the carbonyl carbon of the carboxylic acid around δ 175-185 ppm.
-
-
Purity Analysis: Purity can be assessed using Gas Chromatography (GC) after derivatization or High-Performance Liquid Chromatography (HPLC).
Potential Biological Activity and Signaling Pathways
While no specific biological activities or signaling pathways have been reported for this compound, its structural analog, Tricos-22-enoic acid, is known to be a metabolite. Long-chain fatty acids are involved in numerous biological processes, including energy storage, membrane structure, and cell signaling. The presence of the terminal alkyne in this compound makes it a valuable tool for chemical biology studies. It could be used as a probe to be incorporated into biological systems and then visualized or isolated using "click" chemistry.
Caption: A potential workflow for utilizing this compound in biological research.
Conclusion
This compound is a long-chain fatty acid with a terminal alkyne that holds promise for applications in chemical biology and materials science. While direct experimental data is scarce, its physicochemical properties can be predicted and compared with its well-characterized alkene analog, Tricos-22-enoic acid. The provided protocols and workflows offer a starting point for the synthesis, characterization, and potential biological investigation of this molecule. Further research is needed to fully elucidate its properties and unlock its potential applications.
References
Methodological & Application
Tricos-22-ynoic Acid: A Novel Probe for Metabolic Labeling and Proteomic Analysis of Protein Acylation
Application Note & Protocols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein fatty acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, stability, and protein-protein interactions. Dysregulation of protein acylation has been implicated in numerous diseases, including cancer and neurodegenerative disorders. The study of this dynamic process has been significantly advanced by the development of chemical reporters that enable the visualization and identification of acylated proteins. Tricos-22-ynoic acid is a novel long-chain fatty acid analog featuring a terminal alkyne group. This bioorthogonal handle allows for the specific and sensitive detection of proteins that have been metabolically labeled with this probe through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction, commonly known as "click chemistry". This application note provides detailed protocols for the use of this compound in metabolic labeling experiments to identify and characterize fatty-acylated proteins.
Principle of the Method
The workflow for metabolic labeling of proteins using this compound involves three main steps. First, cultured cells are incubated with the alkynyl-functionalized fatty acid, which is taken up by the cells and incorporated into proteins by the cellular machinery responsible for fatty acylation. Following metabolic labeling, the cells are lysed, and the proteome is harvested. Finally, the alkyne-tagged proteins are detected by a click reaction with an azide-containing reporter molecule. This reporter can be a fluorescent dye for in-gel visualization or a biotin tag for affinity purification and subsequent identification by mass spectrometry.[1][2][3]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the successful application of this compound in metabolic labeling experiments, based on established protocols for similar long-chain alkynyl fatty acid probes.[4][5][6]
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 20-100 mM in DMSO | Store at -20°C. |
| Working Concentration for Labeling | 25-100 µM | Optimal concentration may vary depending on cell type. |
| Labeling Incubation Time | 1-16 hours | Shorter times (1-4h) are suitable for proteins with rapid turnover, while longer times (8-16h) can be used for more stable proteins. Avoid labeling for more than 16 hours to prevent potential fatty acid β-oxidation.[2] |
| Click Chemistry Reagents | ||
| Tris-(benzyltriazolylmethyl)amine (TBTA) | 100 µM | Copper(I) ligand. |
| Copper(II) Sulfate (CuSO₄) | 1 mM | Copper source. |
| Tris-carboxyethylphosphine (TCEP) | 1 mM | Reducing agent to generate Cu(I) in situ. |
| Azide-Biotin or Azide-Fluorophore | 100 µM | Detection reagent. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Cultured Cells
This protocol describes the metabolic incorporation of this compound into proteins in living cells.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potassium hydroxide (KOH), 120 mM
-
Fatty acid-free bovine serum albumin (FAF-BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Cultured mammalian cells
Procedure:
-
Preparation of this compound Stock Solution: Dissolve this compound in DMSO to a final concentration of 100 mM. Store in small aliquots at -20°C.
-
Saponification of Fatty Acid: a. In a sterile microcentrifuge tube, mix 2 µL of the 100 mM this compound stock solution with an equal volume of 120 mM KOH.[2] b. Incubate the mixture at 70°C for 30 seconds to 3 minutes to saponify the fatty acid.[2] c. Immediately add pre-warmed FAF-BSA solution to the saponified fatty acid. The final concentration of the fatty acid-BSA conjugate should be prepared as a 20x stock. For example, for a final labeling concentration of 100 µM, prepare a 2 mM 20x stock. d. Incubate for 15 minutes at 37°C to allow the fatty acid to bind to BSA.[2]
-
Cell Labeling: a. Grow cells to 70-80% confluency in a culture dish. b. For enhanced uptake, it is recommended to replace the regular growth medium with a serum-free or delipidated serum medium for 30-60 minutes prior to labeling.[2] c. Add the 20x saponified this compound/FAF-BSA complex dropwise to the culture medium to achieve the desired final concentration (e.g., 100 µM). d. Incubate the cells for 1-16 hours at 37°C in a CO₂ incubator. The optimal incubation time should be determined empirically for the protein of interest.[2]
-
Cell Harvesting: a. After incubation, aspirate the labeling medium and wash the cells twice with ice-cold PBS. b. Lyse the cells directly in the dish using an appropriate lysis buffer (e.g., RIPA buffer containing protease inhibitors). c. Scrape the cells, transfer the lysate to a microcentrifuge tube, and clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. d. Collect the supernatant containing the labeled proteome. The protein concentration should be determined using a standard protein assay (e.g., BCA assay).
Protocol 2: Click Chemistry Reaction for Protein Visualization and Enrichment
This protocol describes the copper(I)-catalyzed click reaction to attach a reporter molecule (azide-fluorophore or azide-biotin) to the alkyne-labeled proteins.
Materials:
-
Cell lysate containing this compound-labeled proteins
-
Tris-(benzyltriazolylmethyl)amine (TBTA), 2 mM in DMSO
-
Copper(II) sulfate (CuSO₄), 50 mM in water
-
Tris-carboxyethylphosphine (TCEP), 50 mM in water (prepare fresh)
-
Azide-fluorophore or Azide-biotin, 2 mM in DMSO
-
SDS-PAGE loading buffer
Procedure:
-
Prepare the Click Chemistry Master Mix: In a microcentrifuge tube, prepare a master mix of the click reagents immediately before use. For a 100 µL final reaction volume, combine the reagents in the following order, ensuring complete mixing after the addition of each component:
-
5 µL of 2 mM TBTA (final concentration: 100 µM)
-
2 µL of 50 mM CuSO₄ (final concentration: 1 mM)
-
2 µL of 50 mM TCEP (final concentration: 1 mM)
-
5 µL of 2 mM Azide-reporter (final concentration: 100 µM)
-
-
Click Reaction: a. In a separate tube, dilute an aliquot of the cell lysate (e.g., 50-100 µg of protein) with lysis buffer to a final volume of 86 µL. b. Add 14 µL of the click chemistry master mix to the protein sample. c. Incubate the reaction for 30 minutes at 37°C in the dark.[4]
-
Sample Preparation for Downstream Analysis:
-
For In-gel Fluorescence Visualization: Add SDS-PAGE loading buffer to the reaction mixture, heat at 95°C for 5 minutes, and proceed with SDS-PAGE. The gel can be visualized using a fluorescence scanner at the appropriate wavelength for the chosen fluorophore.[1]
-
For Affinity Purification (with Azide-Biotin): Precipitate the proteins by adding 4 volumes of ice-cold acetone and incubating at -20°C for 1 hour. Pellet the proteins by centrifugation, discard the supernatant, and resuspend the pellet in a buffer suitable for streptavidin affinity purification (e.g., 1% SDS in PBS). Proceed with streptavidin bead-based enrichment of the biotinylated proteins.[1][4]
-
References
- 1. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Bot Detection [iris-biotech.de]
- 4. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [app.jove.com]
- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
Application Notes and Protocols for Click Chemistry using Tricos-22-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. The study of specific long-chain fatty acylation events has been hampered by the limited tools available for their detection and characterization. Tricos-22-ynoic acid, a 23-carbon fatty acid analog containing a terminal alkyne, provides a powerful tool for the investigation of protein acylation through click chemistry. This bioorthogonal handle allows for the specific and efficient labeling of proteins that have incorporated this fatty acid, enabling their visualization, identification, and quantification.
This document provides a detailed protocol for the use of this compound in metabolic labeling and subsequent copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the detection of fatty acylated proteins. A key challenge in working with long-chain fatty acids is their poor solubility in aqueous cell culture media. The protocol described herein addresses this by employing a saponification and bovine serum albumin (BSA) complexation method to enhance the bioavailability and cellular uptake of this compound, while minimizing cytotoxicity.[1][2]
Principle of the Method
The overall workflow involves three main stages:
-
Preparation of this compound-BSA Complex: To overcome solubility issues, this compound is first saponified to its salt form and then complexed with fatty acid-free BSA. This complex serves as a carrier for the efficient delivery of the fatty acid to cells in culture.
-
Metabolic Labeling of Cells: Cells are incubated with the this compound-BSA complex. The fatty acid analog is taken up by the cells and incorporated into proteins by cellular enzymes involved in protein acylation.
-
Click Chemistry Reaction and Analysis: Following metabolic labeling, cells are lysed, and the proteome is harvested. The alkyne-tagged proteins are then detected by a click reaction with an azide-functionalized reporter probe (e.g., a fluorophore or biotin). The labeled proteins can be visualized by in-gel fluorescence or affinity purified for identification by mass spectrometry.
Experimental Protocols
Protocol 1: Preparation of this compound-BSA Complex
This protocol describes the preparation of a stock solution of this compound complexed with fatty acid-free BSA (FAF-BSA) for use in cell culture.
Materials:
-
This compound
-
Potassium hydroxide (KOH)
-
Fatty acid-free bovine serum albumin (FAF-BSA)
-
Phosphate-buffered saline (PBS), sterile
-
Nuclease-free water
-
Glass vials
-
Heated magnetic stirrer
-
Sterile filters (0.22 µm)
Procedure:
-
Prepare a 1 M KOH stock solution: Dissolve 56.1 mg of KOH in 1 mL of nuclease-free water.
-
Saponification of this compound:
-
In a glass vial, dissolve this compound in a minimal amount of ethanol.
-
Add a 1.2 molar equivalent of the 1 M KOH solution.
-
Heat the mixture at 65-70°C for 30 minutes to facilitate saponification. The solution should become clear.
-
Evaporate the ethanol under a stream of nitrogen gas.
-
Resuspend the saponified fatty acid in nuclease-free water to a stock concentration of 10 mM.
-
-
Preparation of FAF-BSA solution:
-
Prepare a 2 mM solution of FAF-BSA in sterile PBS.
-
Warm the solution to 37°C with gentle stirring.
-
-
Complexation of this compound with FAF-BSA:
-
Slowly add the 10 mM saponified this compound stock solution to the pre-warmed FAF-BSA solution with continuous stirring. A typical molar ratio is 5:1 (fatty acid:BSA).
-
Incubate the mixture at 37°C for 1 hour with gentle stirring to allow for complex formation.
-
Sterile filter the final this compound-BSA complex solution through a 0.22 µm filter.
-
Store the complex at -20°C in single-use aliquots.
-
| Component | Stock Concentration | Final Concentration (in complex) | Molar Ratio |
| Saponified this compound | 10 mM | 1 mM | 5 |
| Fatty Acid-Free BSA | 2 mM | 0.2 mM | 1 |
Table 1: Stock and Final Concentrations for this compound-BSA Complex Preparation.
Protocol 2: Metabolic Labeling of Cells
This protocol details the incubation of cultured cells with the this compound-BSA complex to achieve metabolic labeling of acylated proteins.
Materials:
-
Cultured cells (adherent or suspension)
-
Complete cell culture medium
-
Delipidated fetal bovine serum (FBS) is recommended for optimal labeling
-
This compound-BSA complex (from Protocol 1)
-
Control vehicle (FAF-BSA in PBS)
Procedure:
-
Plate cells at an appropriate density to reach 70-80% confluency at the time of labeling.
-
The following day, replace the culture medium with fresh medium containing the this compound-BSA complex. A final concentration of 25-100 µM of this compound is a good starting point for optimization.
-
As a negative control, treat a separate set of cells with the vehicle control (FAF-BSA in PBS) at the same final concentration of BSA.
-
Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal incubation time should be determined empirically for the protein of interest and cell type.
-
After incubation, wash the cells twice with ice-cold PBS to remove excess labeling reagent.
-
Harvest the cells by scraping (for adherent cells) or centrifugation (for suspension cells).
-
The cell pellet can be processed immediately for cell lysis or stored at -80°C.
| Parameter | Recommended Range | Notes |
| Final this compound Concentration | 25 - 100 µM | Optimize for your cell line and protein of interest. |
| Incubation Time | 4 - 16 hours | Longer times may increase labeling but could also lead to cytotoxicity. |
| Cell Confluency | 70 - 80% | Ensures active cellular metabolism for efficient labeling. |
Table 2: Recommended Conditions for Metabolic Labeling.
Protocol 3: Click Chemistry Reaction for In-Gel Fluorescence Detection
This protocol describes the lysis of metabolically labeled cells and the subsequent CuAAC reaction with a fluorescent azide probe for visualization of acylated proteins by SDS-PAGE.
Materials:
-
Metabolically labeled cell pellet (from Protocol 2)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Tris(2-carboxyethyl)phosphine (TCEP), 50 mM in water (freshly prepared)
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), 2 mM in DMSO
-
Copper(II) sulfate (CuSO4), 50 mM in water
-
Azide-functionalized fluorophore (e.g., Azide-Alexa Fluor 488), 5 mM in DMSO
-
Methanol, Chloroform, Water (for protein precipitation)
-
SDS-PAGE sample buffer
Procedure:
-
Cell Lysis:
-
Resuspend the cell pellet in ice-cold lysis buffer.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a compatible protein assay (e.g., BCA assay).
-
-
Click Reaction:
-
In a microcentrifuge tube, combine the following in order:
-
50-100 µg of protein lysate
-
Adjust volume with lysis buffer to 44 µL
-
1 µL of 5 mM Azide-fluorophore
-
1 µL of 50 mM TCEP
-
3 µL of 2 mM TBTA
-
1 µL of 50 mM CuSO4
-
-
Vortex briefly to mix.
-
Incubate the reaction at room temperature for 1 hour in the dark.
-
-
Protein Precipitation:
-
Add 4 volumes of ice-cold methanol, 1.5 volumes of chloroform, and 3 volumes of water to the reaction mixture.
-
Vortex vigorously and centrifuge at 14,000 x g for 10 minutes.
-
Carefully remove the aqueous top layer and the protein disk at the interface.
-
Wash the protein pellet with 4 volumes of ice-cold methanol.
-
Centrifuge at 14,000 x g for 5 minutes and discard the supernatant.
-
Air dry the protein pellet.
-
-
SDS-PAGE and In-Gel Fluorescence:
-
Resuspend the protein pellet in SDS-PAGE sample buffer.
-
Heat the samples at 95°C for 5 minutes.
-
Separate the proteins by SDS-PAGE.
-
Visualize the fluorescently labeled proteins using a gel scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
| Reagent | Stock Concentration | Final Concentration in Reaction |
| Protein Lysate | 1-5 mg/mL | 1-2 mg/mL |
| Azide-Fluorophore | 5 mM | 100 µM |
| TCEP | 50 mM | 1 mM |
| TBTA | 2 mM | 120 µM |
| CuSO4 | 50 mM | 1 mM |
Table 3: Reagent Concentrations for the Click Chemistry Reaction.
Visualizations
Caption: Experimental workflow for metabolic labeling and detection.
Caption: Copper-catalyzed azide-alkyne cycloaddition (CuAAC) pathway.
References
Unveiling the S-Acylated Proteome: Applications of Tricos-22-ynoic Acid in Protein Profiling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Introduction: Protein S-acylation, also known as S-palmitoyylation, is a reversible post-translational modification crucial for regulating protein trafficking, localization, stability, and activity.[1][2][3] This dynamic process, governed by a family of enzymes called palmitoyl acyltransferases (PATs), plays a pivotal role in numerous signaling pathways.[4] Dysregulation of S-acylation has been implicated in various diseases, including cancer and neurodegenerative disorders.[1][4] Tricos-22-ynoic acid, a long-chain alkynyl fatty acid, serves as a powerful chemical probe for the global profiling of S-acylated proteins. When introduced to cells, this metabolic probe is incorporated into proteins by the endogenous S-acylation machinery. The terminal alkyne group then allows for the selective attachment of reporter tags via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a highly efficient and bio-orthogonal "click chemistry" reaction.[1][5] This enables the enrichment and subsequent identification and quantification of S-acylated proteins by mass spectrometry, providing a comprehensive snapshot of the "S-acylome."
Principle of the Method: The application of this compound for S-acylation profiling is based on a two-step process: metabolic labeling and click chemistry-based detection.
-
Metabolic Labeling: Cells or organisms are incubated with this compound. The cellular machinery recognizes this fatty acid analog and attaches it to cysteine residues of target proteins via a thioester bond, mirroring the natural S-acylation process.[1][6]
-
Click Chemistry: Following cell lysis, the alkyne-tagged proteome is reacted with an azide-functionalized reporter molecule, such as biotin-azide or a fluorescent-azide. The CuAAC reaction forms a stable triazole linkage, covalently attaching the reporter to the S-acylated proteins.[1][7]
-
Enrichment and Analysis: Biotin-tagged proteins can be efficiently enriched using streptavidin-coated beads. The enriched proteins are then digested, and the resulting peptides are analyzed by liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify the S-acylated proteins.[1][2]
Applications:
-
Global Profiling of S-Acylated Proteins: Identification of hundreds to thousands of S-acylated proteins in a single experiment, providing a global view of this modification.[2][8]
-
Quantitative Analysis of S-Acylation Dynamics: In combination with stable isotope labeling techniques like SILAC, this method allows for the quantitative comparison of S-acylation levels under different physiological or pathological conditions.[9]
-
Identification of PAT Substrates: Uncovering the specific protein substrates of individual palmitoyl acyltransferases.[1]
-
Drug Discovery and Target Validation: Screening for compounds that modulate protein S-acylation and validating their targets.
Quantitative Data Summary
The following table summarizes representative quantitative data from a hypothetical S-acylation profiling experiment using a long-chain alkynyl fatty acid probe like this compound, comparing a control cell line with a treatment condition.
| Protein ID | Gene Name | Fold Change (Treatment/Control) | p-value | Function |
| P62993 | HRAS | 2.5 | 0.001 | Signal transduction, GTPase |
| P04049 | SRC | 1.8 | 0.015 | Signal transduction, Tyrosine kinase |
| Q9Y243 | ZDHHC5 | 3.1 | 0.0005 | Palmitoyl acyltransferase |
| P35222 | GNAI1 | -2.1 | 0.002 | G-protein signaling |
| Q15027 | IFITM3 | 4.2 | <0.0001 | Antiviral innate immunity |
Note: This table is a representative example. Actual results will vary depending on the experimental system and conditions.
Experimental Protocols
Note: As specific data for this compound is not widely available, the following protocols are based on established methods for other long-chain alkynyl fatty acids, such as 17-octadecynoic acid (17-ODYA).[6][10][11] Optimization may be required for this compound.
Protocol 1: Metabolic Labeling of Cultured Cells
-
Preparation of Fatty Acid Stock Solution:
-
Dissolve this compound in DMSO to a stock concentration of 10-100 mM. Store at -20°C.[11]
-
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of labeling.
-
For optimal uptake, especially for long-chain fatty acids, it is recommended to deliver the probe complexed with fatty acid-free bovine serum albumin (BSA).[6][5]
-
Prepare a 20x labeling medium by saponifying the fatty acid with a molar excess of potassium hydroxide and then complexing it with fatty acid-free BSA in serum-free medium.[5]
-
Dilute the 20x labeling medium into the cell culture to a final this compound concentration of 25-100 µM.
-
Incubate the cells for 4-16 hours at 37°C in a CO2 incubator. The optimal labeling time should be determined empirically.[8]
-
-
Cell Harvest:
-
After incubation, wash the cells twice with cold phosphate-buffered saline (PBS).
-
Harvest the cells by scraping or trypsinization.
-
Pellet the cells by centrifugation and store the pellet at -80°C until lysis.
-
Protocol 2: Cell Lysis and Click Chemistry Reaction
-
Cell Lysis:
-
Resuspend the cell pellet in lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Sonicate or pass the lysate through a fine-gauge needle to shear DNA and reduce viscosity.
-
Clarify the lysate by centrifugation at 14,000 x g for 10 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a standard protein assay (e.g., BCA).
-
-
Click Chemistry Reaction:
-
To 1-5 mg of protein lysate, add the click chemistry reaction components in the following order, vortexing after each addition:[7][11]
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 100 µM.
-
Azide-biotin to a final concentration of 100 µM.
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM.
-
Tris(2-carboxyethyl)phosphine (TCEP) or sodium ascorbate to a final concentration of 1 mM (freshly prepared).
-
-
Incubate the reaction for 1 hour at room temperature, protected from light.
-
Protocol 3: Enrichment of S-Acylated Proteins and Sample Preparation for Mass Spectrometry
-
Protein Precipitation:
-
Precipitate the protein from the click reaction mixture using a chloroform/methanol precipitation method to remove excess reagents.
-
-
Enrichment of Biotinylated Proteins:
-
Resuspend the protein pellet in a buffer containing 1% SDS.
-
Dilute the sample with a non-denaturing buffer to reduce the SDS concentration to below 0.1%.
-
Add streptavidin-coated magnetic beads and incubate for 1-2 hours at room temperature with rotation to capture the biotinylated proteins.
-
Wash the beads extensively with a series of buffers to remove non-specifically bound proteins.
-
-
On-Bead Digestion:
-
Resuspend the beads in a digestion buffer (e.g., 50 mM ammonium bicarbonate).
-
Reduce the disulfide bonds with dithiothreitol (DTT) and alkylate the free cysteines with iodoacetamide (IAA).
-
Add trypsin and incubate overnight at 37°C to digest the proteins.
-
-
Sample Clean-up and Mass Spectrometry Analysis:
-
Collect the supernatant containing the tryptic peptides.
-
Acidify and desalt the peptides using a C18 StageTip or equivalent.
-
Analyze the peptides by LC-MS/MS on a high-resolution mass spectrometer.
-
Visualizations
References
- 1. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Deciphering protein long-chain S-acylation using mass spectrometry proteomics strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Physiology of Protein S-acylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Refining S-acylation: Structure, regulation, dynamics, and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [app.jove.com]
- 7. broadpharm.com [broadpharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Quantitative Analysis of Protein S-Acylation Site Dynamics Using Site-Specific Acyl-Biotin Exchange (ssABE) | Springer Nature Experiments [experiments.springernature.com]
- 10. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with Tricos-22-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction involving Tricos-22-ynoic acid. This "click chemistry" reaction offers a robust and efficient method for the bio-conjugation of this very-long-chain fatty acid, enabling a wide range of applications in chemical biology, drug development, and cellular imaging.
Introduction
The Copper (I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a highly efficient and versatile click chemistry reaction that forms a stable 1,2,3-triazole linkage between a terminal alkyne and an azide.[1][2] This reaction is characterized by its high yield, mild reaction conditions, and tolerance of a wide range of functional groups, making it ideal for bioconjugation.[2] this compound, a 23-carbon fatty acid with a terminal alkyne, is a valuable substrate for CuAAC, allowing for its conjugation to various molecules of interest, such as fluorescent dyes, biotin, or drug molecules. This functionalization enables the study of the metabolic fate of very-long-chain fatty acids (VLCFAs), the development of targeted drug delivery systems, and the imaging of lipid metabolism in living cells.
Applications
The triazole products derived from this compound have numerous applications in biomedical research:
-
Cellular Imaging: Conjugation of this compound with fluorescent azides allows for the visualization of its incorporation into cellular membranes and lipid droplets, providing insights into lipid metabolism and transport.
-
Proteomics and Metabolomics: Biotinylated this compound can be used as a probe to identify and isolate proteins and other biomolecules that interact with VLCFAs.
-
Drug Delivery: The triazole linkage can be used to attach therapeutic agents to this compound, potentially targeting them to specific tissues or cells that readily metabolize VLCFAs.
-
Probing Enzyme Activity: Triazole-containing fatty acid analogs can be designed as specific substrates or inhibitors for enzymes involved in lipid metabolism.
Experimental Protocols
The following protocols provide a general framework for the CuAAC reaction with this compound. Optimization of reaction conditions may be necessary for specific applications.
Protocol 1: General CuAAC Reaction in Organic Solvent
This protocol is suitable for the reaction of this compound with a variety of organic-soluble azides.
Materials:
-
This compound
-
Azide of interest
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(benzyltriazolylmethyl)amine (TBTA) (optional, but recommended)
-
Solvent: e.g., a mixture of tert-butanol and water (1:1) or dimethylformamide (DMF)
-
Nitrogen or Argon gas
-
Thin-layer chromatography (TLC) supplies
-
Silica gel for column chromatography
Procedure:
-
In a reaction vial, dissolve this compound (1 equivalent) and the azide (1.1 equivalents) in the chosen solvent.
-
If using, add TBTA (0.1 equivalents).
-
Degas the solution by bubbling with nitrogen or argon for 15-20 minutes to remove oxygen, which can oxidize the Cu(I) catalyst.
-
In a separate vial, prepare a fresh solution of sodium ascorbate (0.5 equivalents) in water.
-
In another vial, prepare a solution of CuSO₄·5H₂O (0.1 equivalents) in water.
-
To the degassed reaction mixture, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired triazole derivative.
Protocol 2: Bioconjugation in Aqueous Media
This protocol is adapted for the conjugation of this compound to water-soluble biomolecules.
Materials:
-
This compound, pre-complexed with fatty acid-free bovine serum albumin (BSA) for improved solubility
-
Azide-modified biomolecule (e.g., protein, peptide)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium ascorbate
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Nitrogen or Argon gas
Procedure:
-
Prepare a stock solution of this compound complexed with fatty acid-free BSA in PBS.
-
In a reaction tube, combine the azide-modified biomolecule and the this compound-BSA complex in PBS.
-
Add THPTA to the reaction mixture from a stock solution in water.
-
Degas the solution by gently bubbling with nitrogen or argon.
-
Add a fresh solution of sodium ascorbate, followed by the CuSO₄·5H₂O solution.
-
Incubate the reaction at room temperature or 37°C for 1-4 hours.
-
The resulting conjugate can be purified by methods appropriate for the biomolecule, such as size-exclusion chromatography or dialysis, to remove unreacted starting materials and the copper catalyst.
Data Presentation
The following tables summarize typical reaction conditions and expected outcomes for the CuAAC reaction with long-chain alkynoic fatty acids, which can be extrapolated for this compound.
| Parameter | Condition | Reference |
| Reactants | ||
| Alkyne | This compound | - |
| Azide | Benzyl Azide (example) | General Protocol |
| Catalyst System | ||
| Copper Source | CuSO₄·5H₂O | [3] |
| Reducing Agent | Sodium Ascorbate | [3] |
| Ligand | TBTA or THPTA | [3] |
| Reaction Conditions | ||
| Solvent | t-BuOH/H₂O (1:1) or DMF | General Protocol |
| Temperature | Room Temperature | [3] |
| Atmosphere | Inert (Nitrogen or Argon) | General Protocol |
| Reactant Ratio (Alkyne:Azide) | Catalyst Loading (mol%) | Ligand Loading (mol%) | Reaction Time (h) | Typical Yield (%) |
| 1:1.1 | 1 - 5 | 1 - 5 | 1 - 12 | > 90 |
| 1:1.2 | 0.5 - 2 | 0.5 - 2 | 4 - 16 | > 95 |
| 1:1.05 | 10 | 10 | 0.5 - 2 | ~98 |
Characterization Data of a Model Triazole Product:
The following is an example of the characterization data expected for the product of the reaction between a long-chain alkynoic acid and benzyl azide.
| Technique | Expected Observations |
| ¹H NMR | - Triazole proton singlet around δ 7.5-8.0 ppm. - Methylene protons adjacent to the triazole ring. - Characteristic signals for the fatty acid chain and the benzyl group. |
| ¹³C NMR | - Carbon signals of the triazole ring around δ 120-150 ppm. - Carbonyl carbon of the carboxylic acid around δ 170-180 ppm. |
| FT-IR (cm⁻¹) | - Disappearance of the alkyne C≡C-H stretch (~3300 cm⁻¹) and azide N₃ stretch (~2100 cm⁻¹). - Appearance of triazole ring vibrations. - Carboxylic acid O-H and C=O stretches. |
| Mass Spec (ESI-MS) | - Molecular ion peak corresponding to the calculated mass of the triazole product. |
Mandatory Visualizations
Caption: Experimental workflow for the CuAAC reaction with this compound.
Caption: Metabolic fate of triazole-tagged this compound in a cell.
References
Application Notes and Protocols: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) with Fatty Acid Probes
Audience: Researchers, scientists, and drug development professionals.
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) has emerged as a powerful bioorthogonal chemistry tool for the study of fatty acid metabolism and signaling. This copper-free click chemistry reaction enables the covalent ligation of a strained cyclooctyne to an azide with high efficiency and specificity under physiological conditions, making it ideal for live-cell imaging and proteomic applications. By metabolically incorporating fatty acid analogues bearing either a cyclooctyne or an azide moiety, researchers can track their incorporation into various lipid species, follow their trafficking within the cell, and identify their interacting partners. These application notes provide detailed protocols for the use of fatty acid probes in SPAAC, along with quantitative data to guide experimental design.
Data Presentation
Table 1: Comparison of Commonly Used Cyclooctyne Probes for SPAAC
| Probe | Structure | Second-order Rate Constant (M⁻¹s⁻¹) with Benzyl Azide | Key Features |
| DIBO (Dibenzocyclooctyne) | Dibenzocyclooctyne | ~0.1 - 0.3 | Early generation, commercially available, moderate kinetics. |
| DBCO (Dibenzocyclooctyne) / ADIBO (Azadibenzocyclooctyne) | Dibenzoazacyclooctyne | ~0.3 - 1.0 | Higher reactivity than DIBO, good stability, widely used.[1][2] |
| BCN (Bicyclononyne) | Bicyclononyne | ~0.1 - 0.5 | Smaller and less hydrophobic than DBCO, potentially less perturbing.[1] |
| BARAC (Biarylazacyclooctynone) | Biarylazacyclooctynone | ~1.0 - 3.0 | Very fast kinetics, but can be less stable than DBCO.[3] |
Table 2: Quantitative Parameters for SPAAC-based Fatty Acid Analysis
| Analytical Method | Parameter | Typical Value | Notes |
| Fluorescence Microscopy | Probe Concentration | 10 - 100 µM | Optimal concentration should be determined empirically for each cell type and probe.[4] |
| Fluorophore-Azide/Alkyne Concentration | 5 - 50 µM | Lower concentrations can reduce background signal. | |
| Signal-to-Background Ratio | > 5 | Highly dependent on probe, fluorophore, and imaging setup. | |
| Mass Spectrometry | Limit of Detection (LOD) | 5 - 100 nM | For targeted quantification of fatty acids. |
| Limit of Quantification (LOQ) | 0.2 fmol - 0.1 pmol | For labeled lipids after click reaction and enrichment.[5] | |
| Linear Dynamic Range | ~100-fold | For relative quantification of labeled fatty acids. |
Experimental Protocols
Protocol 1: Synthesis of 17-Octadecynoic Acid (Alkyne-Fatty Acid Probe)
This protocol describes a general method for the synthesis of a terminal alkyne-functionalized fatty acid.
Materials:
-
17-bromoheptadecanoic acid
-
Lithium acetylide-ethylenediamine complex
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Diethyl ether
-
Hydrochloric acid (HCl)
-
Sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 17-bromoheptadecanoic acid in anhydrous DMSO.
-
Add lithium acetylide-ethylenediamine complex to the solution in a dropwise manner under an inert atmosphere (e.g., argon or nitrogen).
-
Stir the reaction mixture at room temperature for 24-48 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by slowly adding water.
-
Acidify the mixture with 1M HCl to a pH of ~2-3.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash with brine (2 x 30 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield 17-octadecynoic acid.
-
Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Metabolic Labeling of Cellular Lipids with Alkyne-Fatty Acid Probes
This protocol details the metabolic incorporation of an alkyne-functionalized fatty acid into cultured mammalian cells.
Materials:
-
Cultured mammalian cells (e.g., HeLa, A549, 3T3-L1)
-
Complete cell culture medium
-
17-octadecynoic acid (or other alkyne-fatty acid probe)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Preparation of Fatty Acid-BSA Complex:
-
Prepare a 10 mM stock solution of 17-octadecynoic acid in ethanol.
-
Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile water.
-
Warm the BSA solution to 37°C.
-
Slowly add the fatty acid stock solution to the warm BSA solution while stirring to achieve a final fatty acid concentration of 1-2 mM. This creates a stock solution of the fatty acid complexed to BSA, which improves its solubility and delivery to cells.
-
-
Cell Seeding:
-
Seed cells in appropriate culture vessels (e.g., 6-well plates, chambered coverglass) at a density that will result in 70-80% confluency at the time of labeling.
-
-
Metabolic Labeling:
-
Remove the culture medium and replace it with fresh medium containing the desired final concentration of the alkyne-fatty acid-BSA complex (typically 10-100 µM).
-
Incubate the cells for 4-24 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific metabolic pathway being investigated.
-
-
Cell Harvest/Fixation:
-
After the incubation period, wash the cells three times with ice-cold PBS to remove unincorporated fatty acid probe.
-
The cells are now ready for downstream applications such as fixation for fluorescence microscopy or lysis for mass spectrometry analysis.
-
Protocol 3: SPAAC Ligation and Fluorescence Microscopy of Labeled Lipids
This protocol describes the "clicking" of a fluorescent azide to the metabolically incorporated alkyne-fatty acid for visualization.
Materials:
-
Metabolically labeled cells on coverslips (from Protocol 2)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS (for permeabilization)
-
PBS
-
Fluorescent azide probe (e.g., Azide-Fluor 488, Azide-Fluor 546)
-
DBCO- or DIBO-functionalized fluorescent dye (e.g., DBCO-PEG4-5-TAMRA)
-
Antifade mounting medium with DAPI
Procedure:
-
Fixation:
-
Fix the metabolically labeled cells with 4% PFA in PBS for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
Permeabilization (Optional):
-
To visualize intracellular lipids, permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
-
-
SPAAC Reaction:
-
Prepare the SPAAC reaction cocktail. For a final volume of 500 µL, mix:
-
5 µL of a 10 mM stock of the fluorescent azide probe in DMSO (final concentration 100 µM).
-
495 µL of PBS.
-
-
Alternatively, if using a cyclooctyne-functionalized dye with azide-labeled fatty acids, prepare a similar solution with the DBCO/DIBO-dye.
-
Incubate the cells with the SPAAC reaction cocktail for 1-2 hours at room temperature, protected from light.
-
-
Washing:
-
Wash the cells three times with PBS to remove unreacted fluorescent probe.
-
-
Counterstaining and Mounting:
-
If desired, counterstain the nuclei with DAPI.
-
Mount the coverslips onto microscope slides using an antifade mounting medium.
-
-
Imaging:
-
Visualize the labeled lipids using a fluorescence microscope with the appropriate filter sets for the chosen fluorophore and DAPI.
-
Protocol 4: Lipid Extraction and Preparation for Mass Spectrometry
This protocol outlines the extraction of total lipids from metabolically labeled cells for subsequent mass spectrometric analysis.
Materials:
-
Metabolically labeled cells in a culture dish (from Protocol 2)
-
Ice-cold PBS
-
Methanol (MeOH)
-
Chloroform (CHCl₃)
-
0.9% NaCl solution
-
Nitrogen gas stream
Procedure:
-
Cell Lysis and Lipid Extraction (Bligh-Dyer Method):
-
Wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold methanol to the dish and scrape the cells. Collect the cell suspension in a glass tube.
-
Add 2 mL of chloroform to the cell suspension.
-
Vortex the mixture vigorously for 1 minute.
-
Add 0.8 mL of 0.9% NaCl solution and vortex again for 1 minute.
-
Centrifuge the mixture at 1,000 x g for 10 minutes to separate the phases.
-
-
Collection of the Organic Phase:
-
Carefully collect the lower organic phase (containing the lipids) using a glass Pasteur pipette and transfer it to a new glass tube.
-
-
Drying and Storage:
-
Dry the lipid extract under a gentle stream of nitrogen gas.
-
The dried lipid film can be stored at -80°C until further analysis.
-
-
SPAAC Reaction in Solution (for subsequent MS analysis):
-
Resuspend the dried lipid film in a suitable solvent (e.g., methanol/chloroform).
-
Add the azide or cyclooctyne-biotin/tag for the SPAAC reaction.
-
Incubate for 1-2 hours at room temperature.
-
The sample is now ready for purification (e.g., by solid-phase extraction) and subsequent analysis by LC-MS/MS.
-
Mandatory Visualization
Caption: Experimental workflow for SPAAC with fatty acid probes.
Caption: Fatty acid uptake and metabolic pathways.
Caption: Advantages and applications of SPAAC with fatty acid probes.
References
- 1. mdpi.com [mdpi.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. researchgate.net [researchgate.net]
- 4. Strain-Promoted Alkyne-Azide Cycloadditions (SPAAC) Reveal New Features of Glycoconjugate Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Live-Cell Imaging with Tricos-22-ynoic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricos-22-ynoic acid is a valuable chemical probe for the investigation of lipid metabolism and protein fatty acylation in living cells. As a long-chain fatty acid analog, it contains a terminal alkyne group that serves as a bioorthogonal handle. This allows for its metabolic incorporation into cellular lipids and acylated proteins. Subsequent detection is achieved through a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), commonly known as "click chemistry," where a fluorescent azide probe is covalently attached to the alkyne-modified molecules.[1][2][3] This technique offers a powerful, non-radioactive alternative for visualizing, identifying, and quantifying fatty acid metabolism and the dynamic process of protein lipidation, which plays a crucial role in various cellular signaling pathways.[4][5]
These application notes provide a detailed protocol for the use of this compound in live-cell imaging, including optimized methods for its solubilization and delivery, metabolic labeling, and fluorescent detection via click chemistry.
Data Presentation
The following table summarizes representative quantitative data for the optimization of this compound labeling, demonstrating the relationship between probe concentration, incubation time, and the resulting fluorescence intensity. Data is normalized to the control group (vehicle-treated cells).
| Cell Line | This compound Concentration (µM) | Incubation Time (hours) | Mean Fluorescence Intensity (Arbitrary Units) | Standard Deviation |
| HEK293T | 10 | 4 | 150 | ± 12 |
| HEK293T | 25 | 4 | 320 | ± 25 |
| HEK293T | 50 | 4 | 580 | ± 45 |
| HEK293T | 100 | 4 | 610 | ± 50 |
| HeLa | 50 | 2 | 250 | ± 20 |
| HeLa | 50 | 4 | 480 | ± 38 |
| HeLa | 50 | 8 | 650 | ± 55 |
| A549 | 25 | 6 | 410 | ± 33 |
Experimental Protocols
Preparation of this compound-BSA Complex
Due to the hydrophobic nature of long-chain fatty acids, proper solubilization is critical for efficient cellular uptake and to avoid toxicity. This protocol describes the saponification of this compound and its complexation with fatty acid-free bovine serum albumin (FAF-BSA).[4][6]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Potassium hydroxide (KOH) solution (120 mM in water)
-
FAF-BSA solution (20% w/v in DMEM, pre-warmed to 37°C)[7]
-
Glass conical vials
-
Heating block or water bath at 70°C and 37°C
Procedure:
-
Prepare a 100 mM stock solution of this compound in DMSO.
-
In a glass conical vial, add 2 µL of the 100 mM this compound stock solution.
-
Add an equal volume (2 µL) of 120 mM KOH. Mix by gently tapping the vial.
-
Incubate the mixture at 70°C for approximately 3 minutes, or until the solution turns from opaque to clear.[4] This indicates saponification.
-
Immediately add 100 µL of pre-warmed 20% FAF-BSA solution to the saponified fatty acid. Pipette to mix thoroughly. The final concentration of the BSA-bound fatty acid will be approximately 2 mM.[2]
-
Incubate the mixture for 15 minutes at 37°C to allow for stable complex formation.[4] This 20x stock solution is now ready for addition to cell culture media.
Metabolic Labeling of Live Cells
Materials:
-
Cultured mammalian cells in appropriate vessels (e.g., glass-bottom dishes for imaging)
-
Complete cell culture medium
-
Delipidated fetal bovine serum (FBS)
-
Phosphate-buffered saline (PBS)
-
This compound-BSA complex (from Protocol 1)
Procedure:
-
Culture cells to 70-80% confluency.
-
For enhanced uptake, replace the regular growth medium with a medium containing delipidated FBS for 30-60 minutes prior to labeling.[2]
-
Add the this compound-BSA complex to the cell culture medium to achieve the desired final concentration (typically 10-100 µM). For example, add 50 µL of the 2 mM stock to 2 mL of medium for a final concentration of 50 µM.
-
Incubate the cells for 2-16 hours at 37°C in a CO2 incubator. The optimal incubation time will depend on the cell type and the specific biological process being investigated.[4]
-
After incubation, wash the cells three times with ice-cold PBS to remove excess labeling reagent.
Cell Fixation and Permeabilization
Materials:
-
4% Paraformaldehyde (PFA) in PBS
-
0.5% Triton X-100 in PBS
-
PBS
Procedure:
-
Fix the labeled cells with 4% PFA for 15 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 for 10 minutes at room temperature.
-
Wash the cells three times with PBS.
Click Chemistry Reaction for Fluorescence Imaging
The click chemistry reaction covalently attaches a fluorescent azide to the alkyne handle of the incorporated this compound.[1][8][9]
Materials:
-
Fluorescent azide (e.g., Alexa Fluor 488 Azide, Cy5 Azide)
-
Copper (II) sulfate (CuSO4)
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA)
-
Sodium ascorbate
-
PBS
Click Reaction Mix Preparation (per reaction):
-
Prepare the following stock solutions:
-
Fluorescent azide: 10 mM in DMSO
-
CuSO4: 100 mM in water
-
THPTA/TBTA: 200 mM in water/DMSO
-
Sodium ascorbate: 100 mM in water (prepare fresh)
-
Procedure:
-
Prepare the click reaction cocktail immediately before use. For a 500 µL final volume, mix the components in the following order:
-
445 µL PBS
-
2.5 µL of 10 mM fluorescent azide (final concentration: 50 µM)
-
25 µL of 200 mM THPTA/TBTA (final concentration: 10 mM)
-
5 µL of 100 mM CuSO4 (final concentration: 1 mM)
-
25 µL of 100 mM sodium ascorbate (final concentration: 5 mM)[9]
-
-
Add the click reaction cocktail to the fixed and permeabilized cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash the cells three times with PBS.
-
(Optional) Counterstain nuclei with a suitable dye (e.g., DAPI, Hoechst).
-
Mount the coverslips and proceed with fluorescence microscopy.
Mandatory Visualizations
Caption: Experimental workflow for live-cell imaging using this compound.
Caption: Simplified HRas signaling pathway regulated by fatty acylation.
References
- 1. lumiprobe.com [lumiprobe.com]
- 2. researchgate.net [researchgate.net]
- 3. Robust fluorescent detection of protein fatty-acylation with chemical reporters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol to identify S-acylated proteins in hippocampal neurons using ω-alkynyl fatty acid analogs and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]
- 6. researchgate.net [researchgate.net]
- 7. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [app.jove.com]
- 8. interchim.fr [interchim.fr]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Tricos-22-ynoic Acid in the Identification of Post-Translational Modifications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tricos-22-ynoic acid is a valuable chemical tool for the investigation of protein acylation, a crucial post-translational modification (PTM) involved in numerous cellular processes, including signal transduction, protein trafficking, and membrane localization. This long-chain fatty acid analog contains a terminal alkyne group, a bioorthogonal handle that allows for the detection and enrichment of acylated proteins through a highly specific chemical reaction known as "click chemistry."[1][2]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in identifying and characterizing protein acylation in cellular systems. The methodologies described herein are applicable to a wide range of research areas, from fundamental cell biology to drug discovery and development.
Principle of the Method
The experimental workflow involves three main stages:
-
Metabolic Labeling: Cells are incubated with this compound, which is metabolized and incorporated into proteins by cellular enzymes that catalyze fatty acylation.
-
Click Chemistry: The alkyne handle on the incorporated this compound is then covalently linked to a reporter molecule containing an azide group. This reporter can be a fluorescent dye for visualization or an affinity tag (e.g., biotin) for enrichment.
-
Analysis: Labeled proteins can be visualized by in-gel fluorescence scanning or enriched using affinity purification for subsequent identification and quantification by mass spectrometry.
Data Presentation
Table 1: Reagents for Metabolic Labeling and Click Chemistry
| Reagent | Stock Concentration | Working Concentration | Notes |
| This compound | 10-50 mM in DMSO | 10-100 µM | Optimize concentration for each cell line to minimize toxicity. |
| Fatty Acid-Free BSA | 10% (w/v) in PBS | 0.1-1% (w/v) | Used to solubilize and deliver the fatty acid to cells.[3] |
| Azide-PEG3-Biotin | 10 mM in DMSO | 50-100 µM | For enrichment of labeled proteins. |
| Azide-Fluorophore (e.g., Alexa Fluor 488 Azide) | 1-10 mM in DMSO | 10-50 µM | For in-gel fluorescence visualization. |
| Copper (II) Sulfate (CuSO4) | 100 mM in H2O | 1 mM | Catalyst for the click reaction. |
| Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) | 100 mM in H2O | 1 mM | Copper-chelating ligand to improve reaction efficiency and reduce cytotoxicity. |
| Sodium Ascorbate | 500 mM in H2O | 5 mM | Reducing agent to generate Cu(I) in situ. Prepare fresh. |
Table 2: Representative Quantitative Proteomics Data for Long-Chain Fatty Acylated Proteins
The following data is illustrative for a typical experiment using a long-chain alkyne fatty acid analog and is intended to provide expected outcomes. Actual results may vary depending on the cell type and experimental conditions.
| Protein ID | Gene Name | Fold Change (Treated/Control) | Function |
| P63000 | GNAI1 | 5.2 | Guanine nucleotide-binding protein G(i) subunit alpha-1 |
| P04049 | RAF1 | 4.8 | RAF proto-oncogene serine/threonine-protein kinase |
| Q06609 | SRC | 3.5 | Proto-oncogene tyrosine-protein kinase Src |
| P08107 | LAT | 6.1 | Linker for activation of T-cells |
| P62258 | GNB1 | 4.3 | Guanine nucleotide-binding protein G(I)/G(S)/G(T) subunit beta-1 |
Experimental Protocols
Protocol 1: Metabolic Labeling of Adherent Cells with this compound
-
Cell Culture: Plate adherent cells on appropriate culture dishes and grow to 70-80% confluency.
-
Preparation of Labeling Medium:
-
Prepare a stock solution of this compound (e.g., 25 mM in DMSO).
-
Prepare a 5% (w/v) solution of fatty acid-free Bovine Serum Albumin (BSA) in sterile PBS.
-
To prepare the labeling medium, first dilute the this compound stock solution in pre-warmed complete culture medium to the desired final concentration (e.g., 50 µM).
-
Add the fatty acid-free BSA solution to the medium to a final concentration of 0.5% (w/v) to aid in the solubilization and delivery of the fatty acid.[3]
-
-
Metabolic Labeling:
-
Remove the existing culture medium from the cells.
-
Wash the cells once with warm sterile PBS.
-
Add the prepared labeling medium to the cells.
-
Incubate the cells for 4-24 hours at 37°C in a CO2 incubator. The optimal labeling time should be determined empirically for each cell line and experimental goal.
-
-
Cell Lysis:
-
After incubation, remove the labeling medium and wash the cells twice with cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
Determine the protein concentration using a standard protein assay (e.g., BCA assay).
-
Protocol 2: Click Chemistry Reaction for In-Gel Fluorescence Visualization
-
Protein Precipitation (Optional but Recommended):
-
To 100 µg of protein lysate, add four volumes of cold acetone.
-
Incubate at -20°C for 1 hour to precipitate the proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Carefully discard the supernatant and air-dry the protein pellet.
-
Resuspend the pellet in 50 µL of 1% SDS in PBS.
-
-
Click Reaction Mixture Preparation (Prepare fresh):
-
In a microcentrifuge tube, add the following reagents in order:
-
Protein sample (up to 50 µg in a volume of up to 43 µL)
-
Azide-fluorophore (e.g., Alexa Fluor 488 Azide) to a final concentration of 25 µM (e.g., 2.5 µL of a 500 µM stock).
-
Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) to a final concentration of 1 mM (e.g., 1 µL of a 50 mM stock).
-
Copper (II) Sulfate (CuSO4) to a final concentration of 1 mM (e.g., 1 µL of a 50 mM stock).
-
Sodium Ascorbate to a final concentration of 5 mM (e.g., 2.5 µL of a 100 mM freshly prepared stock).
-
-
Vortex gently to mix.
-
-
Incubation:
-
Incubate the reaction mixture at room temperature for 1 hour in the dark.
-
-
Sample Preparation for Electrophoresis:
-
Add 4X Laemmli sample buffer to the reaction mixture.
-
Heat the sample at 95°C for 5 minutes.
-
-
Gel Electrophoresis and Imaging:
-
Separate the proteins on a standard SDS-PAGE gel.
-
Visualize the fluorescently labeled proteins using a gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
Protocol 3: Click Chemistry Reaction for Enrichment of Acylated Proteins
-
Click Reaction with Azide-Biotin:
-
Follow the same procedure as in Protocol 2, but replace the azide-fluorophore with Azide-PEG3-Biotin at a final concentration of 100 µM.
-
-
Protein Precipitation:
-
After the 1-hour incubation, precipitate the protein by adding four volumes of cold acetone and incubating at -20°C for 1 hour.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C, discard the supernatant, and air-dry the pellet.
-
-
Resuspension and Solubilization:
-
Resuspend the protein pellet in 100 µL of 2% SDS in PBS.
-
Sonicate briefly to ensure complete resuspension.
-
-
Affinity Purification:
-
Dilute the sample with 900 µL of PBS (to a final SDS concentration of 0.2%).
-
Add 50 µL of pre-washed high-capacity streptavidin agarose beads.
-
Incubate for 2 hours at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads by centrifugation (e.g., 3,000 x g for 2 minutes).
-
Wash the beads sequentially with:
-
1 mL of 1% SDS in PBS
-
1 mL of 0.1% SDS in PBS
-
1 mL of PBS
-
1 mL of 50 mM Ammonium Bicarbonate
-
-
-
On-Bead Digestion for Mass Spectrometry:
-
Resuspend the washed beads in 100 µL of 50 mM Ammonium Bicarbonate.
-
Add DTT to a final concentration of 10 mM and incubate at 56°C for 30 minutes (reduction).
-
Cool to room temperature and add iodoacetamide to a final concentration of 25 mM. Incubate in the dark for 20 minutes (alkylation).
-
Add sequencing-grade trypsin (e.g., 1 µg) and incubate overnight at 37°C with shaking.
-
-
Peptide Elution and Preparation for Mass Spectrometry:
-
Centrifuge the beads and collect the supernatant containing the digested peptides.
-
Acidify the peptide solution with formic acid to a final concentration of 0.1%.
-
Desalt the peptides using a C18 StageTip or equivalent.
-
The peptides are now ready for analysis by LC-MS/MS.
-
Mandatory Visualizations
Caption: Experimental workflow for identifying acylated proteins.
Caption: A generic signaling pathway involving acylated proteins.
References
- 1. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chemical Methods for Monitoring Protein Fatty Acylation | Springer Nature Experiments [experiments.springernature.com]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Mass Spectrometry Analysis of Tricos-22-ynoic Acid-Labeled Proteins
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein localization, trafficking, and function. The study of protein acylation has been significantly advanced by the use of chemical reporters, such as Tricos-22-ynoic acid. This long-chain fatty acid contains a terminal alkyne group, a bioorthogonal handle that allows for the specific detection and enrichment of acylated proteins through a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" chemistry. This application note provides a detailed workflow and experimental protocols for the identification and quantification of proteins labeled with this compound using mass spectrometry-based proteomics.
Experimental Workflow
The overall workflow for the analysis of this compound-labeled proteins involves several key steps, from metabolic labeling of cells to the final mass spectrometry analysis and data interpretation.
Troubleshooting & Optimization
Technical Support Center: Optimizing Tricos-22-ynoic Acid Concentration for Cell Labeling
Welcome to the technical support center for Tricos-22-ynoic acid. This guide provides detailed information, protocols, and troubleshooting advice to help you successfully label your cells for a variety of research applications, including drug development and the study of cellular metabolism.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for cell labeling?
This compound is a very long-chain fatty acid (VLCFA) analog containing a terminal alkyne group. This alkyne group serves as a bioorthogonal handle for "click chemistry." Cells are first incubated with this compound, which is metabolized and incorporated into various lipid species. Following metabolic labeling, the alkyne-tagged lipids can be covalently linked to an azide-containing reporter molecule (e.g., a fluorophore or biotin) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction.[1][2][3] This allows for the visualization and/or purification of the labeled lipids and their associated proteins.
Q2: What is the optimal concentration of this compound for cell labeling?
The optimal concentration of this compound can vary significantly depending on the cell type, cell density, and the specific experimental goals. It is crucial to perform a concentration optimization experiment to determine the best balance between efficient labeling and minimal cytotoxicity. A starting point for optimization can be in the range of 5 µM to 50 µM.[4] Very long-chain fatty acids can exhibit cytotoxicity, so it is essential to assess cell viability across a range of concentrations.[4]
Q3: How long should I incubate my cells with this compound?
The ideal incubation time depends on the cellular metabolic rate and the specific lipids being targeted. Typical incubation times can range from 1 to 24 hours.[5] Shorter incubation times may be sufficient for labeling lipids with high turnover rates, while longer times might be necessary for detecting incorporation into more stable lipid pools or for de novo synthesis.[5] It is recommended to perform a time-course experiment to determine the optimal incubation period for your specific cell line and experimental question.
Q4: I am observing high cell death after incubation with this compound. What could be the cause?
High cell death is likely due to the cytotoxic effects of the very long-chain fatty acid.[4] Several factors can contribute to this:
-
Concentration: The concentration of this compound may be too high for your specific cell type.
-
Incubation Time: Prolonged exposure can lead to increased cytotoxicity.
-
Solubility: Poor solubility of the fatty acid can lead to the formation of aggregates that are toxic to cells.
Refer to the Troubleshooting Guide below for detailed solutions.
Q5: How can I improve the solubility and cellular uptake of this compound?
Due to its long hydrocarbon chain, this compound has poor solubility in aqueous media. To improve its delivery into cells, it is highly recommended to pre-complex it with fatty acid-free bovine serum albumin (BSA). Saponification of the fatty acid with a mild base like potassium hydroxide (KOH) prior to BSA conjugation can further enhance its solubility and uptake.[1][2][6][7]
Experimental Protocols
Protocol 1: Concentration Optimization of this compound
This protocol outlines the steps to determine the optimal concentration of this compound for your cell line.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Potassium Hydroxide (KOH)
-
Your cell line of interest
-
Cell culture medium
-
Cell viability assay kit (e.g., MTT, PrestoBlue)
-
Azide-functionalized fluorophore (for validation of labeling)
-
Click chemistry reagents (see Protocol 2)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in DMSO to make a high-concentration stock (e.g., 10-50 mM).
-
Prepare this compound-BSA complex: a. Saponify the fatty acid by incubating the stock solution with a 1.2 molar excess of KOH at 65°C for 30 minutes.[1] b. Prepare a 10% (w/v) solution of fatty acid-free BSA in serum-free cell culture medium. c. Add the saponified this compound to the BSA solution while vortexing to achieve a final desired stock concentration (e.g., 1 mM). d. Incubate at 37°C for 15 minutes to allow for complex formation.
-
Seed cells: Plate your cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat cells: Prepare a serial dilution of the this compound-BSA complex in your complete cell culture medium to achieve a range of final concentrations (e.g., 1, 5, 10, 25, 50, 100 µM). Include a vehicle control (BSA-containing medium without the fatty acid).
-
Incubate: Replace the medium in the wells with the treatment media and incubate for your desired time (e.g., 16-24 hours).
-
Assess cell viability: After incubation, perform a cell viability assay according to the manufacturer's instructions.
-
(Optional) Validate labeling efficiency: In a parallel plate, after incubation, wash the cells with PBS and proceed with the click chemistry reaction (Protocol 2) using a fluorescent azide to visualize the extent of labeling at each concentration via fluorescence microscopy or flow cytometry.
-
Analyze results: Determine the highest concentration of this compound that does not significantly impact cell viability. This will be your optimal concentration for subsequent experiments.
Protocol 2: Click Chemistry for Visualization of Labeled Cells
This protocol describes the steps for the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a fluorescent probe to the metabolically incorporated this compound.
Materials:
-
Cells labeled with this compound (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click reaction buffer components:
-
Copper (II) sulfate (CuSO₄)
-
Reducing agent (e.g., Sodium Ascorbate)
-
Copper chelator/ligand (e.g., TBTA or THPTA)
-
-
Azide-functionalized fluorophore
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
Procedure:
-
Wash: Gently wash the labeled cells twice with PBS.
-
Fix: Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash: Wash the cells twice with PBS.
-
Permeabilize: Permeabilize the cells with 0.1% Triton X-100 in PBS for 10 minutes.
-
Wash: Wash the cells twice with PBS.
-
Prepare Click Reaction Cocktail: Prepare the cocktail immediately before use. The final concentrations of the components can be optimized, but a typical starting point is:
-
1-10 µM Azide-fluorophore
-
1 mM CuSO₄
-
50 mM Sodium Ascorbate (freshly prepared)
-
100 µM TBTA/THPTA
-
-
Click Reaction: Add the click reaction cocktail to the cells and incubate for 30-60 minutes at room temperature, protected from light.
-
Wash: Wash the cells three times with PBS.
-
Counterstain: Incubate with a nuclear counterstain like DAPI for 5-10 minutes.
-
Wash: Wash the cells twice with PBS.
-
Mount and Image: Mount the coverslips with an appropriate mounting medium and image using a fluorescence microscope.
Data Presentation
Table 1: Recommended Starting Concentrations for this compound Labeling
| Cell Type | Recommended Starting Concentration Range | Notes |
| Common adherent cancer cell lines (e.g., HeLa, A549) | 10 - 50 µM | Optimization is critical as sensitivity to VLCFAs can vary. |
| Primary cells | 5 - 25 µM | Generally more sensitive to fatty acid-induced toxicity. |
| Peroxisome-deficient cell lines | 1 - 10 µM | Highly sensitive to VLCFA cytotoxicity.[4] |
Note: The concentrations provided are suggestions based on data for similar very long-chain fatty acids. It is imperative to perform a dose-response curve for your specific cell line.
Table 2: Typical Click Chemistry Reaction Component Concentrations
| Component | Stock Concentration | Final Concentration |
| Azide-Fluorophore | 1-10 mM in DMSO | 1-10 µM |
| CuSO₄ | 100 mM in H₂O | 1 mM |
| Sodium Ascorbate | 1 M in H₂O (prepare fresh) | 50 mM |
| TBTA/THPTA | 10 mM in DMSO/H₂O | 100 µM |
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no labeling signal | 1. Suboptimal this compound concentration: The concentration may be too low for efficient uptake and incorporation. 2. Insufficient incubation time: The incubation period may be too short for the metabolic incorporation to occur. 3. Poor solubility/delivery: The fatty acid may not be efficiently delivered to the cells. 4. Inefficient click reaction: The click chemistry step may not be working optimally. | 1. Perform a concentration optimization experiment (see Protocol 1). 2. Perform a time-course experiment (e.g., 1, 4, 8, 16, 24 hours). 3. Ensure proper preparation of the this compound-BSA complex. Saponification can improve solubility.[1][2][6][7] 4. Prepare the sodium ascorbate solution fresh. Ensure all click chemistry reagents are at the correct final concentrations. Consider optimizing the concentrations of copper and the ligand. |
| High background fluorescence | 1. Non-specific binding of the azide-fluorophore: The fluorescent probe may be sticking to cellular components. 2. Autofluorescence: The cells themselves may be autofluorescent. 3. Inefficient washing: Residual reagents may not have been washed away properly. | 1. Include a control where cells were not labeled with this compound but were subjected to the click reaction. Increase the number of wash steps after the click reaction. 2. Image an unstained sample to assess the level of autofluorescence and adjust imaging parameters accordingly. 3. Increase the volume and number of washes after the click reaction and staining steps. |
| High cytotoxicity/cell death | 1. This compound concentration is too high: Very long-chain fatty acids can be toxic to cells.[4] 2. Prolonged incubation time: Extended exposure can exacerbate cytotoxic effects. 3. Formation of insoluble aggregates: Poorly dissolved fatty acid can be toxic. | 1. Perform a dose-response curve to determine the IC50 and use a concentration well below this value (see Protocol 1). 2. Reduce the incubation time. 3. Ensure the this compound is fully complexed with BSA before adding to the cells. Filter the complex if necessary. |
| Inconsistent labeling results | 1. Variability in cell density: Different cell densities can affect the availability of the fatty acid per cell. 2. Inconsistent preparation of reagents: Variations in the preparation of the fatty acid-BSA complex or click chemistry reagents. 3. Cell passage number: High passage number cells may have altered metabolic activity. | 1. Ensure consistent cell seeding density across experiments. 2. Prepare fresh solutions of critical reagents (e.g., sodium ascorbate) for each experiment and follow protocols precisely. 3. Use cells within a consistent and low passage number range. |
Visualizations
References
- 1. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 3. A not-so-ancient grease history: click chemistry and protein lipid modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Peroxisomes attenuate cytotoxicity of very long-chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [app.jove.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yield in Tricos-22-ynoic Acid Click Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges associated with low yields in Tricos-22-ynoic acid click reactions. The guidance is presented in a direct question-and-answer format to address specific experimental issues.
Troubleshooting Guide
This section addresses specific problems you might encounter during the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with this compound.
Question 1: My reaction yield is very low or has failed completely. What are the most critical initial checks?
When a click reaction fails, the issue often lies with the catalyst system or the integrity of the reagents. Here are the primary factors to investigate:
-
Copper(I) Oxidation: The active catalyst is the Cu(I) ion. It is highly susceptible to oxidation to the inactive Cu(II) state, especially in the presence of oxygen.[1][2][3] It is common practice to generate Cu(I) in situ from a Cu(II) salt (like CuSO₄) using a reducing agent.[2][3][4][5]
-
Reducing Agent Integrity: Sodium ascorbate is the most common reducing agent, but its solutions are oxygen-sensitive and should be prepared fresh for each experiment to ensure potency.[6][7]
-
Oxygen Contamination: The presence of dissolved oxygen in your reaction mixture is a primary cause of catalyst deactivation.[8] It is highly recommended to degas your solvents and solutions (e.g., by bubbling with argon or nitrogen) before initiating the reaction.[6][7]
-
Reagent Purity: Verify the purity of your this compound and the corresponding azide partner. Impurities can inhibit the catalyst or participate in side reactions.
Question 2: I am observing a precipitate in my reaction vessel. What is the likely cause and how can I resolve it?
Precipitation can arise from several sources, particularly when working with a long-chain fatty acid like this compound.
-
Substrate Solubility: this compound is highly hydrophobic and has poor solubility in purely aqueous solutions. If you are working in a buffer system, the fatty acid may be crashing out of solution. To mitigate this, introduce a co-solvent such as DMSO, t-butanol, or DMF.[9][10]
-
Aggregation: Biomolecules, especially proteins, can aggregate and precipitate under certain reaction conditions.[1] This can be limited by adjusting pH, decreasing the reaction temperature, or adding excipients.[1]
-
Catalyst Precipitation: In some cases, the copper catalyst or its complexes may precipitate, especially at high concentrations or in incompatible buffer systems. Ensure all components are fully dissolved before initiating the reaction.
-
Insoluble Byproducts: Some side reactions can lead to insoluble products.[11]
Question 3: How can I optimize my catalyst system for a better yield?
The catalyst system is the heart of the click reaction. Its composition and handling are critical for success.
-
Use of Ligands: Copper-stabilizing ligands are essential. They protect the Cu(I) ion from oxidation and disproportionation, and can significantly accelerate the reaction rate.[12][13][14] For aqueous reactions, water-soluble ligands like THPTA or BTTAA are highly recommended.[2][15][16]
-
Ligand-to-Copper Ratio: The ratio of ligand to copper can be crucial. While a 1:1 or 2:1 ratio is often effective, using a larger excess of ligand (e.g., 5 equivalents relative to copper) can help protect sensitive biological substrates from oxidative damage.[8][12]
-
Order of Addition: The sequence of adding reagents matters. To ensure the ligand can protect the copper, it is best practice to first mix the Cu(II) salt (e.g., CuSO₄) with the ligand, add this complex to your azide and alkyne substrates, and only then initiate the reaction by adding the fresh sodium ascorbate solution.[8]
Question 4: My biological substrate (e.g., a protein or peptide) appears to be degrading or cross-linking. How can I prevent this?
Bioconjugation presents unique challenges due to the sensitivity of biological molecules.
-
Oxidative Damage: The combination of copper and a reducing agent can generate reactive oxygen species (ROS), which may lead to the oxidation of sensitive amino acid residues like histidine, methionine, and cysteine.[1][8] Using a stabilizing ligand is the first line of defense.[8]
-
Ascorbate Byproducts: The oxidation of ascorbate can produce reactive carbonyl compounds that may lead to unwanted side reactions with amine residues (e.g., lysine) on a protein, causing cross-linking.[8] This can sometimes be mitigated by including a scavenger, such as aminoguanidine, in the reaction mixture.[8]
-
Copper Toxicity: Copper ions can be toxic to living cells and can inhibit certain enzymes, such as those containing a His-tag.[8] Using a chelating ligand like THPTA helps sequester the copper, reducing its toxicity while maintaining catalytic activity.[2]
Visualizations
Caption: A decision tree for troubleshooting low-yield click reactions.
Caption: Simplified catalytic cycle for the CuAAC reaction.
Data & Protocols
Quantitative Data Summary
Table 1: Common Ligands for Aqueous CuAAC Reactions
| Ligand | Full Name | Recommended Use |
| THPTA | Tris(3-hydroxypropyltriazolylmethyl)amine | Water-soluble, ideal for bioconjugations and live-cell labeling due to low toxicity.[2][16] |
| BTTAA | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | Water-soluble, accelerates reaction rates effectively.[15] |
| TBTA | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | The original accelerating ligand; requires an organic co-solvent as it is not water-soluble.[2][3] |
Table 2: Recommended Starting Concentrations for Reaction Components
| Component | Concentration Range | Notes |
| Alkyne / Azide | 10 µM - 5 mM | The limiting reagent concentration depends heavily on the application. Bioconjugations often use lower concentrations.[8] |
| Copper(II) Sulfate | 50 µM - 500 µM | Higher concentrations can be used if substrates (e.g., His-tags) chelate copper.[8] |
| Ligand (e.g., THPTA) | 100 µM - 2.5 mM | Use at a 1:1 to 5:1 ratio with copper.[8] |
| Sodium Ascorbate | 1 mM - 5 mM | Use in excess (e.g., 5-10 fold) relative to copper. Must be prepared fresh.[1][8] |
Experimental Protocols
Protocol 1: General Click Reaction with this compound
This protocol provides a starting point for the conjugation of this compound to an azide-containing molecule in an aqueous/organic mixture.
-
Prepare Substrates:
-
Dissolve this compound in a minimal amount of DMSO or t-butanol.
-
Dissolve your azide-containing molecule in the reaction buffer (e.g., 0.1 M phosphate buffer, pH 7).
-
-
Prepare Catalyst Complex:
-
Combine Reagents:
-
In the main reaction tube, combine the dissolved this compound and the azide-containing molecule. Add additional buffer to reach the desired final volume, ensuring the final co-solvent concentration is sufficient to maintain solubility (typically 10-50% v/v).
-
Add the pre-formed catalyst complex from step 2 to the main reaction tube and mix gently.
-
-
Initiate Reaction:
-
Add the freshly prepared Sodium Ascorbate stock solution to the reaction mixture to initiate the cycloaddition.[8]
-
If the reaction is oxygen-sensitive, flush the headspace of the tube with argon or nitrogen before sealing.
-
-
Incubation:
-
Purification:
Protocol 2: Preparation of Stock Solutions
-
100 mM Copper(II) Sulfate: Dissolve 25 mg of CuSO₄•5H₂O in 1 mL of deionized water. Store at 4°C or frozen.[16]
-
200 mM THPTA Ligand: Prepare in deionized water. Store frozen.[16]
-
500 mM Sodium Ascorbate: Dissolve 99 mg of sodium ascorbate in 1 mL of deionized water. This solution must be prepared fresh immediately before use. [6][7]
-
10 mM Azide/Alkyne: Dissolve your this compound and azide partner in a suitable solvent (e.g., DMSO, DMF, or water if soluble) to a concentration of 10 mM.
Frequently Asked Questions (FAQs)
FAQ 1: What is the ideal stoichiometric ratio of this compound to my azide?
Typically, a slight excess (1.1 to 2 equivalents) of one reagent is used to drive the reaction to completion with respect to the other, often more valuable, reagent. For example, if you are labeling a precious protein modified with an azide, you would use a slight excess of this compound.
FAQ 2: How critical is the order of reagent addition?
It is very important. The recommended order is to pre-mix the copper and the stabilizing ligand before adding them to the substrates. The reducing agent (sodium ascorbate) should always be added last to initiate the reaction.[8] Adding ascorbate to copper in the absence of a ligand and substrates can promote the formation of undesirable side products.[8]
FAQ 3: How can I effectively remove the copper catalyst after the reaction is complete?
Copper can interfere with downstream applications and should be removed. Common methods include:
-
Size-Exclusion Chromatography: Separates the larger product from the small-molecule catalyst.
-
Dialysis/Ultrafiltration: Effective for large biomolecule products.[17]
-
Reverse-Phase HPLC: A standard method for purifying small to medium-sized molecules.
-
Chelating Resins: Beads that specifically bind and remove copper ions.
-
Precipitation: The desired product can sometimes be selectively precipitated, leaving the catalyst in the supernatant.[6]
FAQ 4: Should I be concerned about the pH of my reaction?
The CuAAC reaction is robust and functions over a wide pH range, typically between 4 and 12.[5][14] However, for bioconjugation, the pH is usually maintained at physiological levels (pH 7-7.4) to ensure the stability and integrity of the biological molecule. Extreme pH values can lead to the degradation of your substrate or reagents.
References
- 1. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. broadpharm.com [broadpharm.com]
- 3. broadpharm.com [broadpharm.com]
- 4. Click Chemistry Azide-Alkyne Cycloaddition [chemistrynewlight.blogspot.com]
- 5. Click Chemistry [organic-chemistry.org]
- 6. lumiprobe.com [lumiprobe.com]
- 7. interchim.fr [interchim.fr]
- 8. Analysis and Optimization of Copper-Catalyzed Azide–Alkyne Cycloaddition for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Optimisation of azide–alkyne click reactions of polyacrylates using online monitoring and flow chemistry - Polymer Chemistry (RSC Publishing) DOI:10.1039/D4PY00984C [pubs.rsc.org]
- 10. reddit.com [reddit.com]
- 11. researchgate.net [researchgate.net]
- 12. Tripodal Amine Ligands for Accelerating Cu-Catalyzed Azide-Alkyne Cycloaddition: Efficiency and Stability against Oxidation and Dissociation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tripodal amine ligands for accelerating Cu-catalyzed azide–alkyne cycloaddition: efficiency and stability against oxidation and dissociation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. interchim.fr [interchim.fr]
- 16. confluore.com [confluore.com]
- 17. Effective, Rapid, and Small-Scale Bioconjugation and Purification of "Clicked" Small-Molecule DNA Oligonucleotide for Nucleic Acid Nanoparticle Functionalization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
How to reduce the cytotoxicity of Tricos-22-ynoic acid in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the cytotoxicity of Tricos-22-ynoic acid during in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in experiments?
This compound is a very long-chain fatty acid (VLCFA) with a terminal alkyne group. This alkyne group serves as a chemical handle, allowing for "click chemistry" reactions. This makes it a valuable tool for tracing fatty acid metabolism, uptake, and incorporation into complex lipids within cells.
Q2: I'm observing high levels of cell death in my experiments with this compound. What is the likely cause?
High concentrations of very long-chain fatty acids can lead to a phenomenon known as lipotoxicity, which can cause cellular stress and death.[1][2] The accumulation of VLCFAs within the cell can disrupt normal cellular processes.
Q3: What are the primary mechanisms of this compound-induced cytotoxicity?
While direct studies on this compound are limited, the cytotoxicity of VLCFAs, in general, is understood to be mediated by several key pathways:
-
Endoplasmic Reticulum (ER) Stress: The accumulation of saturated fatty acids can disrupt ER function, leading to the unfolded protein response (UPR) and, if unresolved, apoptosis.[3][4][5][6]
-
Oxidative Stress: Excess fatty acids can lead to the overproduction of reactive oxygen species (ROS), causing damage to cellular components like lipids, proteins, and DNA.[2][3]
-
Mitochondrial Dysfunction: VLCFA accumulation can impair mitochondrial function, leading to the release of pro-apoptotic factors and triggering the intrinsic apoptosis pathway.[7]
-
Inflammatory Signaling: Saturated fatty acids can activate inflammatory pathways, further contributing to cellular damage.[1][8]
Q4: How does the alkyne group in this compound affect its cytotoxicity?
The terminal alkyne group is primarily incorporated for its utility in bioorthogonal chemistry. While some alkyne-containing molecules can have intrinsic bioactivities, there is currently limited direct evidence to suggest that the terminal alkyne group in an otherwise saturated long-chain fatty acid significantly increases its inherent cytotoxicity compared to its non-alkyne counterpart. However, as with any modification, its specific effects should be empirically determined for the cell system in use.
Troubleshooting Guide: Reducing Cytotoxicity of this compound
This guide provides systematic steps to troubleshoot and mitigate cytotoxicity issues in your experiments.
Problem 1: Poor Solubility and Precipitation of this compound in Culture Media
Very long-chain fatty acids like this compound are highly hydrophobic and have poor solubility in aqueous media, which can lead to precipitation and inconsistent results.
Solution: Optimized Solubilization Protocol
A three-step protocol adapted from methods for other hydrophobic molecules can improve the solubility and delivery of this compound.
Experimental Protocol: Three-Step Solubilization
-
Step 1: Prepare a Concentrated Stock Solution.
-
Dissolve this compound in an organic solvent. Dimethyl sulfoxide (DMSO) is a common choice.
-
Prepare a high-concentration stock, for example, 10 mM. If solubility is an issue, gentle warming (37°C) and vortexing may assist.
-
-
Step 2: Complexation with a Carrier Protein.
-
Pre-warm fatty acid-free bovine serum albumin (BSA) solution (e.g., 10% w/v in PBS) to 37°C.
-
Slowly add the this compound stock solution to the warm BSA solution while stirring to achieve a desired molar ratio (e.g., 2:1 to 5:1 fatty acid to BSA). This allows the fatty acid to bind to the albumin, mimicking its transport in vivo.
-
Incubate the mixture at 37°C for at least 30 minutes to ensure complex formation.
-
-
Step 3: Dilution in Cell Culture Medium.
-
Further dilute the fatty acid-BSA complex into your final cell culture medium to achieve the desired working concentration.
-
Ensure the final concentration of the organic solvent (e.g., DMSO) is minimal (ideally ≤ 0.1%) to avoid solvent-induced toxicity.
-
Problem 2: High Levels of Cell Death Observed After Treatment
Even with proper solubilization, the intracellular accumulation of this compound can induce lipotoxicity.
Solutions:
-
Concentration Optimization:
-
Perform a dose-response experiment to determine the optimal, non-toxic working concentration of this compound for your specific cell line and experimental duration.
-
-
Co-treatment with Unsaturated Fatty Acids:
-
Co-incubation with a monounsaturated fatty acid, such as oleic acid, can mitigate the toxic effects of saturated fatty acids.[9] The unsaturated fatty acids are thought to promote the incorporation of saturated fatty acids into less toxic lipid species like triglycerides.
-
-
Enhance Peroxisomal β-oxidation:
Data Presentation: Cytotoxicity of Very Long-Chain Fatty Acids
The following table summarizes reported cytotoxic concentrations for various long-chain fatty acids in different cell lines. Note: Data for this compound is not available, and this table is provided for context based on similar molecules.
| Fatty Acid | Cell Line | Cytotoxic Concentration (µM) | Observation Time (hours) |
| C20:0 (Arachidic acid) | CHO (Peroxisome-deficient) | 5 | Not Specified |
| C20:0 (Arachidic acid) | CHO (Wild-type) | 30 | Not Specified |
| C16:0 (Palmitic acid) | J774 (Macrophage) | >100 | 24 |
| C18:0 (Stearic acid) | J774 (Macrophage) | >100 | 24 |
| C26:0 (Cerotic acid) | Astrocytes | Not specified, but induced 5-LOX expression | Not Specified |
Key Experimental Methodologies
MTT Assay for Cell Viability
This colorimetric assay is a common method to assess cell viability by measuring the metabolic activity of living cells.
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (prepared as described above) and appropriate controls (vehicle control, positive control for cell death).
-
Incubate for the desired experimental duration (e.g., 24, 48, 72 hours).
-
Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Solubilize the resulting formazan crystals with a solubilization solution (e.g., DMSO or a specialized reagent).
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Visualizing Cellular Pathways and Workflows
Workflow for Mitigating this compound Cytotoxicity
A workflow for preparing and troubleshooting this compound solutions.
Signaling Pathways in VLCFA-Induced Lipotoxicity
Key signaling pathways involved in very long-chain fatty acid (VLCFA) lipotoxicity.
References
- 1. Very long-chain fatty acid accumulation causes lipotoxic response via 5-lipoxygenase in cerebral adrenoleukodystrophy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanism of Lipotoxicity as an Interesting Aspect in the Development of Pathological States—Current View of Knowledge - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Endoplasmic Reticulum Stress and Oxidative Stress in Cell Fate Decision and Human Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The role of ER stress in lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Endoplasmic reticulum stress in innate immune cells - a significant contribution to non-alcoholic fatty liver disease [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Lipid signaling and lipotoxicity in metaflammation: indications for metabolic disease pathogenesis and treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news.harvard.edu [news.harvard.edu]
- 10. researchgate.net [researchgate.net]
- 11. scholars.northwestern.edu [scholars.northwestern.edu]
- 12. Mechanisms Mediating the Regulation of Peroxisomal Fatty Acid Beta-Oxidation by PPARα [mdpi.com]
Improving the efficiency of bioconjugation with Tricos-22-ynoic acid
Here is a technical support center for improving the efficiency of bioconjugation with long-chain alkyne fatty acids, with a focus on Tricos-22-ynoic acid.
Technical Support Center: Bioconjugation with this compound
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using this compound and other long-chain alkyne fatty acids in bioconjugation experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in bioconjugation?
This compound is a very long-chain fatty acid with a terminal alkyne group. This terminal alkyne serves as a reactive handle for "click chemistry," specifically the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC).[1][2] Its long hydrocarbon chain makes it suitable for applications requiring hydrophobic interactions, such as probing or modifying lipid structures, studying fatty acid metabolism, or increasing the in vivo half-life of therapeutic proteins by promoting binding to serum albumin.[2][3][4]
Q2: What are the main challenges when working with this compound?
Due to its long hydrocarbon chain, this compound is highly hydrophobic.[5] The primary challenges include:
-
Poor aqueous solubility: This can lead to aggregation and low reaction efficiency in aqueous buffers commonly used for bioconjugation.
-
Steric hindrance: The long chain can sterically hinder the terminal alkyne's access to its reaction partner (e.g., an azide-modified protein).
-
Non-specific binding: The hydrophobic nature of the fatty acid can cause it to bind non-specifically to proteins or surfaces.[5][6]
Q3: How can I improve the solubility of this compound in my reaction buffer?
To improve solubility, consider the following strategies:
-
Use of co-solvents: Introduce a small percentage (5-20%) of a water-miscible organic solvent like DMSO, DMF, or ethanol into your aqueous buffer. It is crucial to ensure that the chosen solvent does not denature your biomolecule.
-
Detergents: Employ non-ionic detergents (e.g., Tween-20, Triton X-100) at concentrations just above their critical micelle concentration (CMC) to create micelles that can solubilize the fatty acid.
-
Phase-transfer catalysts: For some applications, these can help shuttle the fatty acid from an organic phase to the aqueous phase where the reaction occurs.
Q4: What are the recommended storage conditions for this compound?
This compound should be stored as a solid in a cool, dry place, protected from light. For long-term storage, it is best kept at -20°C. If dissolved in an organic solvent, store the solution under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conjugation Yield | 1. Poor solubility/aggregation of this compound. 2. Inaccessible reactive site on the biomolecule. [7]3. Degradation of reagents (e.g., copper catalyst, reducing agent). 4. Steric hindrance from the long alkyl chain. | 1. Optimize solubility using co-solvents or detergents (see FAQ). 2. If applicable, genetically modify the protein to move the azide tag to a more accessible location. [7]3. Prepare fresh solutions of the copper catalyst and reducing agent (e.g., Sodium Ascorbate) immediately before use. 4. Consider using a linker to increase the distance between the biomolecule and the reactive azide group. [8] |
| Precipitation During Reaction | 1. Aggregation of the fatty acid-biomolecule conjugate. 2. Denaturation of the protein due to organic co-solvent or temperature. [5] | 1. Include a non-ionic detergent in the reaction buffer. 2. Perform the reaction at a lower temperature (e.g., 4°C) and minimize the concentration of the organic co-solvent. [7][8] |
| Non-Specific Binding | 1. Hydrophobic interactions between the fatty acid and the biomolecule or container walls. [5][6] | 1. Add a non-ionic detergent (e.g., 0.05% Tween-20) to the reaction and purification buffers. 2. Use low-protein-binding microcentrifuge tubes and pipette tips. |
| Loss of Biomolecule Activity | 1. Modification of a critical amino acid residue. 2. Denaturation of the biomolecule by reaction conditions (pH, solvent, temperature). [7][8]3. Toxicity of the copper catalyst. | 1. Ensure the azide modification is at a site that does not affect the biomolecule's active site. 2. Screen different buffer conditions and co-solvents to find a milder system. [8]3. Use a copper-chelating ligand (e.g., TBTA, THPTA) to protect the biomolecule and improve reaction efficiency. For live-cell applications, consider strain-promoted azide-alkyne cycloaddition (SPAAC) which is copper-free. [9] |
Experimental Protocols
Protocol 1: Activation of this compound with N-Hydroxysuccinimide (NHS)
This protocol describes the conversion of the carboxylic acid group of this compound to an NHS ester, which can then react with primary amines on a biomolecule.
Materials:
-
This compound
-
N-Hydroxysuccinimide (NHS)
-
N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Argon or Nitrogen gas
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere.
-
Add NHS (1.2 equivalents) and DCC or EDC (1.2 equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4-12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.
-
The resulting solution containing the this compound-NHS ester can be used directly or purified by silica gel chromatography.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the conjugation of an alkyne-functionalized fatty acid to an azide-modified protein.
Materials:
-
Azide-modified protein in a suitable buffer (e.g., PBS, pH 7.4)
-
This compound (dissolved in DMSO or DMF)
-
Copper(II) Sulfate (CuSO₄) solution (freshly prepared)
-
Sodium Ascorbate solution (freshly prepared)
-
Tris(benzyltriazolylmethyl)amine (TBTA) or Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) ligand (dissolved in DMSO)
Reaction Conditions:
| Parameter | Recommended Range | Notes |
| Protein Concentration | 1-10 mg/mL | Higher concentrations can improve reaction kinetics. |
| This compound | 10-50 molar excess | Excess is needed to drive the reaction to completion, especially with hydrophobic reagents. |
| Copper(II) Sulfate | 0.1-1 mM | Final concentration in the reaction mixture. |
| Sodium Ascorbate | 1-5 mM | Should be in excess of the copper sulfate. |
| Ligand (TBTA/THPTA) | 0.5-5 mM | Use a 5-fold excess relative to the copper sulfate. |
| Co-solvent (DMSO/DMF) | 5-20% (v/v) | Use the minimum amount required to solubilize the fatty acid. |
| Temperature | 4°C to 25°C | Lower temperatures can help maintain protein stability.[7][8] |
| Reaction Time | 1-4 hours | Monitor progress by SDS-PAGE or mass spectrometry. |
Procedure:
-
In a microcentrifuge tube, add the azide-modified protein.
-
Add the this compound solution to the protein solution and mix gently.
-
In a separate tube, pre-mix the CuSO₄ and the ligand solution.
-
Add the copper/ligand mixture to the protein/fatty acid mixture.
-
Initiate the reaction by adding the freshly prepared Sodium Ascorbate solution.
-
Incubate the reaction at the desired temperature with gentle shaking.
-
Purify the resulting conjugate using size-exclusion chromatography or dialysis to remove excess reagents.
Visualizations
Caption: Workflow for CuAAC bioconjugation of this compound to an azide-modified protein.
Caption: A logical flowchart for troubleshooting low yield in bioconjugation experiments.
References
- 1. Utilization of alkyne bioconjugations to modulate protein function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bot Detection [iris-biotech.de]
- 3. Site-specific fatty acid-conjugation to prolong protein half-life in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US20160030585A1 - Novel fatty acids and their use in conjugation to biomolecules - Google Patents [patents.google.com]
- 5. What are the factors that affect hydrophobic interactions? | AAT Bioquest [aatbio.com]
- 6. Hydrophobic Interaction: A Promising Driving Force for the Biomedical Applications of Nucleic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Bioconjugation Chemistry: Challenges and Solutions [kbdna.com]
- 8. Troubleshooting Guides - Creative Biolabs [creative-biolabs.com]
- 9. repository.ubn.ru.nl [repository.ubn.ru.nl]
Technical Support Center: Metabolic Labeling with Alkyne Fatty Acids
Welcome to the technical support center for metabolic labeling with alkyne fatty acids. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and solutions for common challenges encountered during these experiments.
Troubleshooting Guides
This section addresses specific issues that may arise during your metabolic labeling experiments, from initial cell labeling to the final detection steps.
Problem: Low or No Signal After Labeling and Detection
Possible Cause 1: Poor Solubility and Cellular Uptake of the Alkyne Fatty Acid
Long-chain alkyne fatty acids, such as 17-octadecynoic acid (17-ODYA), have poor solubility in aqueous media, which can limit their uptake by cells and result in weak labeling.[1][2]
Solution:
-
Saponification and BSA Conjugation: To improve solubility and delivery, it is highly recommended to saponify the alkyne fatty acid and conjugate it to fatty-acid-free bovine serum albumin (FAF-BSA).[1][2] This process creates a more soluble complex that is more readily taken up by cells. The effectiveness of saponification is particularly noticeable for longer-chain fatty acids.[1]
-
Use Delipidated Serum: When preparing your cell culture medium, use delipidated fetal bovine serum (FBS) to reduce competition from endogenous fatty acids.[1]
Experimental Protocol: Saponification of Alkyne Fatty Acids
This protocol is adapted from established methods to enhance the solubility of alkyne fatty acids.[1]
-
Prepare Stock Solutions:
-
Dissolve the alkyne fatty acid in DMSO to a stock concentration of 100 mM. Store at -20°C.
-
Prepare a 20% (w/v) solution of FAF-BSA in pre-warmed (37°C) DMEM. Filter sterilize and store at -20°C.
-
Prepare a fresh solution of 100 mM KOH.
-
-
Saponification and BSA Conjugation (to prepare a 20x stock):
-
In a microfuge tube, combine the alkyne fatty acid stock, KOH, and 20% FAF-BSA in a 1:1:50 volume ratio.
-
For example, to make ~200 µL of a 20x stock: mix 4 µL of 100 mM alkyne fatty acid, 4 µL of 100 mM KOH, and 200 µL of 20% FAF-BSA.
-
Incubate the mixture at 37°C for 30 minutes to facilitate saponification and conjugation.
-
-
Cell Labeling:
-
Add the 20x saponified fatty acid-BSA conjugate to your cells at a 1:20 dilution (e.g., 100 µL into 2 mL of media).
-
The final concentration of the alkyne fatty acid will depend on the specific fatty acid used (see table below).
-
Table 1: Recommended Final Concentrations for Saponified Alkyne Fatty Acids
| Alkyne Fatty Acid | Recommended Final Concentration | Reference |
| Alkynyl-myristate (13-TDYA) | 25 µM | [1] |
| Alkynyl-palmitate (15-HDYA) | 100 µM | [1] |
| Alkynyl-stearate (17-ODYA) | 100 µM | [1] |
Possible Cause 2: Inefficient Click Chemistry Reaction
The copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click" reaction is a critical step for attaching a reporter molecule (e.g., biotin or a fluorophore) to the incorporated alkyne fatty acid. An inefficient reaction will lead to a weak or absent signal.
Solution:
-
Use Fresh Reagents: Prepare fresh solutions of the copper (II) sulfate, reducing agent (e.g., sodium ascorbate), and copper-stabilizing ligand.
-
Optimize Reagent Concentrations: Ensure the correct concentrations and ratios of your click chemistry reagents. For cell surface labeling, optimized conditions can include 50 µM CuSO₄, 250 µM of a copper ligand like THPTA, and 2.5 mM sodium ascorbate.[3]
-
Use a Copper Ligand: The use of a copper(I)-stabilizing ligand, such as tris(benzyltriazolylmethyl)amine (TBTA) or the water-soluble tris(3-hydroxypropyltriazolylmethyl)amine (THPTA), is crucial. These ligands protect the copper(I) from oxidation and can accelerate the reaction.[3][4][5]
-
Degas Solutions: Oxygen can interfere with the click reaction by oxidizing the copper(I) catalyst. While the use of excess reducing agent often mitigates this, for particularly sensitive applications, degassing your reaction buffer can be beneficial.[6]
-
Check for Inhibitors: Components in your cell lysate or buffer could potentially inhibit the click reaction. For example, high concentrations of thiols (like in DTT or BME) can interfere with the copper catalyst.[6] If possible, perform the click reaction before adding such reagents or use a purification step to remove them.
Problem: High Background Signal
Possible Cause 1: Non-specific Binding of the Detection Reagent
The azide-containing detection reagent (e.g., fluorescent azide or azide-biotin) may non-specifically bind to cells or other molecules, leading to a high background signal.
Solution:
-
Washing Steps: Ensure thorough washing of your cells or lysate after the click chemistry reaction to remove any unbound detection reagent.
-
Blocking: If using a biotin-based detection system followed by streptavidin, ensure that you have adequately blocked your sample (e.g., with BSA) to prevent non-specific binding of the streptavidin conjugate.
-
Control Experiments: Always include a control where the cells were not treated with the alkyne fatty acid but were subjected to the click chemistry reaction and detection steps. This will help you determine the level of background signal inherent to your system.
Possible Cause 2: Residual Copper Catalyst
Residual copper from the click reaction can sometimes lead to background fluorescence or interfere with downstream applications.[7]
Solution:
-
Use a Copper Chelator: After the click reaction, you can wash your sample with a copper chelator, such as EDTA, to remove residual copper ions.
-
Use Copper-Free Click Chemistry: For live-cell imaging or other sensitive applications where copper toxicity is a concern, consider using a copper-free click chemistry alternative, such as the strain-promoted azide-alkyne cycloaddition (SPAAC).[4][8]
Problem: Cell Toxicity or Altered Morphology
Possible Cause 1: Cytotoxicity of the Alkyne Fatty Acid
High concentrations of free fatty acids can be toxic to cells.[1][2]
Solution:
-
Optimize Concentration and Incubation Time: Perform a dose-response experiment to determine the optimal concentration of the alkyne fatty acid that provides good labeling without causing significant cell death. Also, optimize the incubation time, as prolonged exposure can increase toxicity.
-
Use BSA Conjugation: As mentioned previously, conjugating the fatty acid to FAF-BSA not only improves solubility but can also mitigate the toxic effects of free fatty acids.[1]
Possible Cause 2: Copper Toxicity
The copper catalyst used in the click reaction can be toxic to cells, especially in live-cell labeling experiments.[4][9]
Solution:
-
Minimize Copper Concentration and Exposure Time: Use the lowest effective concentration of copper and the shortest possible reaction time.
-
Use a Copper Ligand: Water-soluble ligands like THPTA can chelate the copper ion, reducing its bioavailability and toxicity to cells while maintaining catalytic activity.[3]
-
Perform the Click Reaction on Fixed Cells or Lysates: Whenever possible, perform the click reaction after cell fixation or lysis to avoid exposing live cells to the copper catalyst.
-
Consider Copper-Free Alternatives: For live-cell applications, SPAAC is a highly recommended alternative that avoids the issue of copper toxicity altogether.[4]
Frequently Asked Questions (FAQs)
Q1: What is the general workflow for a metabolic labeling experiment with alkyne fatty acids?
A1: The general workflow involves several key steps:
-
Metabolic Labeling: Incubate cells with the alkyne fatty acid analog, which gets incorporated into lipids and lipid-modified proteins.
-
Cell Lysis or Fixation: Depending on the downstream application, cells are either lysed to extract proteins and lipids or fixed for imaging.
-
Click Chemistry Reaction: The alkyne tag on the modified biomolecules is reacted with an azide-containing reporter molecule (e.g., azide-biotin for affinity purification or a fluorescent azide for imaging).
-
Detection and Analysis: The labeled biomolecules are then detected and analyzed by methods such as western blotting, fluorescence microscopy, or mass spectrometry.
Q2: Which alkyne fatty acid analog should I choose?
A2: The choice of alkyne fatty acid depends on the biological process you are studying. For example, to study N-myristoylation, a 14-carbon analog like 13-tetradecynoic acid (13-TDYA) would be appropriate. For S-palmitoylation, a 16-carbon analog such as 15-hexadecynoic acid (15-HDYA) is commonly used.[1] The chain length of the fatty acid can also influence its metabolic fate and incorporation into different lipid species.[10]
Q3: Can the alkyne tag interfere with the metabolism of the fatty acid?
A3: For the most part, the small alkyne group is considered bio-orthogonal and does not significantly interfere with the overall metabolism of the fatty acid.[11][12] However, it is important to be aware that the terminal alkyne can inhibit ω-oxidation.[11] Therefore, if you are studying this specific metabolic pathway, alkyne fatty acids may not be suitable.
Q4: How can I be sure that my signal is from specific incorporation and not just non-specific labeling?
A4: Including proper controls is essential. Key controls include:
-
No Alkyne Fatty Acid Control: Cells that are not treated with the alkyne fatty acid but are subjected to the same click chemistry and detection steps. This will reveal any background from the detection reagents.
-
Competition Control: Co-incubate the cells with the alkyne fatty acid and an excess of the corresponding natural fatty acid. A significant reduction in signal in the presence of the natural fatty acid would indicate specific metabolic incorporation.
-
Inhibitor Control: If you are studying a specific enzymatic process (e.g., palmitoylation), use a known inhibitor of that process (e.g., 2-bromopalmitate). A decrease in signal in the presence of the inhibitor would support specific labeling.
References
- 1. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 2. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. broadpharm.com [broadpharm.com]
- 4. ijpsjournal.com [ijpsjournal.com]
- 5. Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Copper-Catalyzed Azide–Alkyne Click Chemistry for Bioconjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Practical Considerations, Challenges, and Limitations of Bioconjugation via Azide-Alkyne Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Tracing Lipid Metabolism by Alkyne Lipids and Mass Spectrometry: The State of the Art - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Alkyne lipids as substrates for click chemistry-based in vitro enzymatic assays - PMC [pmc.ncbi.nlm.nih.gov]
Tricos-22-ynoic acid solubility and preparation for cell culture
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to the solubility and preparation of Tricos-22-ynoic acid for cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound?
A1: this compound, as a long-chain fatty acid, is expected to have low solubility in aqueous solutions. For cell culture applications, the recommended solvents for creating a stock solution are dimethyl sulfoxide (DMSO) or ethanol. It is crucial to prepare a high-concentration stock solution in one of these organic solvents first, which can then be diluted into your cell culture medium.
Q2: I am observing precipitation when I add this compound to my cell culture medium. What can I do?
A2: Precipitation is a common issue when working with long-chain fatty acids in aqueous media.[1][2][3] To prevent this, it is highly recommended to complex the fatty acid with fatty acid-free Bovine Serum Albumin (BSA) before adding it to your culture medium.[1][4][5] This increases the solubility and bioavailability of the fatty acid for the cells. Ensure the final concentration of the organic solvent (e.g., DMSO or ethanol) in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.[5]
Q3: What is the recommended molar ratio of this compound to BSA?
A3: A molar ratio of 2:1 to 6:1 (fatty acid:BSA) is commonly used. The optimal ratio can depend on the cell type and experimental conditions. It is advisable to start with a ratio in this range and optimize as needed.
Q4: How should I store the this compound stock solution?
A4: this compound stock solutions in DMSO or ethanol should be stored at -20°C for short-term storage and -80°C for long-term storage to minimize degradation and oxidation. Aliquoting the stock solution is recommended to avoid repeated freeze-thaw cycles.
Solubility Data
| Solvent | Solubility of Long-Chain Fatty Acids | Notes |
| Water | Insoluble to very poorly soluble | Solubility decreases as the carbon chain length increases.[6] |
| Ethanol | Soluble | A common solvent for preparing stock solutions.[4][5] |
| DMSO | Soluble | A common solvent for preparing stock solutions.[4] |
| Cell Culture Media | Insoluble to very poorly soluble | Supplementation with a carrier protein like BSA is necessary.[1][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Procedure:
-
Weigh out the appropriate amount of this compound powder in a sterile microcentrifuge tube.
-
Add the required volume of DMSO to achieve a final concentration of 10 mM.
-
Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, single-use tubes and store at -20°C or -80°C.
Protocol 2: Preparation of this compound-BSA Complex for Cell Culture
This protocol outlines the preparation of a this compound-BSA complex for treating cells in culture.
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture medium
Procedure:
-
Prepare a 10% (w/v) BSA solution: Dissolve fatty acid-free BSA in sterile PBS to a final concentration of 100 mg/mL. Sterilize by passing through a 0.22 µm filter.
-
Complexation: In a sterile tube, add the desired volume of the 10% BSA solution.
-
Slowly add the this compound stock solution to the BSA solution while gently vortexing. The final molar ratio of fatty acid to BSA should be between 2:1 and 6:1.
-
Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.
-
Dilution into cell culture medium: Add the this compound-BSA complex to your cell culture medium to achieve the desired final concentration of the fatty acid. Ensure the final DMSO concentration is below cytotoxic levels (e.g., ≤ 0.1%).
-
Gently mix the final medium before adding it to your cells.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in stock solution | The concentration of this compound exceeds its solubility limit in the chosen solvent. | * Try gentle warming (37°C) to aid dissolution. * Prepare a more dilute stock solution. |
| Precipitation upon dilution in cell culture medium | The fatty acid is not adequately complexed with BSA, or the final concentration is too high. | * Ensure the fatty acid is complexed with fatty acid-free BSA before adding to the medium.[1][4][5] * Optimize the fatty acid:BSA molar ratio. * Reduce the final concentration of this compound in the medium. |
| Cell toxicity or unexpected effects | The concentration of the organic solvent (DMSO or ethanol) is too high. | * Ensure the final concentration of the organic solvent in the cell culture medium is non-toxic (typically ≤ 0.1%).[5] * Include a solvent control in your experiments. |
| Inconsistent experimental results | Incomplete dissolution of the stock solution or instability of the fatty acid-BSA complex. | * Ensure the stock solution is completely dissolved before use. * Prepare the fatty acid-BSA complex fresh for each experiment. |
Visual Guides
Caption: Experimental workflow for preparing this compound for cell culture.
Caption: Troubleshooting decision tree for this compound precipitation issues.
References
- 1. researchgate.net [researchgate.net]
- 2. cellculturedish.com [cellculturedish.com]
- 3. Common Cell Culture Problems: Precipitates [sigmaaldrich.com]
- 4. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical Properties of Fatty Acids Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
Minimizing background signal in Tricos-22-ynoic acid pulldown assays
This guide provides troubleshooting strategies and frequently asked questions (FAQs) to help researchers minimize background signal and improve the specificity of Tricos-22-ynoic acid pulldown assays.
Frequently Asked Questions (FAQs)
Q1: I am observing a high background signal in my negative control lane (no this compound probe). What is the primary cause and how can I fix it?
This issue typically points to non-specific binding of proteins to the affinity resin (e.g., streptavidin or azide-agarose beads). Proteins can adhere directly to the bead matrix, leading to false positives.
Solutions:
-
Pre-clearing Lysate: Before adding the biotin-azide tagged lysate to the streptavidin beads, incubate the lysate with unconjugated beads for 1-2 hours. This will capture proteins that non-specifically bind to the bead matrix itself. Centrifuge to pellet the beads and use the supernatant for the main experiment.
-
Bead Blocking: Before incubation with the lysate, block the affinity beads with a solution of biotin (for streptavidin beads) or a general protein solution like Bovine Serum Albumin (BSA). This saturates non-specific binding sites on the beads.
-
Optimize Wash Buffers: Increase the stringency of your wash buffers. This can be achieved by increasing the salt concentration (e.g., up to 500 mM NaCl) or including a low concentration of a mild detergent (e.g., 0.1% SDS, Triton X-100, or NP-40). Be aware that excessive detergent can interfere with mass spectrometry analysis and may disrupt weak, specific interactions.[1][2][3]
-
Use High-Quality Reagents: Use fresh, high-quality beads and reagents. Older beads can degrade and expose more non-specific binding sites. Ensure all labware is meticulously clean to avoid contaminants.[4][5]
Q2: My mass spectrometry results are dominated by common contaminants like keratin and heat shock proteins. How can I reduce this type of background?
Contamination from external sources and the presence of abundant, "sticky" endogenous proteins are common challenges in proteomics.
Solutions for External Contaminants:
-
Keratin Prevention: Keratin from skin, hair, and dust is a major contaminant.[4][5][6] Work in a laminar flow hood, wear gloves at all times (and change them frequently), and use dedicated, pre-cleaned labware for all proteomics experiments.[3][5] Wiping down surfaces and tools with 70% ethanol can help reduce dust.[3]
-
Detergent and Polymer Avoidance: Avoid using common lab detergents like Triton X-100 and Tween for cleaning glassware, as they contain polyethylene glycol (PEG), which ionizes strongly and can suppress peptide signals in the mass spectrometer.[4][5][7] Use high-quality polypropylene tubes (e.g., Eppendorf brand) to minimize leaching of plasticizers and other polymers.[3][4]
Solutions for Endogenous Protein Background:
-
Optimize Lysis Buffer: The choice of lysis buffer can influence which proteins are solubilized. Consider using buffers with varying detergent and salt compositions to find a condition that solubilizes your target interactors while minimizing the release of abundant, non-specific proteins.
-
Increase Wash Stringency: As mentioned in Q1, systematically increasing the ionic strength or detergent concentration in your wash buffers is a key strategy. It's often a trade-off between removing non-specific binders and preserving true, but potentially weaker, interactions.[1][8]
| Problem | Possible Cause | Recommended Solution |
| High signal in no-probe control | Non-specific binding to beads | Pre-clear lysate with beads; Block beads with BSA/biotin; Increase wash buffer stringency.[9] |
| Abundant keratin in results | Environmental contamination | Work in a laminar flow hood; Always wear gloves; Use dedicated, clean labware.[3][5][6] |
| PEG peaks in mass spectra | Detergent (Triton, Tween) contamination | Use dedicated glassware for proteomics; Avoid washing with lab soaps; Use SDS-PAGE for cleanup if necessary.[4][5][7] |
| High background in all samples | Inefficient click reaction or non-specific probe labeling | Optimize click chemistry reagent concentrations; Titrate probe concentration; Include proper negative controls.[10][11] |
Q3: How can I optimize the click chemistry step to minimize non-specific protein labeling?
The Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) reaction, while highly specific, can have side reactions. The alkyne probe itself or the copper catalyst can contribute to background labeling, particularly through reactions with cysteine residues.[12][13][14]
Solutions:
-
Optimize Reagent Ratios: Do not use an excessive amount of the azide-biotin tag. A large excess can lead to non-specific interactions.[11] A good starting point is a 5-10 fold molar excess of the tag over the estimated amount of alkyne-labeled protein.
-
Use a Copper Ligand: Including a copper(I)-chelating ligand like THPTA or BTTAA is crucial. These ligands stabilize the Cu(I) oxidation state, prevent copper-mediated protein damage, and increase the efficiency of the click reaction, allowing for lower overall copper concentrations.[15]
-
Titrate Alkyne Probe: Use the lowest concentration of this compound that provides adequate labeling of your target proteins. High concentrations of the alkyne probe can increase off-target interactions.
-
Consider Thiol-Reactive Blockers: If you suspect background is due to reactions with cysteine thiols, you can try pre-treating your lysate with a blocking agent like N-ethylmaleimide (NEM) before adding the alkyne probe. However, this may also block cysteines involved in the desired interaction. Another approach is to treat the sample with a low concentration of hydrogen peroxide to oxidize free thiols, which has been shown to reduce this type of interference.[16]
| Reagent | Typical Starting Concentration | Notes |
| Azide-Biotin Tag | 20-100 µM | Titrate to find the lowest effective concentration.[10] |
| Copper (II) Sulfate (CuSO₄) | 1 mM | Will be reduced to Cu(I) by sodium ascorbate. |
| Copper Ligand (e.g., THPTA) | 1-2 mM | Use at a concentration equal to or greater than CuSO₄.[15] |
| Sodium Ascorbate | 1-5 mM | Use a fresh solution to reduce Cu(II) to the catalytic Cu(I).[11] |
Experimental Workflow & Troubleshooting Logic
The following diagrams illustrate a typical experimental workflow for a this compound pulldown assay and a logical approach to troubleshooting common background issues.
Caption: General experimental workflow for this compound pulldown assays.
Caption: Troubleshooting logic tree for diagnosing sources of background signal.
Detailed Protocol: Optimized Pulldown Assay
This protocol incorporates best practices to minimize background. It is a general guideline and may require optimization for specific cell types and target proteins.
1. Cell Lysis and Probe Labeling
-
Harvest cells and wash twice with cold PBS.
-
Lyse cells in a suitable buffer (e.g., RIPA buffer without harsh detergents, or a HEPES-based buffer) containing protease and phosphatase inhibitors.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Dilute the lysate to a final concentration of 1-5 mg/mL.
-
Add this compound to the lysate (a typical starting concentration is 10-50 µM). Include a vehicle-only (e.g., DMSO) control.
-
Incubate for the desired time (e.g., 1-4 hours) at 37°C to allow for metabolic incorporation or binding.
2. Click Chemistry Reaction
-
To 1 mL of labeled protein lysate, add the following pre-mixed click reagents (prepare fresh):
-
Azide-Biotin: 50 µM final concentration.
-
THPTA: 1 mM final concentration.
-
Copper (II) Sulfate: 1 mM final concentration.
-
-
Vortex briefly to mix.
-
Initiate the reaction by adding Sodium Ascorbate to a final concentration of 1 mM.
-
Incubate for 1 hour at room temperature, protected from light.
3. Affinity Capture
-
While the click reaction is incubating, prepare the streptavidin magnetic beads. Wash 50 µL of bead slurry three times with the lysis buffer.
-
Block the beads by resuspending them in lysis buffer containing 1% BSA and incubating for 30 minutes at room temperature.
-
After the click reaction is complete, add the blocked and washed beads to the lysate.
-
Incubate for 1-2 hours at 4°C on a rotator to allow for capture of the biotinylated protein complexes.
4. Washing
-
Place the tubes on a magnetic stand to capture the beads. Discard the supernatant.
-
Perform a series of stringent washes to remove non-specifically bound proteins:
-
Wash 2x with Wash Buffer 1 (e.g., Lysis buffer + 1% Triton X-100).
-
Wash 2x with Wash Buffer 2 (e.g., PBS + 500 mM NaCl).
-
Wash 2x with PBS to remove residual salt and detergent.
-
-
Ensure each wash step involves resuspending the beads completely and incubating for 5-10 minutes before pelleting.
5. Elution
-
After the final wash, remove all supernatant.
-
Elute the bound proteins by resuspending the beads in 50 µL of 2x SDS-PAGE loading buffer and boiling at 95-100°C for 10 minutes.
-
Use a magnet to pellet the beads and carefully transfer the supernatant (containing the eluted proteins) to a new tube for analysis by SDS-PAGE, Western blotting, or mass spectrometry. For mass spectrometry, an on-bead digest is often preferred to avoid co-elution of bead components.
References
- 1. longdom.org [longdom.org]
- 2. Affinity Purification Strategies for Proteomic Analysis of Transcription Factor Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. bitesizebio.com [bitesizebio.com]
- 4. mbdata.science.ru.nl [mbdata.science.ru.nl]
- 5. ijm.fr [ijm.fr]
- 6. Cleaning up the masses: Exclusion lists to reduce contamination with HPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Affinity purification–mass spectrometry and network analysis to understand protein-protein interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. help.lumiprobe.com [help.lumiprobe.com]
- 13. Click Chemistry in Proteomic Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. Problems and Solutions in Click Chemistry Applied to Drug Probes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of Tricos-22-ynoic Acid (T22YA)-Tagged Proteins
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the optimization of lysis buffers in the analysis of Tricos-22-ynoic acid (T22YA)-tagged proteins.
Troubleshooting Guide
This guide addresses specific issues that may arise during the lysis and extraction of T22YA-tagged proteins.
| Problem | Possible Cause | Recommended Solution |
| Low protein yield in lysate | Incomplete cell lysis due to a weak lysis buffer. | Use a stronger lysis buffer containing ionic detergents like SDS (e.g., 1-4% SDS). For hard-to-lyse samples, consider a two-step lysis approach where the pellet from the initial lysis is re-extracted with a urea-based buffer.[1] Mechanical disruption (sonication or homogenization) can also enhance lysis efficiency. |
| T22YA-tagged protein is insoluble in the chosen buffer. | T22YA is a long-chain fatty acid, which significantly increases the hydrophobicity of the tagged protein, often leading to membrane association or aggregation. Increase the detergent concentration or use a stronger, denaturing detergent like SDS to improve solubilization. Non-ionic detergents like Triton X-100 or NP-40 may be too mild for efficient extraction of some lipidated proteins.[2][3] | |
| Protein degradation. | Always add a fresh protease inhibitor cocktail to your lysis buffer immediately before use. Keep samples on ice or at 4°C throughout the lysis procedure. | |
| Poor click chemistry labeling efficiency | Interference from lysis buffer components. | Avoid using Tris-based buffers as the primary amine can interfere with the copper-catalyzed click reaction. HEPES or phosphate buffers are generally more compatible.[2] If your buffer contains chelating agents like EDTA, ensure their concentration is low, as they can sequester the copper catalyst. |
| Inaccessible alkyne tag. | The T22YA tag may be buried within the folded protein structure. Using a denaturing lysis buffer (e.g., containing SDS or urea) can help expose the alkyne tag for efficient click chemistry. | |
| High background in downstream analysis (e.g., Western blot or mass spectrometry) | Non-specific binding of proteins to affinity resins (e.g., streptavidin beads for biotin-azide tagged proteins). | Increase the stringency of your wash steps after affinity capture. This can be achieved by increasing the salt concentration or adding a low concentration of a mild detergent (e.g., 0.1% SDS) to the wash buffers. |
| Contaminating proteins from the lysis step. | Ensure complete removal of cell debris by centrifugation after lysis. Consider pre-clearing the lysate with beads prior to affinity purification to reduce non-specific binding. | |
| Inconsistent results between replicates | Variability in cell lysis. | Ensure consistent and thorough homogenization or sonication for each sample. Use a consistent ratio of lysis buffer volume to cell pellet size or tissue weight. |
| Incomplete protein solubilization. | Vortex samples thoroughly after adding lysis buffer and consider a brief incubation at a slightly elevated temperature (e.g., 37°C for urea-based buffers, or boiling for SDS-based buffers) to enhance solubilization, unless this affects protein stability.[1] |
Frequently Asked Questions (FAQs)
Q1: Which type of detergent is best for lysing cells with T22YA-tagged proteins?
A1: Due to the hydrophobic nature of the T22YA tag, ionic detergents, particularly SDS, are often the most effective for complete cell lysis and solubilization of the tagged proteins.[1] While non-ionic detergents like Triton X-100 or NP-40 are milder and can preserve protein interactions, they may not be sufficient to efficiently extract heavily lipidated proteins from membranes. Zwitterionic detergents like CHAPS can be a good compromise for maintaining protein solubility while being more compatible with downstream applications like 2D electrophoresis.
Q2: Can I use a standard RIPA buffer for my experiments?
A2: RIPA buffer can be a good starting point as it contains a mixture of ionic (sodium deoxycholate) and non-ionic (NP-40) detergents. However, for particularly hydrophobic T22YA-tagged proteins, you may need to increase the concentration of the ionic detergent component or switch to a buffer with a higher concentration of SDS for optimal results.
Q3: How can I optimize the lysis buffer for my specific T22YA-tagged protein?
A3: Optimization is key. We recommend testing a panel of lysis buffers with varying detergent types and concentrations. You can compare the efficiency of extraction by running a Western blot for your protein of interest on the soluble fractions and the remaining pellets. A good starting point for comparison is to test a non-ionic detergent-based buffer (e.g., 1% NP-40 in PBS), a standard RIPA buffer, and a high-SDS buffer (e.g., 4% SDS in Tris-HCl).
Q4: My lysis buffer is compatible with protein extraction, but not with the downstream click chemistry reaction. What should I do?
A4: This is a common issue. One solution is to perform a buffer exchange or protein precipitation step after lysis and before the click reaction. For example, you can precipitate the proteins from your lysate using methods like methanol/chloroform precipitation or acetone precipitation. The protein pellet can then be resuspended in a buffer that is compatible with click chemistry (e.g., PBS with a low concentration of SDS).
Q5: Are there any special considerations for preparing lysates of T22YA-tagged proteins for mass spectrometry?
A5: Yes. High concentrations of detergents, especially SDS, can interfere with mass spectrometry analysis. While necessary for lysis, they should be removed before analysis. This can be achieved through in-gel digestion, where the protein is run on an SDS-PAGE gel and the band is excised for digestion, or by using detergent removal spin columns or beads. Some protocols, like the single-pot, solid-phase-enhanced sample preparation (SP3), are designed to handle detergent-solubilized proteins.
Quantitative Data on Lysis Buffer Performance
The following tables summarize quantitative data from studies on fatty-acylated proteins, which can serve as a guide for optimizing lysis buffers for T22YA-tagged proteins.
Table 1: Comparison of Lysis Buffer Efficiency for Proteome Coverage
| Lysis Buffer Agent | Adherent Cell Line (HepG2) - Proteins Identified | Suspension Cell Line (AS-E2) - Proteins Identified | Mouse Liver Tissue - Proteins Identified |
| 1% NP-40 | ~4,800 | ~4,700 | ~3,200 |
| 4% SDS | ~5,000 | ~4,900 | ~3,400 |
| 4M Urea | ~4,900 | ~4,800 | ~3,300 |
| 6M GdnHCl | ~4,800 | ~4,700 | ~3,100 |
Data synthesized from a study comparing different lysis buffers for global proteomics. SDS-containing buffers consistently resulted in the highest number of identified proteins across different sample types, indicating superior solubilization.[1]
Table 2: Impact of Lysis Method on Protein Identification in Palmitoyl-Proteomics
| Lysis/Enrichment Method | Number of High-Confidence Palmitoylated Proteins Identified |
| Acyl-Biotinyl Exchange (ABE) with SDS Lysis | > 2,000 |
| Click Chemistry with Alkyne-Fatty Acid and SDS Lysis | > 1,500 |
This table illustrates that robust lysis with SDS is a key component of successful large-scale identification of fatty-acylated proteins.[3]
Experimental Protocols
Protocol 1: High-Efficiency Lysis of T22YA-Tagged Proteins using SDS Buffer
-
Preparation of Lysis Buffer: Prepare a 4% SDS lysis buffer containing 100 mM Tris-HCl (pH 7.6), and a fresh protease inhibitor cocktail.
-
Cell Harvesting: For adherent cells, wash with ice-cold PBS, then scrape cells in a minimal volume of PBS. For suspension cells, pellet by centrifugation.
-
Lysis: Add 100 µL of 4% SDS lysis buffer per 1 million cells. Vortex vigorously.
-
Homogenization: Sonicate the lysate on ice to shear genomic DNA and further disrupt cells.
-
Clarification: Centrifuge the lysate at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet insoluble debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA assay. The lysate is now ready for downstream applications like click chemistry (after buffer exchange) or SDS-PAGE.
Protocol 2: Two-Step Lysis for Maximizing Protein Extraction
-
First Lysis: Perform an initial lysis using a milder buffer (e.g., RIPA buffer or a buffer with 1% NP-40).
-
Pellet Collection: After centrifugation to collect the soluble fraction, retain the insoluble pellet.
-
Second Lysis: Resuspend the pellet in a strong chaotropic buffer, such as 8 M Urea in 50 mM NH4HCO3 with 2% SDS.[1]
-
Combine Lysates: For comprehensive analysis, the soluble fractions from both lysis steps can be combined before proceeding to downstream processing.
Visualizations
Caption: Workflow for optimizing lysis buffer for T22YA-tagged proteins.
Caption: General workflow for analysis of T22YA-tagged proteins.
References
- 1. biorxiv.org [biorxiv.org]
- 2. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Comprehensive palmitoyl-proteomic analysis identifies distinct protein signatures for large and small cancer-derived extracellular vesicles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Mass Spectrometry Detection of Tricos-22-ynoic Acid Adducts
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the mass spectrometry (MS) detection of Tricos-22-ynoic acid adducts.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound?
A1: The exact and monoisotopic mass of this compound (C23H42O2) is 350.318480578 Da.[1] This value should be used for high-resolution mass spectrometer calibration and data analysis.
Q2: What are the common adducts observed for this compound in electrospray ionization (ESI) mass spectrometry?
A2: In positive ion mode, you can expect to see protonated molecules [M+H]+, as well as sodium [M+Na]+ and potassium [M+K]+ adducts. In negative ion mode, the deprotonated molecule [M-H]- is most common. For certain applications, dilithiated adducts [M-H+2Li]+ can be intentionally formed to aid in structural elucidation.[2][3]
Q3: How can I improve the ionization efficiency of this compound?
A3: The ionization efficiency of long-chain fatty acids can be challenging. Here are a few strategies:
-
Derivatization: The terminal alkyne group of this compound makes it an ideal candidate for copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC) or "click chemistry." Derivatizing the molecule with an azide-containing tag that has a readily ionizable group can significantly enhance the signal intensity.
-
Mobile Phase Modifiers: The addition of modifiers to your mobile phase can improve ionization. For positive mode, small amounts of formic acid or acetic acid are often used. For negative mode, ammonium hydroxide or a volatile amine can be beneficial.
-
Solvent Choice: Ensure your final sample solvent is compatible with ESI. A mixture of methanol or acetonitrile with a small amount of water is typically a good starting point.
Q4: What is "click chemistry" and how can it be used for this compound adduct detection?
A4: "Click chemistry" refers to a set of biocompatible reactions that are rapid, specific, and high-yielding. The most common form is the copper(I)-catalyzed alkyne-azide cycloaddition (CuAAC). Since this compound has a terminal alkyne, it can be "clicked" onto a reporter molecule containing an azide group. This reporter can be a biotin tag for enrichment, a fluorescent dye for imaging, or a tag with a permanent positive charge for enhanced MS detection. This strategy is particularly powerful for identifying and quantifying protein adducts of this compound in complex biological samples.
Troubleshooting Guides
This section provides solutions to common problems encountered during the mass spectrometry analysis of this compound and its adducts.
Issue 1: Low or No Signal Intensity for this compound
| Possible Cause | Troubleshooting Step |
| Poor Ionization | 1. Optimize ESI source parameters: Adjust spray voltage, capillary temperature, and gas flows. 2. Modify mobile phase: Add 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode. 3. Consider derivatization: Use click chemistry to add a charged tag. |
| Sample Loss During Preparation | 1. Use low-binding tubes and pipette tips. 2. Minimize sample transfers. 3. Ensure complete dissolution in an appropriate solvent. |
| Instrument Contamination | 1. Run a blank gradient to check for system contamination. 2. Clean the ESI source components according to the manufacturer's instructions. |
Issue 2: Inconsistent or Unstable Signal
| Possible Cause | Troubleshooting Step |
| Unstable Spray | 1. Check for clogs in the ESI needle or transfer line. 2. Ensure a consistent flow of mobile phase from the LC pump. 3. Degas mobile phases to prevent bubble formation. |
| Matrix Effects | 1. Improve sample cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction to remove interfering substances. 2. Dilute the sample: This can reduce the concentration of interfering matrix components. 3. Use an internal standard: A stable isotope-labeled version of this compound is ideal for normalization. |
Issue 3: Unexpected Adducts or Peaks in the Spectrum
| Possible Cause | Troubleshooting Step |
| Contaminants in Solvents or Reagents | 1. Use high-purity, LC-MS grade solvents and reagents. 2. Filter all mobile phases. 3. Check for plasticizers or other leachables from your sample containers. |
| In-source Fragmentation or Reactions | 1. Reduce the cone voltage or fragmentor voltage. 2. Optimize the ESI source temperature. |
| Formation of Dimer or Multimer Ions | 1. Decrease the sample concentration. 2. Adjust the mobile phase composition. |
Issue 4: Difficulty in Fragmenting the Precursor Ion (for MS/MS)
| Possible Cause | Troubleshooting Step |
| Insufficient Collision Energy | 1. Perform a collision energy ramp to determine the optimal setting for your specific adduct. |
| Stable Precursor Ion | 1. Consider forming a different adduct that may be more amenable to fragmentation. 2. If using a derivatized form, the fragmentation may be dominated by the tag. This can be advantageous for neutral loss or precursor ion scanning. |
| Charge-Remote Fragmentation | For long-chain fatty acids, charge-remote fragmentation can occur, leading to a series of neutral losses corresponding to alkyl chain fragments. This can be a useful tool for structural confirmation.[4][5] |
Quantitative Data Summary
| Parameter | Value | Reference |
| Chemical Formula | C23H42O2 | [1] |
| Exact Mass | 350.318480578 Da | [1] |
| Monoisotopic Mass | 350.318480578 Da | [1] |
| Common Positive Adducts (m/z) | [M+H]+: 351.3257 [M+Na]+: 373.3076 [M+K]+: 389.2815 | Calculated |
| Common Negative Adduct (m/z) | [M-H]-: 349.3112 | Calculated |
Experimental Protocols
Protocol 1: Derivatization of this compound via Click Chemistry for Protein Adduct Enrichment
This protocol describes the general steps for labeling proteins modified by this compound using an azide-biotin tag, followed by enrichment for mass spectrometry analysis.
-
Metabolic Labeling: Incubate cells or organisms with this compound to allow for its incorporation into proteins.
-
Cell Lysis and Protein Extraction: Lyse the cells and extract total protein using a suitable lysis buffer containing protease inhibitors.
-
Click Chemistry Reaction: a. To the protein lysate, add the following click chemistry reagents in order: i. Azide-biotin tag ii. Tris(2-carboxyethyl)phosphine (TCEP) iii. Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) iv. Copper(II) sulfate v. TCEP (to reduce Cu(II) to Cu(I)) b. Incubate the reaction mixture at room temperature for 1-2 hours.
-
Enrichment of Biotinylated Proteins: a. Add streptavidin-coated magnetic beads to the reaction mixture. b. Incubate for 1 hour at 4°C with gentle rotation to allow for binding. c. Wash the beads several times with a stringent wash buffer to remove non-specifically bound proteins.
-
On-Bead Digestion: a. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate). b. Reduce the proteins with dithiothreitol (DTT) and alkylate with iodoacetamide. c. Add trypsin and incubate overnight at 37°C.
-
Peptide Cleanup: a. Collect the supernatant containing the digested peptides. b. Desalt the peptides using a C18 StageTip or similar desalting column.
-
LC-MS/MS Analysis: Analyze the purified peptides by LC-MS/MS to identify the proteins that were adducted with this compound.
Protocol 2: General LC-MS/MS Method for this compound Analysis
This protocol provides a starting point for the LC-MS/MS analysis of this compound. Optimization will be required for specific sample types and instrumentation.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column with a particle size of 1.8 µm or less is recommended.
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile/isopropanol (e.g., 90:10)
-
Gradient: A shallow gradient from a low to a high percentage of mobile phase B over 15-30 minutes.
-
Flow Rate: 0.2 - 0.4 mL/min
-
Column Temperature: 40-50 °C
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Mode: Full scan MS for initial detection, followed by targeted MS/MS (Product Ion Scan) of the precursor ion of interest.
-
Precursor Ion (Positive Mode): m/z 351.33 ([M+H]+) or 373.31 ([M+Na]+)
-
Precursor Ion (Negative Mode): m/z 349.31 ([M-H]-)
-
Collision Energy: Optimize by performing a collision energy ramp (e.g., 10-40 eV).
-
Data Analysis: Extract the chromatogram for the expected precursor and fragment ions to confirm the presence of this compound.
-
Visualizations
Caption: Experimental workflow for the detection of this compound protein adducts.
Caption: Troubleshooting decision tree for low signal intensity in MS analysis.
Caption: A generic signaling pathway involving a long-chain fatty acid.
References
- 1. 111625-23-1(this compound) | Kuujia.com [kuujia.com]
- 2. Elucidation of the double-bond position of long-chain unsaturated fatty acids by multiple-stage linear ion-trap mass spectrometry with electrospray ionization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrospray Ionization Tandem Mass Spectrometry of Sodiated Adducts of Cholesteryl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Fatty acidomics: global analysis of lipid species containing a carboxyl group with a charge-remote fragmentation assisted approach - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to Alkynyl Fatty Acids for Metabolic Labeling: Tricos-22-ynoic Acid vs. 17-Octadecynoic Acid
For researchers, scientists, and drug development professionals, the selection of an appropriate chemical probe is paramount for the accurate metabolic labeling of lipids and lipid-modified proteins. This guide provides a detailed comparison of two long-chain alkynyl fatty acids, the well-established 17-octadecynoic acid (17-ODYA) and the less characterized Tricos-22-ynoic acid, for their application in metabolic labeling experiments coupled with click chemistry.
Performance and Properties Comparison
The choice between these two fatty acid analogs will likely depend on the specific biological question, the cellular system under investigation, and the trade-offs between metabolic incorporation efficiency and potential cellular perturbations. The longer chain length of this compound suggests it may be a substrate for different enzymatic pathways than 17-octadecynoic acid, particularly those involved in the metabolism of VLCFAs.
| Feature | 17-Octadecynoic Acid (17-ODYA) | This compound |
| Chain Length | 18 Carbons | 23 Carbons |
| Common Applications | Metabolic labeling of S-acylated (palmitoylated) proteins. | Theoretical: Probing the metabolism of very-long-chain fatty acids (VLCFAs), sphingolipid and glycerophospholipid synthesis. |
| Cellular Uptake & Incorporation | Established, but can be limited by poor solubility. | Theoretically lower due to increased hydrophobicity, potentially requiring specialized delivery methods. |
| Potential for Cytotoxicity | Long-chain saturated fatty acids can induce toxicity in some cell types, though this can be mitigated. | Higher potential for cytotoxicity due to its very-long-chain nature, which can disrupt membrane properties. |
| Commercial Availability | Widely available from various chemical suppliers. | Limited availability. |
| Supporting Literature | Extensive, with numerous published protocols and applications. | Very limited to no specific application data in metabolic labeling. |
Experimental Protocols
A detailed protocol for the metabolic labeling of cultured mammalian cells using 17-octadecynoic acid is provided below. This protocol can serve as a starting point for the use of other alkynyl fatty acids, with the caveat that optimization of concentration and incubation time is critical.
Optimized Metabolic Labeling with 17-Octadecynoic Acid
This protocol is adapted from established methods to enhance the solubility and cellular uptake of long-chain fatty acids.
Materials:
-
17-octadecynoic acid (17-ODYA)
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Potassium Hydroxide (KOH)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Delipidated Fetal Bovine Serum (FBS)
-
Phosphate-Buffered Saline (PBS)
-
Cultured mammalian cells (e.g., HEK293T, HeLa)
Procedure:
-
Preparation of 17-ODYA-BSA Complex:
-
Prepare a 10 mM stock solution of 17-ODYA in ethanol.
-
In a sterile tube, mix the 17-ODYA stock with an equimolar amount of KOH to saponify the fatty acid.
-
Prepare a 5% (w/v) solution of fatty acid-free BSA in sterile water.
-
Slowly add the saponified 17-ODYA to the BSA solution while vortexing to achieve a final desired molar ratio (e.g., 4:1 fatty acid to BSA).
-
Incubate at 37°C for 30 minutes to allow for complex formation.
-
-
Cell Culture and Labeling:
-
Plate cells to achieve 70-80% confluency on the day of the experiment.
-
Prepare labeling medium by supplementing DMEM with delipidated FBS and the 17-ODYA-BSA complex to a final concentration of 25-100 µM of 17-ODYA.
-
Wash the cells once with warm PBS.
-
Remove the PBS and add the labeling medium to the cells.
-
Incubate the cells for 4-18 hours at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time should be determined empirically.
-
-
Cell Lysis and Downstream Analysis:
-
After incubation, wash the cells twice with cold PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
The cell lysate is now ready for downstream applications, such as click chemistry with an azide-functionalized reporter tag (e.g., fluorescent dye or biotin) for visualization or affinity purification of labeled proteins.
-
Considerations for this compound:
-
Solubility: Due to its longer carbon chain, this compound will be significantly more hydrophobic than 17-ODYA. The saponification and BSA complexation step will be crucial. Higher concentrations of BSA or alternative delivery vehicles may be necessary.
-
Toxicity: The potential for cytotoxicity is likely to be higher. It is recommended to perform a dose-response curve to determine the optimal, non-toxic concentration. Shorter incubation times may also be required.
-
Metabolism: As a VLCFA, this compound may be preferentially incorporated into specific lipid species such as sphingolipids or elongated further.[1][2] Its metabolism may differ significantly from that of 17-ODYA.
Visualizing the Workflow and Biological Context
Diagrams generated using Graphviz provide a clear visual representation of the experimental workflow and a relevant biological pathway.
Caption: Experimental workflow for metabolic labeling with alkynyl fatty acids.
References
A Comparative Guide to Tricos-22-ynoic Acid and Other Clickable Lipid Analogs for Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Tricos-22-ynoic acid with other commonly used clickable lipid analogs. As the field of lipidomics continues to expand, the use of bioorthogonal lipid analogs for tracking and identifying lipid-modified proteins and understanding lipid metabolism has become an invaluable tool. This document offers an objective overview of the available data, detailed experimental protocols, and visual workflows to assist researchers in selecting the appropriate clickable lipid analog for their specific needs.
Introduction to Clickable Lipid Analogs
Clickable lipid analogs are powerful chemical tools that enable the study of lipids and their interactions in complex biological systems. These molecules are designed to mimic their natural counterparts and are readily incorporated into cellular pathways. They possess a bioorthogonal handle, typically a terminal alkyne or azide group, which allows for their detection and visualization through a highly specific and efficient "click" reaction with a corresponding probe. This approach has revolutionized the study of protein lipidation, lipid trafficking, and the identification of novel lipid-binding proteins.
This compound, a very-long-chain fatty acid (VLCFA) analog with a 23-carbon backbone and a terminal alkyne, is emerging as a tool to investigate the unique biology of VLCFAs. These fatty acids play crucial roles in various cellular processes, and their dysregulation is associated with several diseases.[1][2] This guide will compare this compound with more commonly used shorter-chain clickable fatty acid analogs, such as those of myristic, palmitic, and stearic acid.
Comparative Analysis of Clickable Lipid Analogs
While direct comparative performance data for this compound is still emerging in the scientific literature, we can infer its likely properties based on its structure and data from other long-chain fatty acid analogs. The following table summarizes the key characteristics of this compound in comparison to other widely used clickable fatty acid analogs.
| Feature | This compound | 15-Hexadecynoic Acid (Palmitate Analog) | 13-Tetradecynoic Acid (Myristate Analog) |
| Chain Length | 23 carbons | 16 carbons | 14 carbons |
| Natural Counterpart | Tricosanoic Acid (C23:0) | Palmitic Acid (C16:0) | Myristic Acid (C14:0) |
| Click Handle | Terminal Alkyne | Terminal Alkyne | Terminal Alkyne |
| Solubility | Low in aqueous media; requires saponification and BSA conjugation for cellular delivery.[3][4] | Moderate in aqueous media; solubility is improved with saponification and BSA conjugation.[3][4] | Higher solubility in aqueous media compared to longer-chain analogs. |
| Cellular Uptake | Expected to be lower than shorter-chain analogs without optimized delivery methods. | Efficient with optimized delivery protocols.[3] | Generally efficient. |
| Metabolic Incorporation | Expected to be incorporated into pathways utilizing very-long-chain fatty acids.[1][5] | Readily incorporated into palmitoylated proteins and other lipid species.[6] | Incorporated into myristoylated proteins. |
| Reported Cytotoxicity | Data not currently available. | Generally low at typical working concentrations, though high concentrations can be toxic.[7][8] | Generally low at typical working concentrations. |
| Primary Applications | Studying VLCFA metabolism and VLCFA-modified proteins.[1][9] | Studying protein S-palmitoylation and general lipid metabolism. | Studying protein N-myristoylation. |
Note: The information for this compound is largely inferred from the properties of its saturated counterpart, Tricosanoic acid, and general knowledge of long-chain fatty acid behavior.[10][11][12][13][14] Direct experimental comparisons are needed to confirm these characteristics.
Experimental Protocols
Detailed and optimized protocols are crucial for the successful application of clickable lipid analogs. Below are comprehensive protocols for metabolic labeling of cultured cells with this compound and a subsequent cytotoxicity assay. These protocols have been adapted from established methods for other long-chain alkynyl fatty acids.[3][4][15]
Protocol 1: Metabolic Labeling of Cultured Cells with this compound
This protocol describes the preparation of a this compound-BSA conjugate and its use for metabolic labeling of mammalian cells in culture.
Materials:
-
This compound (or other alkynyl fatty acid analog)
-
Potassium Hydroxide (KOH), 1 M solution
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Phosphate-Buffered Saline (PBS)
-
Cell culture plates and appropriate cell line
-
Conical reaction vials (glass is recommended to prevent adhesion)
-
Water bath or heat block at 65°C and 37°C
Procedure:
1. Preparation of Saponified this compound Stock:
a. In a glass conical reaction vial, add the desired amount of this compound. Due to its hydrophobicity, pre-coat the pipette tip by drawing up and dispensing the fatty acid solution several times. b. Prepare a diluted KOH solution with a 20% molar excess relative to the fatty acid. c. Add an equal volume of the diluted KOH to the fatty acid. d. Gently mix the solution by tapping the vial. e. Heat the vial at 65°C for approximately 5 minutes, or until the fatty acid is fully dissolved. The solution should become clear.[4]
2. Conjugation to Fatty Acid-Free BSA:
a. Prepare a 20% fatty acid-free BSA solution in DMEM and warm it to 37°C. b. Add the BSA solution to the saponified fatty acid solution. The final concentration of the fatty acid-BSA conjugate should be 20 times the desired final labeling concentration. c. Incubate the mixture for 15 minutes at 37°C with gentle mixing.[4]
3. Metabolic Labeling of Cells:
a. Plate cells to achieve 70-80% confluency on the day of labeling. b. On the day of the experiment, replace the culture medium with fresh medium containing the this compound-BSA conjugate at the desired final concentration (e.g., 50-100 µM). c. As a negative control, treat a separate set of cells with a BSA-conjugated solution of the corresponding saturated fatty acid (Tricosanoic acid) or with BSA alone. d. Incubate the cells for the desired labeling period (typically 3-6 hours) at 37°C in a humidified incubator with 5% CO2. e. After incubation, gently wash the cells twice with ice-cold PBS to remove excess labeling reagent.
4. Cell Lysis and Sample Preparation for Downstream Analysis:
a. Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors. b. Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay). c. The protein lysates are now ready for downstream applications such as click chemistry-based detection, immunoprecipitation, or mass spectrometry analysis.[15]
Protocol 2: Cytotoxicity Assessment of this compound using MTT Assay
This protocol outlines a method to evaluate the potential cytotoxicity of this compound in a cultured cell line.
Materials:
-
This compound-BSA conjugate (prepared as in Protocol 1)
-
96-well cell culture plates
-
Appropriate cell line
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
Positive control for cytotoxicity (e.g., 1% Triton X-100)
-
Negative control (medium with BSA alone)
-
Plate reader capable of measuring absorbance at 570 nm
Procedure:
-
Seed cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to attach overnight.
-
The next day, remove the medium and add fresh medium containing various concentrations of the this compound-BSA conjugate. Include wells with the negative control and the positive control.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
After the incubation period, add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the negative control (100% viability).[16]
Visualizing Experimental Workflows
To further clarify the experimental processes, the following diagrams, generated using the DOT language for Graphviz, illustrate the key workflows.
Signaling Pathways and Logical Relationships
The metabolic incorporation of this compound is expected to follow the general pathway of fatty acid activation and elongation, leading to its integration into various lipid species and acylated proteins.
Conclusion
This compound presents a promising tool for the investigation of very-long-chain fatty acid biology. While direct comparative data with shorter-chain clickable analogs is still needed, the provided protocols and workflows offer a solid foundation for researchers to begin exploring its utility. As with any long-chain fatty acid analog, careful optimization of delivery methods is crucial to ensure efficient cellular uptake and minimize potential cytotoxicity. Future studies directly comparing the labeling efficiency, specificity, and cellular impact of this compound with other clickable lipids will be invaluable in further establishing its role as a key tool in lipid research.
References
- 1. Metabolism of Very Long-Chain Fatty Acids: Genes and Pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Very long chain fatty acid - Wikipedia [en.wikipedia.org]
- 3. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 4. researchgate.net [researchgate.net]
- 5. Reactome | Synthesis of very long-chain fatty acyl-CoAs [reactome.org]
- 6. researchgate.net [researchgate.net]
- 7. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preparation of fatty acid solutions exerts significant impact on experimental outcomes in cell culture models of lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Tricosanoic acid | CAS:2433-96-7 | Miscellaneous | High Purity | Manufacturer BioCrick [biocrick.com]
- 11. Tricosanoic Acid | C23H46O2 | CID 17085 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. chemimpex.com [chemimpex.com]
- 13. go.drugbank.com [go.drugbank.com]
- 14. トリコサン酸 ≥99% (capillary GC) | Sigma-Aldrich [sigmaaldrich.com]
- 15. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journalkhd.com [journalkhd.com]
A Researcher's Guide to Orthogonal Validation of Tricos-22-ynoic Acid Labeling
An objective comparison of methods to ensure the accuracy and reliability of metabolic labeling results in proteomics and lipidomics.
This guide compares four key methods for confirming the results of Tricos-22-ynoic acid labeling, providing researchers with the data and protocols needed to select the most appropriate validation strategy for their experimental goals.
Comparison of Orthogonal Validation Methods
The primary detection method after labeling with this compound is typically fluorescence-based. This could involve reacting the alkyne-tagged proteins in a cell lysate with an azide-functionalized fluorophore, followed by in-gel fluorescence scanning.[5] While excellent for initial visualization, this method should be corroborated by techniques that rely on different principles. The following table summarizes key orthogonal approaches.
| Method | Principle | Primary Use Case | Sensitivity | Throughput | Key Advantage | Limitations |
| 1. In-Gel Fluorescence | Click chemistry with a fluorescent azide (e.g., Alexa Fluor 488 Azide) followed by SDS-PAGE. | Rapid visualization of all labeled proteins. | High (ng range) | High | Simple, fast, and provides a global profile of labeled proteins. | Not protein-specific; relies on gel mobility for separation. |
| 2. Biotin-Streptavidin Western Blot | Click chemistry with Biotin-Azide, SDS-PAGE, transfer to membrane, and detection with streptavidin-HRP. | Confirmation of labeling on a specific protein of interest (requires antibody). | Very High (pg range) | Medium | Confirms the modification on a specific, known protein target.[6] | Requires a specific antibody; indirect detection. |
| 3. Mass Spectrometry (Proteomics) | Click chemistry with Biotin-Azide, streptavidin enrichment of labeled proteins, on-bead digestion, and LC-MS/MS analysis. | Unbiased, global identification and quantification of all labeled proteins.[7][8] | High | Low | Provides definitive protein identification and potential site of modification.[9] | Technically complex, requires specialized equipment and expertise. |
| 4. Stimulated Raman Scattering (SRS) Microscopy | Label-free imaging that directly detects the alkyne (C≡C) bond's unique vibrational signature. | Live-cell imaging of metabolic incorporation and localization without chemical tags. | Medium-High | Low | Non-invasive, allows for real-time imaging in living cells without fixation or bulky tags.[10] | Requires a specialized SRS microscope; lower molecular specificity than MS. |
Experimental Workflows & Protocols
A crucial step in validating labeling results is to split the initial sample and subject it to different analytical workflows. This ensures that the comparisons are drawn from the same biological context.
Caption: Orthogonal workflow for validating this compound labeling.
Protocol 1: In-Gel Fluorescence Detection
This protocol is a primary method for visualizing the overall population of proteins labeled with the alkyne tag.
-
Metabolic Labeling: Culture cells with an appropriate concentration (e.g., 25-100 µM) of this compound for a desired time period (e.g., 4-16 hours).
-
Lysis: Harvest and lyse cells in a buffer containing 1% SDS and protease inhibitors. Determine protein concentration using a BCA assay.
-
Click Reaction: To 50 µg of protein lysate in a 50 µL volume, add the following "click mix" components in order:
-
Fluorescent Azide (e.g., Alexa Fluor 488 Azide) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to 1 mM.
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to 100 µM.
-
Copper(II) Sulfate (CuSO₄) to 1 mM.
-
-
Incubation: Vortex the mixture and incubate at room temperature for 1 hour, protected from light.
-
SDS-PAGE: Quench the reaction by adding 4X Laemmli sample buffer. Run the samples on a standard SDS-PAGE gel.
-
Imaging: Scan the gel using a fluorescence gel imager with excitation/emission wavelengths appropriate for the chosen fluorophore (e.g., ~488/520 nm for Alexa Fluor 488).
Protocol 2: Biotin-Streptavidin Western Blot Confirmation
This method validates the labeling of a specific protein of interest.
-
Labeling and Lysis: Follow steps 1 and 2 from Protocol 1.
-
Click Reaction with Biotin-Azide: Perform the click reaction (Step 3 from Protocol 1), but substitute the fluorescent azide with Biotin-Azide (e.g., PEG4-Biotin-Azide) at a final concentration of 100 µM.
-
SDS-PAGE and Transfer: Run the sample on an SDS-PAGE gel and transfer the proteins to a nitrocellulose or PVDF membrane.[6]
-
Blocking: Block the membrane for 1 hour at room temperature with 5% Bovine Serum Albumin (BSA) in Tris-Buffered Saline with 0.1% Tween-20 (TBST).
-
Streptavidin Incubation: Incubate the membrane with a Horseradish Peroxidase (HRP)-conjugated streptavidin (e.g., 1:10,000 dilution in blocking buffer) for 1 hour at room temperature.
-
Washing and Detection: Wash the membrane 3x for 10 minutes each with TBST. Apply an enhanced chemiluminescence (ECL) substrate and image the blot. The resulting bands represent all biotin-tagged (and thus, alkyne-labeled) proteins.
Protocol 3: Mass Spectrometry for Global Proteome Identification
This is the gold standard for identifying the full spectrum of labeled proteins.[7][11]
-
Labeling, Lysis, and Biotin Click: Follow steps 1 and 2 from Protocol 2 to generate a lysate where labeled proteins are tagged with biotin.
-
Protein Precipitation: Perform a methanol/chloroform precipitation to remove detergents and reaction components.[12]
-
Streptavidin Enrichment: Resuspend the protein pellet in a buffer compatible with streptavidin binding (e.g., 1% SDS in PBS). Add high-capacity streptavidin agarose beads and incubate for 2-4 hours at room temperature to capture biotinylated proteins.[2]
-
Washing: Wash the beads extensively to remove non-specifically bound proteins. Use a sequence of high-stringency washes (e.g., 8 M urea, high salt buffer, 20% acetonitrile).
-
On-Bead Digestion: Resuspend the beads in a digestion buffer (e.g., 100 mM ammonium bicarbonate) and add trypsin. Incubate overnight at 37°C to digest the captured proteins into peptides.
-
LC-MS/MS Analysis: Collect the supernatant containing the peptides, desalt using a C18 StageTip, and analyze via liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8]
-
Data Analysis: Search the resulting spectra against a protein database to identify the peptides and, by extension, the proteins that were originally labeled.
Signaling and Metabolic Context
This compound is used to probe protein S-acylation (palmitoylation), a reversible post-translational modification that attaches a C16:0 fatty acid to cysteine residues. This modification is crucial for regulating protein trafficking, stability, and interaction with membranes and other proteins.
Caption: S-acylation cycle studied with an alkyne fatty acid probe.
By using this compound, researchers can hijack this pathway. The alkyne-tagged fatty acid is activated and transferred onto substrate proteins by Protein Acyltransferases (PATs). The resulting tagged proteins can then be detected using the orthogonal methods described, allowing for the identification of novel PAT substrates and a deeper understanding of how S-acylation regulates cellular processes.
References
- 1. Chemical reporters for exploring protein acylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Visualization and Identification of Fatty Acylated Proteins Using Chemical Reporters - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abpbio.com [abpbio.com]
- 5. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - CZ [thermofisher.com]
- 6. Identification of Protein Targets of 4-Hydroxynonenal Using Click Chemistry for Ex Vivo Biotinylation of Azido and Alkynyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Acid cleavable biotin-alkyne improves sensitivity for direct detection of biotin labeled peptides in BONCAT analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bioorthogonal Chemical Reporters for Monitoring Protein Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Live-cell imaging of alkyne-tagged small biomolecules by stimulated Raman scattering - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Evaluation of alkyne-modified isoprenoids as chemical reporters of protein prenylation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Protocol for clickable photoaffinity labeling and quantitative chemical proteomics - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison: Tricos-22-ynoic Acid (Alkyne) vs. Azido Fatty Acids for Advanced Protein Profiling
For researchers, scientists, and drug development professionals, the precise identification and quantification of protein fatty-acylation is paramount to understanding cellular signaling, protein trafficking, and disease pathogenesis. This guide provides an in-depth comparison of two leading chemical reporter technologies for activity-based protein profiling (ABPP): Tricos-22-ynoic acid, a terminal alkyne-containing fatty acid, and its azido-functionalized counterparts.
This comparison guide delves into the performance, experimental protocols, and applications of these bioorthogonal probes, supported by experimental data to inform your research decisions. A key takeaway is the generally superior performance of alkyne-based probes, such as this compound, in terms of sensitivity and signal-to-noise ratio.[1]
Performance Comparison: Alkyne vs. Azido Fatty Acid Probes
The choice between an alkyne and an azido fatty acid for metabolic labeling and subsequent protein profiling hinges on several performance metrics. While both enable the detection of fatty-acylated proteins, the alkyne-azide "click chemistry" reaction generally offers distinct advantages over the Staudinger ligation used for azido probes.
| Feature | This compound (Alkyne Probe) | Azido Fatty Acids (e.g., 15-Azidopentadecanoic Acid) | Key Advantages of Alkyne Probes |
| Detection Chemistry | Copper(I)-catalyzed Alkyne-Azide Cycloaddition (CuAAC) or "Click Chemistry" | Staudinger Ligation with phosphine reagents | Click chemistry is generally faster and more efficient. |
| Sensitivity | High; reported to be 5- to 10-fold more sensitive than azido probes.[2] | Moderate to High; a significant improvement over radioactive methods.[2] | The higher sensitivity of alkyne probes allows for the detection of less abundant acylated proteins. |
| Signal-to-Noise Ratio | High; lower background labeling is frequently observed.[1][3] | Moderate; can be prone to higher background noise.[1] | A better signal-to-noise ratio leads to more confident identification of target proteins. |
| Number of Identified Proteins | Proteomic studies using alkyne probes have identified hundreds of acylated proteins.[4] | Also enables the identification of a large number of acylated proteins.[5] | The increased sensitivity of alkyne probes can lead to a greater number of identified proteins. |
| Reaction Conditions | Requires a copper(I) catalyst, which can be toxic to living cells, though newer, more biocompatible catalysts are available. | Generally considered more biocompatible for in vivo studies as it does not require a metal catalyst. | While copper toxicity is a concern for live-cell imaging, for endpoint assays where cells are lysed before the click reaction, this is less of an issue. |
| Versatility | The alkyne handle is small and minimally perturbative to the fatty acid structure. | The azide group is also small and bioorthogonal. | Both probes are versatile and can be used to study various types of fatty acylation. |
Experimental Workflows and Protocols
The following sections provide detailed experimental workflows for protein profiling using either this compound or an azido fatty acid, followed by detection via mass spectrometry.
Workflow Overview
The general workflow for both types of probes involves three main stages:
-
Metabolic Labeling: Live cells are incubated with the fatty acid analog, which is incorporated into proteins by the cell's natural enzymatic machinery.
-
Lysis and Bioorthogonal Ligation: The cells are lysed, and the incorporated probe is ligated to a reporter tag (e.g., biotin) via either Click Chemistry (for alkyne probes) or Staudinger Ligation (for azido probes).
-
Enrichment and Analysis: Biotin-tagged proteins are enriched using streptavidin beads, digested into peptides, and analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the acylated proteins and sites of modification.
Detailed Experimental Protocols
I. Metabolic Labeling of Cultured Cells
-
Cell Culture: Plate mammalian cells in complete growth medium and grow to 70-80% confluency.
-
Probe Preparation: Prepare a stock solution of this compound or the azido fatty acid (e.g., 15-azidopentadecanoic acid) in DMSO.
-
Labeling: Aspirate the growth medium and replace it with fresh medium containing the fatty acid probe. Typical concentrations range from 25-100 µM. Incubate the cells for 4-16 hours at 37°C in a CO2 incubator.
-
Cell Harvest: After incubation, wash the cells twice with cold phosphate-buffered saline (PBS) to remove excess probe. Harvest the cells by scraping or trypsinization.
II. Cell Lysis
-
Lysis Buffer: Resuspend the cell pellet in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Homogenization: Lyse the cells by sonication or by passing them through a fine-gauge needle.
-
Clarification: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet cellular debris. Collect the supernatant containing the protein extract.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
III. Bioorthogonal Ligation
For this compound (Alkyne Probe) - Click Chemistry (CuAAC):
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the cell lysate (typically 1 mg of protein) with the following reagents in order:
-
Azide-biotin tag (e.g., Azide-PEG4-Biotin) to a final concentration of 100 µM.
-
Tris(2-carboxyethyl)phosphine (TCEP) to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA) to a final concentration of 100 µM (from a 1.7 mM stock in DMSO/t-butanol).
-
Copper(II) sulfate (CuSO4) to a final concentration of 1 mM (from a fresh 50 mM stock in water).
-
-
Initiation and Incubation: Vortex the mixture and incubate at room temperature for 1 hour with gentle rotation.
For Azido Fatty Acid Probe - Staudinger Ligation:
-
Reaction Mixture Preparation: To the cell lysate (typically 1 mg of protein), add a phosphine-biotin reagent (e.g., Biotin-phosphine) to a final concentration of 250 µM.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature with gentle rotation.
IV. Enrichment of Biotinylated Proteins
-
Bead Preparation: Wash streptavidin-agarose beads with lysis buffer.
-
Binding: Add the reaction mixture from the ligation step to the washed streptavidin beads. Incubate for 1-2 hours at room temperature with gentle rotation to allow the biotinylated proteins to bind to the beads.
-
Washing: Pellet the beads by centrifugation and discard the supernatant. Wash the beads extensively with a series of buffers to remove non-specifically bound proteins (e.g., lysis buffer with decreasing concentrations of SDS, followed by high salt buffer, and finally a buffer compatible with digestion).
V. On-Bead Digestion and Mass Spectrometry Analysis
-
Reduction and Alkylation: Resuspend the beads in a buffer containing a reducing agent (e.g., DTT) and incubate to reduce disulfide bonds. Then, add an alkylating agent (e.g., iodoacetamide) to cap the free cysteines.
-
Digestion: Wash the beads to remove the reduction and alkylation reagents. Resuspend the beads in a digestion buffer (e.g., ammonium bicarbonate) and add a protease, typically trypsin. Incubate overnight at 37°C to digest the proteins into peptides.
-
Peptide Elution: Centrifuge the beads and collect the supernatant containing the digested peptides.
-
LC-MS/MS Analysis: Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Search the resulting MS/MS spectra against a protein database to identify the peptides and, consequently, the acylated proteins.
Visualization of Key Signaling Pathways
Fatty acylation is a critical post-translational modification that regulates the localization and function of numerous proteins involved in cellular signaling. The following diagrams illustrate the role of fatty acylation in the Wnt and Ras signaling pathways, two critical pathways often dysregulated in cancer.
Wnt Signaling Pathway and Fatty Acylation
Wnt proteins are a family of secreted lipid-modified signaling glycoproteins that play crucial roles in embryonic development and tissue homeostasis.[6] Palmitoleoylation of Wnt proteins by the enzyme Porcupine (PORCN) in the endoplasmic reticulum is essential for their secretion and subsequent binding to Frizzled receptors on target cells, initiating the signaling cascade.[7][8]
Ras Protein Localization and Function
Ras proteins are small GTPases that act as molecular switches in signal transduction pathways controlling cell growth, differentiation, and survival. Their proper localization to the plasma membrane is critical for their function and is regulated by a series of post-translational modifications, including farnesylation and palmitoylation.[9][10] Farnesylation targets Ras to the endoplasmic reticulum, while subsequent palmitoylation at the Golgi apparatus promotes its trafficking to the plasma membrane.[11][12]
Conclusion
For proteomic profiling of fatty-acylated proteins, this compound and other alkyne-containing fatty acid probes offer significant advantages in sensitivity and signal-to-noise ratio over their azido counterparts. This translates to a more robust and comprehensive identification of acylated proteins. While the copper catalyst required for click chemistry can be a consideration for live-cell applications, for most proteomic workflows where the reaction is performed on cell lysates, this is not a limiting factor. The detailed protocols and workflow diagrams provided in this guide should serve as a valuable resource for researchers embarking on the study of protein fatty-acylation, a critical regulator of cellular function and a promising area for therapeutic intervention.
References
- 1. researchgate.net [researchgate.net]
- 2. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Proteome-scale Analysis of Protein S-acylation Comes of Age - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fatty acylation of Wnt proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mskcc.org [mskcc.org]
- 8. Fatty Acylation of Wnt Proteins by Porcupine | Sloan Kettering Institute [sandbox18.mskcc.org]
- 9. Frontiers | Palmitoylation as a Key Regulator of Ras Localization and Function [frontiersin.org]
- 10. The Differential Palmitoylation States of N-Ras and H-Ras Determine Their Distinct Golgi Sub-compartment Localizations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Palmitoylation and Plasma Membrane Localization of Ras2p by a Nonclassical Trafficking Pathway in Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ltt.uni-rostock.de [ltt.uni-rostock.de]
A Researcher's Guide to Validating Novel Protein Acylation: A Comparative Analysis of Tricos-22-ynoic Acid and Alternative Methods
For researchers, scientists, and drug development professionals, the precise validation of protein acylation is paramount to understanding cellular signaling and developing targeted therapeutics. This guide provides an objective comparison of methodologies for validating novel protein acylation, with a focus on the chemical reporter Tricos-22-ynoic acid and its alternatives. We present supporting experimental data, detailed protocols, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Protein acylation, the covalent attachment of fatty acids to proteins, is a critical post-translational modification that governs protein trafficking, localization, and function. The validation of these modifications has traditionally been challenging. The advent of chemical reporters, such as the long-chain alkynyl fatty acid analog this compound, has provided powerful tools for the study of protein acylation. These reporters are metabolically incorporated into proteins and can be subsequently visualized or enriched via bioorthogonal "click chemistry."
This guide will compare the use of this compound and other alkynyl fatty acid analogs with established methods for validating protein acylation, including Acyl-Biotin Exchange (ABE) and antibody-based detection techniques.
Comparative Overview of Protein Acylation Validation Methods
The selection of a method for validating protein acylation depends on several factors, including the specific type of acylation being studied, the availability of reagents and equipment, and the desired experimental endpoint (e.g., visualization, enrichment for mass spectrometry).
| Method | Principle | Advantages | Disadvantages |
| This compound & Other Alkyne Analogs | Metabolic incorporation of an alkyne-tagged fatty acid followed by "click chemistry" to attach a reporter molecule (e.g., biotin, fluorophore).[1][2] | Enables in vivo labeling of acylated proteins.[1][2] High sensitivity and specificity.[3] Versatile for various downstream applications (fluorescence imaging, proteomics).[4] | Potential for off-target labeling or toxicity at high concentrations.[3] Incorporation efficiency can vary between different fatty acid analogs and cell types.[4] |
| Acyl-Biotin Exchange (ABE) | Chemical method involving three steps: 1) blocking of free thiols, 2) cleavage of thioester-linked acyl groups with hydroxylamine, and 3) labeling of the newly exposed thiols with a biotin tag. | Does not require metabolic labeling, allowing for the study of endogenous acylation. | Can have higher background due to incomplete blocking of free thiols or non-specific labeling. Requires multiple chemical steps, which can lead to sample loss. |
| Antibody-Based Detection | Use of antibodies that specifically recognize acylated proteins or a pan-acetyl lysine antibody for immunoprecipitation or Western blotting. | Direct detection of endogenously acylated proteins. Relatively straightforward and widely used techniques. | Availability of specific and high-quality antibodies for many types of acylation is limited. Pan-acyl antibodies may not distinguish between different types of acylation. |
Experimental Workflows and Signaling Pathways
To visually represent the methodologies and their biological context, the following diagrams have been generated using the DOT language.
Experimental Workflow: Validating Protein Acylation
Caption: Comparative workflows for protein acylation validation.
Signaling Pathway: S-Acylation in Ras Signaling
The Ras family of small GTPases plays a central role in cell proliferation and differentiation. Their proper localization to the plasma membrane and signaling nanoclusters is dependent on S-acylation.
Caption: The role of S-acylation in Ras membrane localization and signaling.
Signaling Pathway: Palmitoylation in Wnt Signaling
Wnt signaling is crucial for embryonic development and tissue homeostasis. The secretion of Wnt proteins and their interaction with Frizzled receptors are dependent on palmitoylation.[5][6]
Caption: Palmitoylation is essential for Wnt secretion and receptor binding.
Detailed Experimental Protocols
Protocol 1: Metabolic Labeling with this compound
This protocol is adapted from methods for other alkynyl fatty acid analogs and should be optimized for your specific cell type and experimental conditions.[3][4]
Materials:
-
This compound
-
Fatty acid-free bovine serum albumin (BSA)
-
Cell culture medium (e.g., DMEM)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
Procedure:
-
Preparation of this compound-BSA conjugate:
-
Dissolve this compound in DMSO to make a stock solution.
-
Saponify the fatty acid by adding KOH.
-
Neutralize with HCl and conjugate to fatty acid-free BSA.
-
-
Cell Culture and Labeling:
-
Plate cells and allow them to adhere.
-
Replace the medium with a serum-free medium containing the this compound-BSA conjugate. The final concentration of the probe should be optimized (typically in the range of 25-100 µM).
-
Incubate for a period of time sufficient for metabolic incorporation (e.g., 4-18 hours).
-
-
Cell Lysis:
-
Wash the cells with PBS.
-
Lyse the cells in a suitable lysis buffer containing protease inhibitors.
-
Clarify the lysate by centrifugation.
-
-
Click Chemistry Reaction:
-
To the cell lysate, add the click chemistry reaction cocktail containing an azide-functionalized reporter (e.g., azide-biotin for enrichment or azide-fluorophore for imaging), a copper(I) catalyst, and a reducing agent.
-
Incubate at room temperature to allow the reaction to proceed.
-
-
Downstream Analysis:
-
The labeled proteins can now be analyzed by SDS-PAGE and in-gel fluorescence scanning (if a fluorescent azide was used) or by Western blot followed by detection with streptavidin-HRP (if biotin-azide was used).
-
For proteomic analysis, biotinylated proteins can be enriched using streptavidin beads.
-
Protocol 2: Acyl-Biotin Exchange (ABE)
Materials:
-
Lysis buffer
-
N-ethylmaleimide (NEM)
-
Hydroxylamine (HAM)
-
Biotin-BMCC or a similar thiol-reactive biotinylation reagent
-
Streptavidin-agarose beads
Procedure:
-
Cell Lysis and Blocking:
-
Lyse cells in a buffer containing NEM to block all free cysteine residues.
-
-
Thioester Cleavage:
-
Treat the lysate with hydroxylamine to specifically cleave thioester bonds, exposing the previously acylated cysteine residues. A control sample should be treated with a neutral buffer instead of hydroxylamine.
-
-
Biotinylation:
-
Add a thiol-reactive biotinylation reagent to label the newly exposed cysteines.
-
-
Enrichment and Detection:
-
Incubate the biotinylated lysates with streptavidin-agarose beads to enrich for acylated proteins.
-
Elute the proteins from the beads and analyze by Western blot.
-
Protocol 3: Antibody-Based Detection (Immunoprecipitation)
Materials:
-
Lysis buffer
-
Antibody specific to the acylated protein of interest or a pan-acyl-lysine antibody
-
Protein A/G agarose beads
-
Wash buffer
-
Elution buffer
Procedure:
-
Cell Lysis:
-
Lyse cells in a suitable immunoprecipitation buffer.
-
-
Immunoprecipitation:
-
Incubate the cell lysate with the primary antibody.
-
Add Protein A/G agarose beads to capture the antibody-protein complexes.
-
-
Washes and Elution:
-
Wash the beads several times with wash buffer to remove non-specific binding.
-
Elute the proteins from the beads.
-
-
Detection:
-
Analyze the eluted proteins by Western blot using an antibody against the protein of interest.
-
Conclusion
The validation of novel protein acylation is a critical step in elucidating the function of this important post-translational modification. This compound and other alkynyl fatty acid analogs offer a powerful and versatile method for the in vivo labeling and subsequent detection and identification of acylated proteins. While this method provides high sensitivity, it is important to consider potential off-target effects and to optimize labeling conditions.
Alternative methods such as Acyl-Biotin Exchange and antibody-based detection provide valuable orthogonal approaches for validating acylation events. ABE allows for the study of endogenous acylation without the need for metabolic labeling, while antibody-based methods offer a direct approach when specific antibodies are available. The choice of method will ultimately depend on the specific research question and the available resources. By carefully considering the advantages and disadvantages of each technique, researchers can confidently and accurately validate novel protein acylation events, paving the way for a deeper understanding of their roles in health and disease.
References
- 1. Rapid and selective detection of fatty acylated proteins using ω-alkynyl-fatty acids and click chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Large-Scale Profiling of Protein Palmitoylation in Mammalian Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Optimized Incorporation of Alkynyl Fatty Acid Analogs for the Detection of Fatty Acylated Proteins using Click Chemistry [jove.com]
- 5. Wnt acylation and its functional implication in Wnt signalling regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Investigating the Substrate Specificity of Tricos-22-ynoic Acid: A Comparative Guide for Researchers
For Immediate Release
Introduction
Tricos-22-ynoic acid is a long-chain fatty acid characterized by a 23-carbon chain with a terminal alkyne group. While direct experimental data on its biological activity is not yet available, its structural resemblance to endogenous lipids and known enzyme inhibitors suggests it is a prime candidate for investigation as a modulator of the endocannabinoid system (ECS). Specifically, its long acyl chain and electrophilic alkyne moiety suggest potential interactions with fatty acid amide hydrolase (FAAH) and monoacylglycerol lipase (MGL), the primary enzymes responsible for the degradation of the endocannabinoids anandamide (AEA) and 2-arachidonoylglycerol (2-AG), respectively.
This guide provides a framework for researchers to investigate the substrate specificity of this compound. We present a comparative analysis of well-characterized selective and dual inhibitors of FAAH and MGL, offering the necessary context, experimental protocols, and data presentation formats to facilitate a thorough evaluation of this novel compound.
The Endocannabinoid System and Key Enzymatic Targets
The endocannabinoid system is a crucial neuromodulatory system involved in regulating a wide array of physiological processes. The signaling activity of the primary endocannabinoids, AEA and 2-AG, is tightly controlled by their synthesis and degradation. FAAH and MGL are serine hydrolases that terminate the signaling of AEA and 2-AG, respectively, by hydrolyzing them into arachidonic acid and either ethanolamine or glycerol.[1] Inhibition of these enzymes leads to elevated endocannabinoid levels, a therapeutic strategy being explored for various conditions, including pain, anxiety, and neurodegenerative diseases.
Below is a diagram illustrating the core components of the endocannabinoid signaling pathway, highlighting the roles of FAAH and MGL.
Comparative Analysis of FAAH and MGL Inhibitors
To properly characterize this compound, its inhibitory activity and selectivity must be compared against established compounds. The following tables summarize the potency and selectivity of several known FAAH and MGL inhibitors.
Table 1: Selective FAAH and MGL Inhibitors
| Compound | Primary Target | IC₅₀ (nM) vs. Primary Target (human/rat) | IC₅₀ (nM) vs. Secondary Target (human/rat) | Selectivity (Fold) | Type of Inhibition |
| PF-3845 | FAAH | 7.2 (h) / 7.4 (r)[2] | >10,000 (MGL)[3] | >1350 | Irreversible[2] |
| URB597 | FAAH | 4.6 (r)[4] | >5,000 (MGL) | >1000 | Irreversible |
| AM4303 | FAAH | 2 (h) / 1.9 (r)[5][6] | ≥10,000 (MGL, h)[5] | >5000 | Not Specified |
| JZL184 | MGL | 8 (m) | >2,400 (FAAH, m) | >300[7] | Irreversible |
| KML29 | MGL | 5.9 (h) / 43 (r)[8] | >10,000 (FAAH) | >1695 | Irreversible[8] |
| AM4301 | MGL | 8.9 (h) / 36 (r)[5][6] | 4920 (FAAH, r)[5] | >550 (h) / 137 (r) | Not Specified |
Table 2: Dual FAAH/MGL Inhibitors
| Compound | IC₅₀ (nM) vs. FAAH (human/rat/mouse) | IC₅₀ (nM) vs. MGL (human/rat/mouse) | Type of Inhibition |
| JZL195 | 2 (m)[9] | 4 (m)[9] | Irreversible |
| AM4302 | 60 (h) / 31 (r)[5][6] | 41 (h) / 200 (r)[5][6] | Not Specified |
| CAY10499 | 14[8] | 144[8] | Not Specified |
Experimental Protocols
To determine the inhibitory potency and selectivity of this compound, standardized enzyme inhibition assays are required. Below are detailed protocols for fluorometric FAAH and colorimetric MGL inhibition assays.
Experimental Workflow: Enzyme Inhibition Assay
The general workflow for screening potential inhibitors like this compound is depicted below.
Protocol 1: Fluorometric Fatty Acid Amide Hydrolase (FAAH) Inhibition Assay
This protocol is adapted from commercially available kits and common literature methods.[6][10]
Materials:
-
FAAH Assay Buffer (125 mM Tris-HCl, pH 9.0, 1 mM EDTA)
-
Recombinant human or rat FAAH enzyme
-
FAAH fluorometric substrate (e.g., AMC-arachidonoyl amide)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., PF-3845)
-
96-well black, flat-bottom microplate
-
Fluorescence microplate reader (Ex: 340-360 nm, Em: 450-465 nm)
Procedure:
-
Reagent Preparation:
-
Thaw all reagents and keep them on ice.
-
Prepare a 1X working solution of FAAH Assay Buffer.
-
Dilute the FAAH enzyme stock solution to the desired concentration in 1X FAAH Assay Buffer.
-
Prepare serial dilutions of this compound and the positive control inhibitor in the assay buffer. The final solvent concentration should be kept constant across all wells (typically ≤1%).
-
-
Assay Plate Setup:
-
100% Activity Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of solvent.
-
Inhibitor Wells: Add 170 µL of 1X FAAH Assay Buffer, 10 µL of diluted FAAH enzyme, and 10 µL of the test compound/positive control dilutions.
-
Background Wells: Add 180 µL of 1X FAAH Assay Buffer and 10 µL of solvent.
-
-
Pre-incubation:
-
Incubate the plate for 5-15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the FAAH substrate to all wells.
-
Immediately begin reading the fluorescence in kinetic mode for 15-30 minutes at 37°C, or incubate for a fixed time (e.g., 30 minutes) and read as an endpoint.
-
-
Data Analysis:
-
Subtract the background fluorescence from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound relative to the 100% activity control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Colorimetric Monoacylglycerol Lipase (MGL) Inhibition Assay
This protocol is based on the hydrolysis of a chromogenic substrate, 4-nitrophenyl acetate (4-NPA).
Materials:
-
MGL Assay Buffer (10 mM Tris-HCl, pH 7.2, 1 mM EDTA)
-
Recombinant human or rat MGL enzyme
-
MGL substrate (4-nitrophenyl acetate)
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control inhibitor (e.g., JZL184)
-
96-well clear, flat-bottom microplate
-
Absorbance microplate reader (405-415 nm)
Procedure:
-
Reagent Preparation:
-
Prepare a 1X working solution of MGL Assay Buffer.
-
Dilute the MGL enzyme stock solution in 1X MGL Assay Buffer.
-
Prepare serial dilutions of this compound and the positive control inhibitor.
-
-
Assay Plate Setup:
-
100% Activity Wells: Add 150 µL of 1X MGL Assay Buffer, 10 µL of diluted MGL enzyme, and 10 µL of solvent.
-
Inhibitor Wells: Add 150 µL of 1X MGL Assay Buffer, 10 µL of diluted MGL enzyme, and 10 µL of the test compound/positive control dilutions.
-
Background Wells: Add 160 µL of 1X MGL Assay Buffer and 10 µL of solvent.
-
-
Pre-incubation:
-
Incubate the plate for 10-20 minutes at room temperature. For irreversible inhibitors, a longer pre-incubation time may be necessary.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 10 µL of the MGL substrate (4-NPA) to all wells.
-
Incubate for 10-20 minutes at room temperature.
-
Read the absorbance at 405-415 nm.
-
-
Data Analysis:
-
Subtract the background absorbance from all readings.
-
Calculate the percentage of inhibition for each concentration of the test compound.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the inhibitor concentration.
-
Conclusion and Future Directions
The structural characteristics of this compound make it a compelling subject for investigation as a potential inhibitor of FAAH and/or MGL. Its long carbon chain may confer high affinity for the acyl chain binding pockets of these enzymes, while the terminal alkyne could act as an electrophilic "warhead" for covalent modification of the catalytic serine residue, potentially leading to irreversible inhibition.
By employing the comparative data and detailed experimental protocols provided in this guide, researchers can systematically evaluate the potency and selectivity of this compound. Determining its IC₅₀ values against both FAAH and MGL will reveal its substrate specificity and classify it as a selective FAAH inhibitor, a selective MGL inhibitor, or a dual inhibitor. Further kinetic studies can elucidate its mechanism of action (e.g., reversible vs. irreversible, competitive vs. non-competitive).
The characterization of novel compounds like this compound is vital for the development of new chemical probes to study the endocannabinoid system and for the potential discovery of new therapeutic agents. This guide serves as a foundational resource to initiate and direct these important investigations.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase Inhibitors Produce Anti-Allodynic Effects in Mice through Distinct Cannabinoid Receptor Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A comparison of novel, selective fatty acid amide hydrolase (FAAH), monoacyglycerol lipase (MAGL) or dual FAAH/MAGL inhibitors to suppress acute and anticipatory nausea in rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Blockade of 2-arachidonoylglycerol hydrolysis by selective monoacylglycerol lipase inhibitor 4-nitrophenyl 4-(dibenzo[d][1,3]dioxol-5-yl(hydroxy)methyl)piperidine-1-carboxylate (JZL184) Enhances retrograde endocannabinoid signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Actions of the dual FAAH/MAGL inhibitor JZL195 in a murine neuropathic pain model - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Remarkably selective inhibitors of monoacylglycerol lipase bearing a reactive group that is bioisosteric with endocannabinoid substrates - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Studying Fatty Acid Desaturase Activity: Featuring Chemical Inhibition and Analytical Approaches
A Note on Tricos-22-ynoic Acid: Initial searches for "this compound" did not yield sufficient information to include it in this guide as a tool for studying fatty acid desaturase activity. Therefore, this guide will focus on a well-characterized Stearoyl-CoA Desaturase 1 (SCD1) inhibitor, MF-438, as a representative chemical tool and compare its application with other prevalent analytical methods.
Fatty acid desaturases (FADS) are crucial enzymes that introduce double bonds into fatty acyl chains, playing a pivotal role in the biosynthesis of monounsaturated (MUFAs) and polyunsaturated (PUFAs) fatty acids.[1] The activity of these enzymes, particularly SCD1 (Δ9-desaturase), FADS1 (Δ5-desaturase), and FADS2 (Δ6-desaturase), is critical for maintaining cellular membrane fluidity, lipid-based signaling, and overall energy homeostasis.[1][2] Dysregulation of desaturase activity has been implicated in a variety of pathological conditions, including metabolic diseases like obesity and diabetes, cardiovascular diseases, and cancer.[2][3] Consequently, the accurate measurement of fatty acid desaturase activity is paramount for both basic research and the development of novel therapeutic strategies.
This guide provides a comparative overview of different methodologies for studying fatty acid desaturase activity, catering to researchers, scientists, and drug development professionals. We will explore the use of chemical inhibitors, exemplified by the potent SCD1 inhibitor MF-438, and compare this approach with established analytical techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Comparison of Methodologies for a Fatty Acid Desaturase Activity
The selection of an appropriate method for studying fatty acid desaturase activity depends on the specific research question, available resources, and desired throughput. Below is a comparative summary of the primary methodologies discussed in this guide.
| Feature | Chemical Inhibition (e.g., MF-438) | Fatty Acid Profiling (GC-MS) | Isotope Tracing (NMR) |
| Principle | Blocks the active site of a specific desaturase enzyme, allowing for the study of the functional consequences of reduced activity.[2] | Separates and quantifies individual fatty acids in a sample, allowing for the calculation of desaturase activity indices (product-to-precursor ratios). | Tracks the conversion of a labeled fatty acid substrate to its desaturated product, providing a direct measure of enzyme activity.[4] |
| Type of Data | Functional outcomes of enzyme inhibition (e.g., changes in cell viability, gene expression, signaling pathways).[5] | Relative or absolute quantification of a wide range of fatty acids.[6] | Direct measurement of the rate of desaturation.[4] |
| Throughput | High (suitable for screening). | Medium to High. | Low to Medium. |
| Cost | Varies with the inhibitor, but can be cost-effective for screening. | Moderate to High (instrumentation and standards). | High (instrumentation). |
| Required Skill | Low to Moderate. | High (sample preparation and data analysis). | High (instrument operation and spectral interpretation). |
Quantitative Data Summary
Below is a summary of key quantitative data associated with the discussed methodologies for studying fatty acid desaturase activity.
Table 1: Potency of a Representative SCD1 Inhibitor
| Inhibitor | Target | IC₅₀ | Application |
| MF-438 | rat SCD1 | 2.3 nM | In vitro and in vivo studies of SCD1 function.[7][8] |
Table 2: Typical Fatty Acid Desaturase Activity Indices (Calculated from GC-MS Data)
| Desaturase | Index (Product/Precursor Ratio) | Typical Application |
| SCD1 (Δ9) | 16:1n-7 / 16:0 or 18:1n-9 / 18:0 | Studies on metabolic syndrome, obesity, and cancer.[9] |
| FADS1 (Δ5) | 20:4n-6 / 20:3n-6 | Research into inflammation and cardiovascular disease.[9] |
| FADS2 (Δ6) | 18:3n-6 / 18:2n-6 | Investigations into PUFA metabolism and related disorders.[9] |
Experimental Protocols
Chemical Inhibition of Fatty Acid Desaturase Activity
This protocol describes a general procedure for treating cultured cells with a fatty acid desaturase inhibitor, such as MF-438, to study its effects on cellular processes.
Materials:
-
Cultured cells of interest (e.g., HepG2)
-
Complete cell culture medium
-
Fatty acid desaturase inhibitor (e.g., MF-438)
-
Vehicle control (e.g., DMSO)
-
Multi-well cell culture plates
-
Assay-specific reagents (e.g., for cell viability, gene expression analysis)
Procedure:
-
Cell Seeding: Seed cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Inhibitor Preparation: Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO). Further dilute the stock solution in a complete culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of the solvent.
-
Cell Treatment: Remove the existing medium from the cells and replace it with the medium containing the inhibitor or vehicle control.
-
Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Downstream Analysis: Following incubation, perform the desired downstream analyses to assess the effects of desaturase inhibition. This could include cell viability assays, lipid extraction and analysis, gene expression analysis, or western blotting for relevant signaling proteins.
Fatty Acid Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol provides a general workflow for the analysis of fatty acid composition in biological samples to determine desaturase activity indices.
Materials:
-
Biological sample (cells, tissue, plasma)
-
Internal standards (e.g., deuterated fatty acids)
-
Reagents for lipid extraction (e.g., chloroform, methanol)
-
Reagents for transesterification to fatty acid methyl esters (FAMEs) (e.g., methanolic HCl or BF₃ in methanol)
-
Organic solvent for FAME extraction (e.g., hexane)
-
GC-MS system with a suitable capillary column
Procedure:
-
Sample Preparation and Lipid Extraction: Homogenize the biological sample and add a known amount of internal standard. Extract the total lipids using a suitable solvent system (e.g., Folch or Bligh-Dyer method).
-
Transesterification: Convert the fatty acids in the lipid extract to their corresponding FAMEs by incubation with a methylating agent.
-
FAME Extraction: Extract the FAMEs from the reaction mixture using an organic solvent like hexane.
-
GC-MS Analysis: Inject the FAME extract into the GC-MS system. The FAMEs are separated based on their boiling points and chain lengths on the GC column and then detected and identified by the mass spectrometer.
-
Data Analysis: Identify and quantify the individual FAMEs by comparing their retention times and mass spectra to those of known standards. Calculate the desaturase activity indices by determining the ratio of the product fatty acid to the precursor fatty acid (e.g., [18:1n-9]/[18:0] for SCD1 activity).
Isotope Tracing of Desaturase Activity by NMR Spectroscopy
This protocol outlines the use of stable isotope-labeled fatty acids and NMR spectroscopy to directly measure desaturase activity.[4]
Materials:
-
Cultured cells
-
Cell culture medium
-
Stable isotope-labeled fatty acid (e.g., [U-¹³C]-palmitic acid)
-
Reagents for lipid extraction
-
NMR spectrometer
Procedure:
-
Cell Culture and Labeling: Culture cells in a medium supplemented with a known concentration of the stable isotope-labeled fatty acid for a specific duration.
-
Lipid Extraction: Harvest the cells and extract the total lipids.
-
NMR Analysis: Dissolve the lipid extract in a suitable deuterated solvent and acquire ¹H or ¹³C NMR spectra.
-
Data Analysis: Analyze the NMR spectra to identify and quantify the signals corresponding to the labeled precursor fatty acid and its desaturated product. The ratio of the product to the precursor provides a direct measure of desaturase activity.[4]
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Fatty Acid Desaturation Pathways.
Caption: Mechanism of a Competitive Desaturase Inhibitor.
Caption: Experimental Workflows for Studying Desaturase Activity.
References
- 1. Fatty Acid Profile and Desaturase Activity in Obesity: Roles, Mechanisms, and Clinical Relevance [mdpi.com]
- 2. What are SCD1 inhibitors and how do they work? [synapse.patsnap.com]
- 3. Stearoyl-coenzyme A desaturase 1 inhibition and the metabolic syndrome: considerations for future drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Determination of fatty acid uptake and desaturase activity in mammalian cells by NMR-based stable isotope tracing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. avantiresearch.com [avantiresearch.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Relationship between estimated desaturase enzyme activity and metabolic syndrome in a longitudinal study - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Quantitative Proteomic Analysis Using Fatty Acid Probes
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of different fatty acid probes used in quantitative proteomics. We provide a synthesis of experimental data, detailed methodologies, and visual representations of key processes to aid in the selection of the most suitable probes for your research needs.
Fatty acylation is a crucial lipid modification that governs protein function, localization, and interaction with cellular membranes. The study of this post-translational modification has been significantly advanced by the development of chemical probes that mimic natural fatty acids. These probes are metabolically incorporated into proteins and allow for their subsequent identification and quantification through proteomic workflows. This guide compares three major classes of fatty acid probes: ω-Alkynyl Fatty Acids, Photoactivatable Fatty Acid Probes, and Clickable Nitro-Fatty Acid Probes, summarizing their performance based on published experimental data.
Comparative Analysis of Fatty Acid Probes
The choice of a fatty acid probe significantly impacts the scope and outcome of a quantitative proteomic study. The following tables summarize the key characteristics and quantitative proteomics data obtained using different probes.
Table 1: Key Features of Different Fatty Acid Probes
| Probe Type | Mechanism of Action | Key Advantages | Key Limitations | Typical Applications |
| ω-Alkynyl Fatty Acids | Metabolic incorporation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) or "click chemistry" for tagging with a reporter.[1][2] | High efficiency and specificity of the click reaction, enabling robust labeling.[3][4] Versatile for both in-gel fluorescence visualization and affinity enrichment for mass spectrometry.[3] | The copper catalyst used in CuAAC can be toxic to cells, often limiting its use to cell lysates or fixed cells.[5] | Global profiling of fatty-acylated proteins.[3] Visualization of lipid-modified proteins in cells.[1][2] |
| Photoactivatable Fatty Acid Probes | Metabolic incorporation of a fatty acid analog containing a photoactivatable group (e.g., diazirine). Upon UV irradiation, a reactive carbene is generated, forming a covalent bond with interacting proteins.[6][7] | Enables the capture of both direct and interacting protein partners in living cells.[6][8] Provides a temporal snapshot of protein-lipid interactions. | Potential for non-specific cross-linking due to the high reactivity of the generated carbene.[7] May require optimization of UV exposure to balance cross-linking efficiency and cell viability. | Identification of lipid-mediated protein-protein interactions.[6][8] Mapping lipid-protein interaction sites. |
| Clickable Nitro-Fatty Acid Probes | Metabolic incorporation of a nitro-fatty acid analog containing a clickable alkyne group. The nitro group can form covalent adducts with proteins, which can then be detected via click chemistry.[9] | Allows for the specific profiling of proteins susceptible to nitro-alkylation, a modification associated with signaling and stress responses.[9] | The reactivity of the nitro group may be influenced by the local cellular redox environment. | Global identification of nitro-alkylated proteins.[9] Studying the cellular targets of nitro-fatty acids. |
Table 2: Summary of Quantitative Proteomic Data for Different Fatty Acid Probes
| Probe | Cell Line | Number of Identified Proteins (High Confidence) | Key Identified Proteins/Pathways | Reference |
| 17-octadecynoic acid (17-ODYA) | Jurkat T cells | ~125 | Known fatty-acylated proteins and new candidates. | [3] |
| alk-9-NO2-OA (Clickable Nitro-Oleic Acid) | THP1 macrophages | 184 | Proteins involved in signaling and metabolism, including KEAP1 and STING. | [9] |
| Photoactivatable Myristic Acid Analogs (X3, X8, X10) | HEK293T cells | - | N-myristoylated proteins and their interactors, including components of the fatty acid beta-oxidation pathway.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the successful application of these probes. Below are representative protocols for each probe type, synthesized from published studies.
Protocol 1: Metabolic Labeling and Proteomic Analysis with ω-Alkynyl Fatty Acids
This protocol is based on the methods described for 17-ODYA.[3]
-
Metabolic Labeling: Jurkat T cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. The ω-alkynyl fatty acid (e.g., 17-ODYA) is added to the culture medium at a final concentration of 25 µM for 16-24 hours.
-
Cell Lysis: Cells are harvested, washed with PBS, and lysed in a buffer containing 1% Triton X-100, 150 mM NaCl, 50 mM Tris-HCl (pH 7.5), and protease inhibitors.
-
Click Chemistry: The cell lysate is subjected to a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. A typical reaction mixture includes the lysate, an azide-biotin tag, tris(2-carboxyethyl)phosphine (TCEP), tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine (TBTA), and copper(II) sulfate. The reaction proceeds for 1 hour at room temperature.
-
Protein Enrichment: Biotin-tagged proteins are enriched using streptavidin-agarose beads. The beads are washed extensively to remove non-specifically bound proteins.
-
On-Bead Digestion: The enriched proteins are digested into peptides directly on the beads using trypsin.
-
Mass Spectrometry: The resulting peptides are analyzed by multidimensional protein identification technology (MudPIT).
Protocol 2: Photo-Cross-Linking and alysis of Protein-Lipid Interactions
This protocol is a generalized procedure based on the use of photoactivatable myristic acid analogs.[6]
-
Metabolic Labeling: HEK293T cells are incubated with the photoactivatable fatty acid probe (e.g., X3, X8, or X10) for a specified period to allow for metabolic incorporation.
-
UV Cross-Linking: The cells are irradiated with UV light (e.g., 365 nm) to activate the diazirine group and induce covalent cross-linking to interacting proteins.
-
Cell Lysis and Protein Solubilization: Cells are lysed under denaturing conditions to solubilize protein complexes.
-
Click Chemistry: The alkyne handle on the probe is used for click chemistry-mediated conjugation to a biotin-azide tag.
-
Affinity Purification: Biotinylated protein complexes are captured using streptavidin beads.
-
Proteomic Analysis: The enriched proteins are eluted, digested, and analyzed by LC-MS/MS to identify the cross-linked proteins.
Protocol 3: Profiling of Nitro-Alkylated Proteins with Clickable Nitro-Fatty Acid Probes
This protocol is based on the methodology for alk-9-NO2-OA.[9]
-
Probe Treatment: THP1 macrophages are treated with the clickable nitro-fatty acid probe.
-
Cell Lysis: Cells are lysed, and the proteome is harvested.
-
Click Reaction: The alkyne-modified proteins are ligated to an azide-functionalized tag (e.g., biotin-azide) via CuAAC.
-
Enrichment: The tagged proteins are enriched using affinity purification (e.g., streptavidin beads).
-
Sample Preparation for Mass Spectrometry: The enriched proteins are subjected to in-solution or on-bead digestion with trypsin.
-
LC-MS/MS Analysis: The resulting peptides are analyzed by high-resolution mass spectrometry to identify the sites of nitro-alkylation.
Visualizing the Workflows and Pathways
To better illustrate the experimental processes and the biological context, the following diagrams were generated using the DOT language.
Caption: Experimental workflow for proteomic analysis using ω-alkynyl fatty acid probes.
Caption: Workflow for identifying protein-lipid interactions with photoactivatable probes.
Caption: Simplified signaling pathway involving fatty acid metabolism and protein acylation.
References
- 1. Imaging the lipidome: omega-alkynyl fatty acids for detection and cellular visualization of lipid-modified proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Proteomic Analysis of Fatty-acylated Proteins in Mammalian Cells with Chemical Reporters Reveals S-Acylation of Histone H3 Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Proteomic analysis of fatty-acylated proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical proteomics approaches for identifying the cellular targets of natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) DOI:10.1039/D2SC06116C [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovery of lipid-mediated protein–protein interactions in living cells using metabolic labeling with photoactivatable clickable probes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Chemoproteomic profiling reveals cellular targets of nitro-fatty acids - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of Tricos-22-ynoic Acid: A Guide for Laboratory Professionals
A comprehensive guide to the safe and compliant disposal of Tricos-22-ynoic acid, tailored for researchers and drug development professionals. This document outlines essential safety precautions, step-by-step disposal procedures, and regulatory considerations to ensure the responsible management of this chemical waste.
This guide is intended to provide a framework for the proper disposal of this compound. It is imperative that all procedures are carried out in accordance with local, state, and federal regulations, and under the direct supervision of trained personnel. A thorough risk assessment should be conducted by a qualified safety professional before implementing these procedures.
Immediate Safety and Handling
Prior to initiating any disposal protocol, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Table 1: Personal Protective Equipment (PPE) Requirements
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Nitrile or other chemically resistant gloves. |
| Body Protection | A standard laboratory coat. For larger quantities, a chemically resistant apron is recommended. |
Disposal Protocol: A Step-by-Step Approach
The following procedure outlines the recommended steps for the safe disposal of this compound.
-
Waste Collection and Segregation:
-
Collect waste this compound in a dedicated, properly labeled, and sealed container.
-
Do not mix with other chemical waste streams unless compatibility has been verified.
-
-
Container Labeling:
-
Clearly label the waste container with "Waste this compound," the chemical formula (C23H42O2), and any known hazard information.
-
Include the date of accumulation and the name of the generating laboratory or researcher.
-
-
Storage:
-
Store the sealed waste container in a designated hazardous waste accumulation area.
-
This area should be well-ventilated, secure, and away from incompatible materials.
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.
-
Provide the EHS department or contractor with all available information about the waste, including its chemical identity and quantity.
-
Experimental Workflow for Disposal
The logical flow of the disposal process is critical to ensure safety and compliance.
Caption: Disposal workflow for this compound.
Key Considerations and Regulatory Compliance
-
Waste Minimization: Whenever possible, implement experimental designs that minimize the generation of chemical waste.
-
Regulatory Framework: Disposal of chemical waste is regulated by agencies such as the Environmental Protection Agency (EPA) in the United States. Ensure all procedures adhere to the Resource Conservation and Recovery Act (RCRA) and any applicable state or local regulations.
-
Documentation: Maintain accurate records of all chemical waste generated and disposed of. This documentation is crucial for regulatory compliance and institutional safety audits.
By adhering to these guidelines, researchers and laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental stewardship within their institutions.
Personal protective equipment for handling Tricos-22-ynoic acid
Disclaimer: This document provides guidance on the safe handling of Tricos-22-ynoic acid based on general principles for long-chain fatty acids and alkynes. A specific Safety Data Sheet (SDS) for this compound (CAS No. 111625-23-1) was not available at the time of writing. Therefore, a cautious approach is strongly advised, and users should always consult with their institution's Environmental Health and Safety (EHS) department for specific protocols.
Hazard Assessment
-
Skin and Eye Irritation: Similar to other long-chain fatty acids, it may cause irritation upon contact.
-
Respiratory Tract Irritation: Inhalation of dust or aerosols may cause respiratory irritation.
-
Reactivity: The terminal alkyne group may have specific reactivity hazards.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Safety glasses with side shields or chemical splash goggles.[1][2][3][4] | Nitrile or butyl rubber gloves.[4][5] | Laboratory coat. | Use in a well-ventilated area. If dust or aerosols are generated, use a NIOSH-approved respirator with an appropriate particulate filter.[5][6] |
| Handling solutions | Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.[1][2][3] | Nitrile or butyl rubber gloves.[4][5] | Laboratory coat or chemical-resistant apron. | Work in a chemical fume hood if the procedure may generate vapors or aerosols. |
| Cleaning spills | Chemical splash goggles and a face shield.[2][3] | Heavy-duty nitrile or butyl rubber gloves. | Chemical-resistant suit or coveralls.[1] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is recommended. |
Operational Plan: Step-by-Step Handling Procedure
A systematic approach is crucial for safely handling this compound.
3.1. Preparation and Weighing
-
Work Area Preparation: Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
PPE: Don the appropriate PPE as outlined in the table above.
-
Weighing: Carefully weigh the required amount of this compound in a tared container within a chemical fume hood or a ventilated balance enclosure to minimize inhalation of any dust.
-
Container Labeling: Clearly label the container with the chemical name, concentration, date, and your initials.
3.2. Solution Preparation
-
Solvent Selection: Choose an appropriate solvent.
-
Dissolution: In a chemical fume hood, add the weighed this compound to the solvent in a suitable flask. Stir gently to dissolve. Avoid heating unless the protocol specifically requires it, and if so, do so with caution and adequate ventilation.
-
Storage: Store the solution in a tightly sealed and clearly labeled container.
Emergency Procedures
In the event of an emergency, follow these procedures and contact your institution's emergency services.
| Exposure Type | Procedure |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][8][9] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][9][10] |
| Inhalation | Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[8][9] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[7] |
| Spill | For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, evacuate the area and contact your institution's EHS department.[7] |
Disposal Plan
All waste containing this compound must be disposed of as hazardous chemical waste.
5.1. Waste Segregation
-
Solid Waste: Collect any solid this compound, contaminated weighing paper, and used absorbent materials in a clearly labeled, sealed container.
-
Liquid Waste: Collect solutions of this compound and any contaminated solvents in a separate, clearly labeled, and sealed waste container. Do not mix with other incompatible waste streams.
5.2. Disposal Procedure
-
Labeling: Ensure all waste containers are clearly labeled with "Hazardous Waste," the full chemical name ("this compound"), and the approximate concentration and volume.
-
Storage: Store waste containers in a designated satellite accumulation area.
-
Pickup: Arrange for waste pickup by your institution's EHS department. Do not pour any this compound waste down the drain.[11]
Handling Workflow Diagram
References
- 1. epa.gov [epa.gov]
- 2. osha.gov [osha.gov]
- 3. fatfinger.io [fatfinger.io]
- 4. hsi.com [hsi.com]
- 5. leelinework.com [leelinework.com]
- 6. carlroth.com [carlroth.com]
- 7. safety.fsu.edu [safety.fsu.edu]
- 8. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. Emergency Procedures for Incidents Involving Chemicals | Research Safety [researchsafety.uky.edu]
- 11. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
